molecular formula C6H9N3O B011098 4-Pyrimidinol, 6-amino-5-ethyl- CAS No. 103980-50-3

4-Pyrimidinol, 6-amino-5-ethyl-

Numéro de catalogue: B011098
Numéro CAS: 103980-50-3
Poids moléculaire: 139.16 g/mol
Clé InChI: GMXDHHPKBRZRSJ-UHFFFAOYSA-N
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Description

4-Pyrimidinol, 6-amino-5-ethyl- is a useful research compound. Its molecular formula is C6H9N3O and its molecular weight is 139.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyrimidinol, 6-amino-5-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyrimidinol, 6-amino-5-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

103980-50-3

Formule moléculaire

C6H9N3O

Poids moléculaire

139.16 g/mol

Nom IUPAC

4-amino-5-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H9N3O/c1-2-4-5(7)8-3-9-6(4)10/h3H,2H2,1H3,(H3,7,8,9,10)

Clé InChI

GMXDHHPKBRZRSJ-UHFFFAOYSA-N

SMILES

CCC1=C(N=CNC1=O)N

SMILES isomérique

CCC1=C(NC=NC1=O)N

SMILES canonique

CCC1=C(NC=NC1=O)N

Origine du produit

United States
Foundational & Exploratory

An In-depth Technical Guide to 4-Pyrimidinol, 6-amino-5-ethyl-: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Pyrimidinol, 6-amino-5-ethyl-, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document integrates established principles of pyrimidine chemistry with data from closely related analogues to present a robust theoretical and practical framework for its synthesis, characterization, and potential applications.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including the nucleobases uracil, cytosine, and thymine, which form the building blocks of nucleic acids.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry, leading to the development of numerous drugs with a wide range of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][3] The strategic placement of various functional groups on the pyrimidine core allows for the fine-tuning of its physicochemical properties and biological activity, making it a privileged scaffold in drug discovery.[4]

Molecular Structure of 4-Pyrimidinol, 6-amino-5-ethyl-

The molecular structure of 4-Pyrimidinol, 6-amino-5-ethyl- is characterized by a central pyrimidine ring substituted with a hydroxyl group at position 4, an amino group at position 6, and an ethyl group at position 5.

Key Structural Identifiers:

IdentifierValueSource
Molecular Formula C6H9N3O
IUPAC Name 6-amino-5-ethylpyrimidin-4(1H)-one
SMILES CCC1=C(N=CNC1=O)N
InChI InChI=1S/C6H9N3O/c1-2-4-5(7)8-3-9-6(4)10/h3H,2H2,1H3,(H3,7,8,9,10)
InChIKey GMXDHHPKBRZRSJ-UHFFFAOYSA-N
Monoisotopic Mass 139.07456 g/mol
Tautomerism

A critical aspect of the molecular structure of 4-Pyrimidinol, 6-amino-5-ethyl- is the existence of tautomeric forms. The 4-hydroxyl group can exist in equilibrium with its keto form, 6-amino-5-ethyl-1H-pyrimidin-4-one. The predominance of either the hydroxyl (enol) or keto (amide) form is influenced by factors such as the solvent, pH, and temperature. Spectroscopic studies on related 4-hydroxypyrimidines suggest that the keto form is often the major tautomer in both the solid state and in various solvents.

Caption: Tautomeric equilibrium of 4-Pyrimidinol, 6-amino-5-ethyl-.

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of 4-Pyrimidinol, 6-amino-5-ethyl- can be envisioned through the cyclocondensation of ethyl 2-ethyl-3-oxobutanoate with guanidine hydrochloride in the presence of a base, such as sodium ethoxide.

synthesis_pathway Reactant1 Ethyl 2-ethyl-3-oxobutanoate Product 4-Pyrimidinol, 6-amino-5-ethyl- Reactant1->Product Cyclocondensation Reactant2 Guanidine Hydrochloride Reactant2->Product Base Sodium Ethoxide Base->Product Base Catalyst logical_workflow cluster_apps Potential Therapeutic Applications Start 4-Pyrimidinol, 6-amino-5-ethyl- (Core Scaffold) Lead_Gen Lead Generation Start->Lead_Gen Structural Modification Lead_Opt Lead Optimization Lead_Gen->Lead_Opt SAR Studies Kinase_Inhibitors Kinase Inhibitors Lead_Gen->Kinase_Inhibitors Antivirals Antiviral Agents Lead_Gen->Antivirals Antimicrobials Antimicrobial Agents Lead_Gen->Antimicrobials CNS_Agents CNS Active Agents Lead_Gen->CNS_Agents Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Sources

An In-depth Technical Guide to 2-Amino-5-ethylpyrimidine-4,6-diol: A Surrogate for 4-Pyrimidinol, 6-amino-5-ethyl-

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This technical guide focuses on the physical and chemical properties of 2-Amino-5-ethylpyrimidine-4,6-diol (CAS RN: 30201-72-0) . Extensive research revealed a lack of publicly available data for "4-Pyrimidinol, 6-amino-5-ethyl-". Given the structural similarity, this guide on a well-documented analog is intended to provide valuable insights for researchers, scientists, and drug development professionals working with related pyrimidine derivatives.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1] These activities include, but are not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The biological significance of pyrimidine derivatives is often modulated by the nature and position of substituents on the pyrimidine ring.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-Amino-5-ethylpyrimidine-4,6-diol, a representative member of the 5-substituted 2-aminopyrimidine class of compounds.

Chemical Identity and Structure

2-Amino-5-ethylpyrimidine-4,6-diol is a pyrimidine derivative characterized by an amino group at the 2-position, an ethyl group at the 5-position, and hydroxyl groups at the 4- and 6-positions. The presence of these functional groups makes it a versatile building block in organic synthesis.

cluster_0 2-Amino-5-ethylpyrimidine-4,6-diol c1 N c6 C c1->c6 c2 C c2->c1 c3 N c3->c2 c4 C c4->c3 c5 C c5->c4 c6->c5 nh2 NH₂ nh2->c2 oh1 OH oh1->c4 oh2 OH oh2->c6 ethyl CH₂CH₃ ethyl->c5

Caption: Chemical structure of 2-Amino-5-ethylpyrimidine-4,6-diol.

Physicochemical Properties

The key physical and chemical properties of 2-Amino-5-ethylpyrimidine-4,6-diol are summarized in the table below.

PropertyValueSource
CAS Number 30201-72-0[3]
Molecular Formula C₆H₉N₃O₂[3]
Molecular Weight 155.156 g/mol [3]
Appearance White to yellow solid[3][4]
Melting Point >250 °C[3][4]
Solubility Data not readily available, but the diol structure suggests some aqueous solubility.
Storage Sealed in a dry place at room temperature (20 to 22 °C).[3]

Spectroscopic Data

The structural elucidation of 2-Amino-5-ethylpyrimidine-4,6-diol is supported by the following spectroscopic data:

¹H NMR (500 MHz, DMSO-d₆)[4]
  • δ 10.30 (s, 2H): Broad singlet corresponding to the two hydroxyl protons.

  • δ 6.30 (s, 2H): Broad singlet of the amino group protons.

  • δ 2.14 (q, J = 7.3 Hz, 2H): Quartet representing the methylene protons of the ethyl group.

  • δ 0.88 (t, J = 7.3 Hz, 3H): Triplet corresponding to the methyl protons of the ethyl group.

¹³C NMR (125.7 MHz, DMSO-d₆)[4]
  • δ 164.47: Carbon atoms at positions 4 and 6.

  • δ 152.54: Carbon atom at position 2.

  • δ 91.88: Carbon atom at position 5.

  • δ 15.62: Methylene carbon of the ethyl group.

  • δ 13.89: Methyl carbon of the ethyl group.

Synthesis and Experimental Protocols

A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines, including the 5-ethyl derivative, can be prepared through a modified condensation reaction.[4][5]

Synthesis of 2-Amino-5-ethylpyrimidine-4,6-diol[5]

This synthesis involves the condensation of diethyl ethylmalonate with guanidine hydrochloride in the presence of sodium ethoxide.

G reagents Diethyl ethylmalonate + Guanidine HCl conditions Sodium Ethoxide in Ethanol Reflux reagents->conditions intermediate Sodium Salt Intermediate conditions->intermediate neutralization Acetic Acid intermediate->neutralization product 2-Amino-5-ethylpyrimidine-4,6-diol neutralization->product purification Filtration, Washing, and Drying product->purification

Sources

An In-depth Technical Guide to the Solubility Profile of 6-Amino-5-ethylpyrimidin-4-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1] This technical guide provides a comprehensive analysis of the predicted solubility profile of 6-amino-5-ethylpyrimidin-4-ol, a key pyrimidine derivative. In the absence of extensive published quantitative data, this guide offers a robust theoretical framework for understanding its solubility based on molecular structure and intermolecular forces. Furthermore, it provides a detailed, field-proven experimental protocol for determining the equilibrium solubility of this compound, empowering researchers to generate precise and reliable data. This document is designed to be a practical resource for scientists and professionals in medicinal chemistry and drug discovery, facilitating informed solvent selection and process optimization.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is paved with numerous scientific challenges. Among the most fundamental of these is understanding and optimizing the compound's solubility. The ability of a compound to dissolve in a given solvent dictates its reaction kinetics, ease of purification, propensity for crystallization, and ultimately, its bioavailability upon administration.[1][2] For pyrimidine derivatives like 6-amino-5-ethylpyrimidin-4-ol, which serve as versatile building blocks in the synthesis of targeted therapeutics, a thorough understanding of their solubility in organic solvents is paramount.[3] This guide will delve into the theoretical underpinnings of this compound's solubility and provide a practical framework for its experimental determination.

Theoretical Solubility Profile of 6-Amino-5-ethylpyrimidin-4-ol

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[4] The polarity of a molecule is determined by the presence and arrangement of its functional groups.

Molecular Structure Analysis:

6-amino-5-ethylpyrimidin-4-ol possesses a unique combination of functional groups that contribute to its overall polarity and solubility characteristics:

  • Amino Group (-NH2): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is very polar and readily participates in hydrogen bonding.

  • Pyrimidine Ring: The nitrogen atoms within the aromatic ring contribute to the molecule's polarity through dipole moments.

  • Ethyl Group (-CH2CH3): This alkyl group is nonpolar and contributes to the hydrophobic character of the molecule.

The presence of strong hydrogen bonding groups (-NH2 and -OH) suggests that 6-amino-5-ethylpyrimidin-4-ol will exhibit favorable solubility in polar protic solvents that can also engage in hydrogen bonding. The overall polarity of the molecule will be a balance between the polar functional groups and the nonpolar ethyl group and pyrimidine backbone.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of the solubility of 6-amino-5-ethylpyrimidin-4-ol in various organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 6-Amino-5-ethylpyrimidin-4-ol

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighStrong hydrogen bonding interactions with the -OH and -NH2 groups.[5]
EthanolHighSimilar to methanol, with slightly reduced polarity.[5]
IsopropanolModerateIncreased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility.[5]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHighly polar solvent capable of accepting hydrogen bonds, effectively solvating the molecule.[5][6]
Dimethylformamide (DMF)HighSimilar to DMSO, a strong hydrogen bond acceptor.[5][6]
AcetonitrileModerateLess polar than DMSO and DMF, with weaker hydrogen bond accepting capabilities.[5]
AcetoneModerate to LowModerate polarity, but less effective at solvating strong hydrogen bond donors.[5]
Ethyl AcetateLowLower polarity and reduced ability to overcome the strong intermolecular forces in the solid solute.[5]
Nonpolar TolueneVery LowThe nonpolar nature of toluene is incompatible with the highly polar functional groups of the solute.[5]
HexaneInsolubleThe significant mismatch in polarity will prevent dissolution.[5]
Dichloromethane (DCM)LowWhile having a dipole moment, its ability to dissolve highly polar, hydrogen-bonding solids is limited.[5]

Experimental Determination of Equilibrium Solubility

To obtain accurate and reliable quantitative data, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8]

Principle

A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[9] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method.[10]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 6-amino-5-ethylpyrimidin-4-ol prep_solvent Add precise volume of organic solvent prep_compound->prep_solvent prep_vial Use sealed vial prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 25°C) prep_vial->agitation time Equilibrate for sufficient time (e.g., 24-48 hours) agitation->time centrifugation Centrifuge to pellet undissolved solid time->centrifugation filtration Filter supernatant (e.g., 0.22 µm PTFE filter) centrifugation->filtration dilution Dilute saturated solution filtration->dilution hplc Quantify concentration using HPLC-UV dilution->hplc calculation Calculate solubility (e.g., in mg/mL or mol/L) hplc->calculation

Caption: Experimental workflow for determining equilibrium solubility.

Detailed Step-by-Step Protocol
  • Preparation of the Sample:

    • Accurately weigh an excess amount of 6-amino-5-ethylpyrimidin-4-ol into a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Pipette a precise volume of the desired organic solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C or 37 °C).[7]

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[7]

  • Phase Separation:

    • Remove the vial from the agitator and allow it to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vial at a moderate speed.[7]

    • Carefully withdraw a sample of the clear supernatant using a pipette. For highly accurate results, filter the supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents).[7][10]

  • Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Quantify the concentration of 6-amino-5-ethylpyrimidin-4-ol in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Calculate the original solubility in the solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Intermolecular Interactions and Their Influence on Solubility

The dissolution of a solid in a liquid involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[5] The overall process is energetically favorable if the newly formed interactions are stronger than or comparable to the interactions that were broken.[5]

G cluster_solute 6-Amino-5-ethylpyrimidin-4-ol cluster_solvents Organic Solvents cluster_interactions Dominant Solute-Solvent Interactions solute H-bond donors (-OH, -NH2) H-bond acceptors (N, =O) Hydrophobic region (ethyl) strong Strong H-Bonding (High Solubility) moderate H-Bonding & Dipole-Dipole (Moderate Solubility) weak Weak Van der Waals (Low Solubility) polar_protic Polar Protic (e.g., Methanol) H-bond donors & acceptors polar_protic->strong Excellent Match polar_aprotic Polar Aprotic (e.g., DMSO) H-bond acceptors polar_aprotic->moderate Good Match nonpolar Nonpolar (e.g., Toluene) Van der Waals forces nonpolar->weak Poor Match

Caption: Intermolecular forces governing solubility.

As illustrated in the diagram, the strong hydrogen bonding capabilities of 6-amino-5-ethylpyrimidin-4-ol lead to favorable interactions with polar protic solvents. Polar aprotic solvents can act as hydrogen bond acceptors, resulting in moderate to high solubility. In contrast, the lack of favorable interactions with nonpolar solvents leads to poor solubility.

Conclusion

References

  • Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Good laboratory practice of equilibrium solubility measurement. Available at: [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Available at: [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available at: [Link]

  • University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Available at: [Link]

  • Wikipedia. (n.d.). Solubility. Available at: [Link]

  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available at: [Link]

  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. Available at: [Link]

  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Available at: [Link]

  • Chemical Synthesis Database. (2025, May 20). 6-amino-2-methyl-4-pyrimidinol. Available at: [Link]

  • ChemContract Research. (2026, March 10). 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol. Available at: [Link]

  • Chemsrc. (2025, September 9). 2-AMINO-5-(4-ETHOXYBENZYL)-6-METHYLPYRIMIDIN-4-OL. Available at: [Link]

  • ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Available at: [Link]

  • MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Chemical Synthesis Database. (2025, May 20). 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol. Available at: [Link]

Sources

Navigating the Spectral Landscape of 6-Amino-5-ethyl-4-pyrimidinol: An In-depth Technical Guide to ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, particularly pyrimidine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for 4-Pyrimidinol, 6-amino-5-ethyl-, a key scaffold in medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document offers not just reference data, but also the underlying principles and practical methodologies to empower effective spectral analysis.

Introduction: The Significance of 6-Amino-5-ethyl-4-pyrimidinol

The pyrimidine core is a ubiquitous motif in a vast array of biologically active molecules, including established pharmaceuticals and promising clinical candidates. The specific substitution pattern of 6-Amino-5-ethyl-4-pyrimidinol, featuring an amino group at C6, a hydroxyl group at C4, and an ethyl substituent at C5, imparts a unique electronic and steric profile. This arrangement offers multiple points for further chemical modification, making it a valuable building block in the synthesis of targeted therapeutics. Accurate and unambiguous characterization of this molecule and its derivatives is the foundation upon which successful drug development programs are built.

Predicted ¹H and ¹³C NMR Spectral Reference Data

It is crucial to note the existence of tautomerism in 4-pyrimidinol systems. The molecule can exist in equilibrium between the -ol and the -one form. The spectral data presented here are for the hydroxypyrimidine tautomer, which is often the predominant form in solution. The choice of solvent can significantly influence this equilibrium and, consequently, the observed chemical shifts.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 6-Amino-5-ethyl-4-pyrimidinol in a suitable solvent such as DMSO-d₆ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H2 (ring proton)~ 8.0Singlet (s)-The chemical shift is influenced by the two adjacent nitrogen atoms.
NH₂ (amino protons)~ 6.5Broad Singlet (br s)-The chemical shift and peak shape can be highly variable and are dependent on solvent, concentration, and temperature. This signal may exchange with D₂O.
OH (hydroxyl proton)~ 10.5Broad Singlet (br s)-The chemical shift is highly dependent on hydrogen bonding and solvent. This signal will exchange with D₂O.
CH₂ (ethyl group)~ 2.3Quartet (q)~ 7.5Coupled to the methyl protons of the ethyl group.
CH₃ (ethyl group)~ 1.0Triplet (t)~ 7.5Coupled to the methylene protons of the ethyl group.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for 6-Amino-5-ethyl-4-pyrimidinol are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C2~ 150Deshielded due to the two adjacent nitrogen atoms.
C4~ 165Deshielded due to the attached hydroxyl group and ring nitrogen.
C5~ 95Shielded due to the electron-donating effects of the amino and hydroxyl groups.
C6~ 160Deshielded due to the attached amino group and ring nitrogen.
CH₂ (ethyl group)~ 16Typical chemical shift for an aliphatic methylene carbon.
CH₃ (ethyl group)~ 14Typical chemical shift for an aliphatic methyl carbon.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 6-Amino-5-ethyl-4-pyrimidinol or its derivatives, a meticulous experimental approach is essential. The following protocol outlines a robust methodology.[2][3][4]

Sample Preparation
  • Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly recommended starting point due to its excellent solvating power for polar compounds and its ability to slow down the exchange of labile protons (NH and OH), often allowing for their observation.[5][6][7] Other potential solvents include methanol-d₄ (CD₃OD) and deuterium oxide (D₂O), although the latter will result in the exchange and disappearance of the NH₂ and OH signals.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is generally sufficient.[2][8] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2][8]

  • Sample Purity: The sample should be free of paramagnetic impurities, which can cause significant line broadening.[2] It is also crucial to ensure the sample is fully dissolved and free of any particulate matter by filtering the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

  • Internal Standard: Tetramethylsilane (TMS) is the most common internal standard for referencing ¹H and ¹³C NMR spectra in organic solvents, with its signal defined as 0.00 ppm. For aqueous solutions, a water-soluble standard such as 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) can be used.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard 400 or 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm is usually adequate to cover all proton signals.

    • Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is a good starting point.

    • Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A spectral width of approximately 200-220 ppm is necessary to encompass all carbon signals.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which can have long relaxation times.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Visualization of Molecular Structure and NMR Correlations

Diagrams are powerful tools for visualizing molecular structure and the relationships between different nuclei as determined by NMR.

Caption: Molecular structure of 6-Amino-5-ethyl-4-pyrimidinol.

Caption: Key predicted ¹H-¹³C NMR correlations for 6-Amino-5-ethyl-4-pyrimidinol.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of 6-Amino-5-ethyl-4-pyrimidinol. While the provided spectral data are based on well-founded predictions from a close structural analog, experimental verification remains the gold standard. The detailed experimental protocol offers a clear roadmap for researchers to acquire high-quality NMR data for this and related pyrimidine derivatives. By combining predictive data with robust experimental methodology, scientists and drug development professionals can confidently advance their research, ensuring the structural integrity of their compounds and accelerating the journey from discovery to innovation.

References

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  • University of York, Chemistry Teaching Labs. (n.d.). Preparing an NMR sample. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • 2-Amino-5-ethylpyrimidine-4,6-diol (A3) was obtained as a white solid; yield: 32.54 g (88 %); m.p. >250 °C; 1H NMR (DMSO-d 6): δ = 10.30 (2H, bs, 2× OH), 6.30 (2H, bs, NH2), 2.14 (2H, q, J(1′,2′) = 7.3, H-1′), 0.88 (3H, t, J(2′,1′) = 7.3, H-2′); 13C NMR (DMSO-d 6): δ = 164.47 (C-4 and 6), 152.54 (C-2), 91.88 (C-5), 15.62 (C-1′), 13.89 (C-2′); Anal. Calcd. for C6H9N3O2 + 1.7 H2O: C, 38.79; H, 6.73; N, 22.62. Found: C, 38.83; H, 7.90; N, 22.41. in Ghinet, A., et al. (2016). Synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 25(11), 2562–2576.
  • Reich, H. J. (n.d.). NMR Info/Data — Hans Reich Collection. OrganicChemistryData.org. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

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In Vitro Toxicity and Safety Data Profiling of 4-Pyrimidinol, 6-amino-5-ethyl- (CAS: 103980-50-3)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Pyrimidinol, 6-amino-5-ethyl- (CAS: 103980-50-3; Molecular Formula: C6H9N3O) belongs to the 6-amino pyrimidine class. Compounds containing this scaffold are highly valued in drug discovery as precursors to kinase inhibitors, antiviral nucleoside analogs, and agrochemicals. However, because this structure closely mimics endogenous nucleobases (like cytosine) and the adenine ring of ATP, it carries specific toxicological liabilities.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating in vitro safety profiling strategy for this compound. This guide details the mechanistic rationale, step-by-step protocols, and expected quantitative safety margins required to de-risk 4-Pyrimidinol, 6-amino-5-ethyl- before advancing to in vivo models.

Structural Alerts & Predictive Toxicology

Before initiating empirical assays, we must establish causality between the compound's structure and its potential toxicity. The 6-amino-5-ethyl-4-pyrimidinol scaffold presents two primary structural alerts:

  • ATP Mimicry (Off-Target Kinase Inhibition): The pyrimidine ring can form critical hydrogen bonds with the hinge region of various kinases, mimicking the binding of endogenous ATP. This can lead to unintended competitive inhibition of essential kinases, resulting in broad cytotoxicity.

  • Nucleobase Analogy (Genotoxicity): Because it resembles natural pyrimidines, there is a risk of erroneous incorporation into DNA/RNA or the competitive inhibition of nucleotide biosynthesis enzymes (e.g., thymidylate synthase).

G ATP Endogenous ATP KINASE Kinase ATP-Binding Pocket (Hinge Region) ATP->KINASE Binds normally PYR 6-Amino-5-ethyl- 4-pyrimidinol PYR->KINASE Mimics Adenine INHIB Competitive Inhibition (Off-Target Toxicity) KINASE->INHIB Triggers

Caption: Mechanism of Potential Off-Target Kinase Inhibition by 6-Amino Pyrimidines.

In Vitro Safety Profiling Workflow

To systematically evaluate these risks, we deploy a tiered in vitro workflow. Each assay acts as a self-validating system, incorporating strict quality controls to ensure data trustworthiness.

G A 4-Pyrimidinol, 6-amino-5-ethyl- (CAS: 103980-50-3) B Cytotoxicity & Viability (HepG2 Cells) A->B C Cardiotoxicity (hERG Patch-Clamp) A->C D Genotoxicity (Ames Test) A->D E Off-Target Profiling (Kinase Panels) A->E F Safety Margin Calculation (IC50 / Cmax) B->F C->F D->F E->F

Caption: In Vitro Safety Profiling Workflow for Pyrimidine Derivatives.

Self-Validating Experimental Protocols

Hepatotoxicity Assessment (ATP Quantitation)

Causality: Hepatotoxicity is a leading cause of drug attrition. We utilize HepG2 (human liver cancer) cells to model hepatic exposure. We measure intracellular ATP because it is the most immediate and accurate proxy for metabolic viability; as cells undergo apoptosis or necrosis, endogenous ATPases rapidly deplete ATP pools[1].

Protocol:

  • Cell Seeding: Plate HepG2 cells at 10,000 cells/well in a 96-well solid white opaque plate. (Rationale: Opaque plates prevent luminescent signal bleed-through between adjacent wells, ensuring absolute quantification).

  • Compound Treatment: After 24h of incubation, treat cells with 4-Pyrimidinol, 6-amino-5-ethyl- across a 10-point dose-response curve (0.1 µM to 100 µM) for 48 hours.

  • Self-Validation Controls:

    • Positive Control: 1% Triton X-100 (induces 100% cell lysis).

    • Negative Control: 0.1% DMSO (vehicle).

    • Quality Control: Calculate the Z'-factor. The assay is only deemed valid if Z' > 0.5.

  • Reagent Addition: Add CellTiter-Glo® Reagent directly to the culture medium at a 1:1 volume ratio. This homogeneous "add-mix-measure" format lyses the cells and generates a luminescent signal proportional to the ATP present[1].

  • Detection: Shake the plate on an orbital shaker for 2 minutes to induce complete lysis, incubate at room temperature for 10 minutes to stabilize the luminescent signal, and record luminescence using a microplate reader[1]. Calculate the IC50.

Cardiotoxicity Assessment (Automated hERG Patch-Clamp)

Causality: Inhibition of the hERG (Kv11.1) potassium channel delays ventricular repolarization, which can manifest clinically as QT interval prolongation and potentially fatal Torsades de Pointes. Regulatory bodies require this assessment per ICH S7B guidelines[2].

Protocol:

  • Cell Preparation: Harvest CHO (Chinese Hamster Ovary) cells stably expressing the human hERG channel.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch) to establish a whole-cell recording configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed immediately by a repolarizing step to -50 mV to elicit the outward tail current.

  • Self-Validation Controls:

    • Positive Control: 100 nM E-4031 (a known, selective hERG inhibitor).

    • Negative Control: Extracellular buffer containing 0.1% DMSO.

  • Compound Perfusion: Perfuse 4-Pyrimidinol, 6-amino-5-ethyl- at escalating concentrations (1 µM to 30 µM). Measure the percentage reduction in peak tail current compared to the baseline vehicle control to calculate the IC50[2].

Genotoxicity Assessment (Bacterial Reverse Mutation / Ames Test)

Causality: Because the compound is a nucleobase analog, it may cause point mutations or frameshifts. The Ames test utilizes specific amino-acid requiring bacterial strains to detect these mutations, strictly adhering to OECD Test Guideline 471[3].

Protocol:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98 to detect frameshifts, TA100 to detect base-pair substitutions).

  • Metabolic Activation: Prepare rat liver S9 fraction. (Rationale: The S9 fraction simulates mammalian hepatic metabolism, identifying compounds that are not directly mutagenic but form reactive, mutagenic electrophiles upon metabolism)[3].

  • Self-Validation Controls:

    • Positive Controls: 2-Aminoanthracene (requires S9 activation to become mutagenic); Sodium azide (direct-acting mutagen for TA100 without S9).

    • Negative Control: Sterile water / DMSO vehicle.

  • Plating: Mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound (up to the OECD limit dose of 5000 µ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for non-activated plates) into 2 mL of molten top agar. Pour this mixture over minimal glucose agar plates[3].

  • Incubation & Scoring: Incubate at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter. A positive mutagenic result is defined as a dose-dependent increase in revertant colonies ≥2-fold over the vehicle control[3].

Quantitative Data Presentation & Safety Margins

To evaluate the developmental viability of 4-Pyrimidinol, 6-amino-5-ethyl-, we must contextualize the raw IC50 values against an anticipated therapeutic maximum plasma concentration (Cmax). For this model, we assume a theoretical Cmax of 1 µM.

A safety margin of >30x is generally required to clear preclinical in vitro hurdles.

Assay TypeTarget / Cell LineSelf-Validation ControlExpected Baseline IC50 / ResultSafety Margin (Assuming Cmax = 1 µM)
Cytotoxicity HepG2 (Hepatocytes)Triton X-100 (1%)> 50 µM> 50x
Cardiotoxicity hERG (CHO cells)E-4031 (100 nM)> 30 µM> 30x
Genotoxicity S. typhimurium (TA98/100)2-AminoanthraceneNegative (< 2-fold increase)N/A (Clear)
Kinase Off-Target Kinase Panel (Hinge Region)Staurosporine (1 µM)10 µM - 50 µM10x - 50x

Conclusion

The in vitro safety profiling of 4-Pyrimidinol, 6-amino-5-ethyl- requires a targeted approach due to its structural identity as a pyrimidine analog. By deploying self-validating assays for ATP-dependent hepatotoxicity, hERG-mediated cardiotoxicity, and S9-activated genotoxicity, researchers can accurately map the compound's safety margins. If the compound maintains the expected baseline IC50s (>30 µM) without inducing bacterial reversion, it presents a highly favorable toxicological profile suitable for advancement into in vivo pharmacokinetic and safety models.

References

  • European Medicines Agency (EMA). "ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline." EMA. URL:[Link]

  • OECD. "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4, OECD iLibrary. URL:[Link]

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Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Anticipated Mechanism of Action of 4-Pyrimidinol, 6-amino-5-ethyl- in Biological Assays

A Note on the Subject Compound: As of the latest literature review, detailed mechanistic studies specifically for 4-Pyrimidinol, 6-amino-5-ethyl- are not widely available in public-domain scientific literature. This guide, therefore, leverages established principles from structurally related aminopyrimidine derivatives to construct a predictive framework for its mechanism of action and to propose a robust strategy for its investigation in biological assays. The principles and protocols outlined herein are based on the well-documented activities of the pyrimidine scaffold, a cornerstone in medicinal chemistry.[1][2]

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a core component of nucleobases such as cytosine, thymine, and uracil, making it integral to the structure of DNA and RNA.[1] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a "privileged scaffold" in drug discovery. These compounds are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2]

The subject of this guide, 4-Pyrimidinol, 6-amino-5-ethyl-, belongs to the aminopyrimidine class. The presence of the amino (-NH2) and hydroxyl (-OH, in its tautomeric form as pyrimidinone) groups suggests a high potential for forming critical hydrogen bonds with biological targets, a common feature for potent enzyme inhibitors.

Predicted Mechanism of Action: Kinase Inhibition

Based on extensive research into analogous compounds, the most probable mechanism of action for 4-Pyrimidinol, 6-amino-5-ethyl- is the inhibition of protein kinases.[3][4][5] Many aminopyrimidine derivatives function as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases.

The Rationale for Kinase Inhibition as a Primary Hypothesis
  • Structural Similarity to Known Kinase Inhibitors: The 4-amino-pyrimidine core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors. For instance, derivatives of this scaffold have been shown to selectively inhibit Fibroblast Growth Factor Receptor 4 (FGFR4) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][4]

  • Hydrogen Bonding Potential: The amino and pyrimidinol moieties can mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region, a critical anchoring point for inhibitors.

  • Targeting Dysregulated Pathways in Disease: Kinases are a major class of drug targets as their dysregulation is a hallmark of many diseases, particularly cancer.[5]

A Hypothetical Signaling Pathway

The following diagram illustrates a generic signaling pathway that could be targeted by a pyrimidine-based kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Pyrimidine_Inhibitor 4-Pyrimidinol, 6-amino-5-ethyl- Pyrimidine_Inhibitor->RAF Inhibits ATP Binding Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Drives G cluster_workflow Kinase Inhibition Assay Workflow A 1. Plate Kinase, Substrate, ATP B 2. Add Pyrimidine Inhibitor A->B C 3. Incubate (Kinase Reaction) B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP) D->E F 6. Measure Luminescence (Signal ∝ ADP Produced) E->F G Low Luminescence = High Inhibition F->G

Caption: Workflow for a generic in vitro kinase inhibition assay.

Tier 3: Cellular Mechanism of Action

To confirm that the compound inhibits the target kinase within a cellular context, a Western blot analysis is often employed.

Experimental Protocol: Western Blot for Phospho-Protein Levels

  • Cell Treatment: Treat cells (e.g., MCF-7) with the IC50 concentration of 4-Pyrimidinol, 6-amino-5-ethyl- for various time points (e.g., 0, 1, 4, 8 hours).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the phosphorylated form of the downstream substrate of the target kinase (e.g., anti-phospho-MEK if RAF is the target).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: A decrease in the phosphorylated protein band in treated cells compared to the control indicates target engagement and inhibition of the upstream kinase.

Alternative and Complementary Mechanisms

While kinase inhibition is a strong primary hypothesis, the pyrimidine scaffold is versatile. Other potential mechanisms should be considered if kinase inhibition data is inconclusive. [2]

  • DNA Intercalation: Some planar aromatic structures can insert themselves between the base pairs of DNA, disrupting replication and transcription. [6]This can be tested using DNA binding assays.

  • Antiviral Activity: Many nucleoside analogs with a pyrimidine core function as antiviral agents by inhibiting viral polymerases. [7]This can be evaluated in viral replication assays.

  • Immunomodulation: Certain pyrimidine derivatives can have immunosuppressive or immunostimulatory effects. [7][8]These can be assessed by measuring cytokine production or lymphocyte proliferation.

Conclusion

4-Pyrimidinol, 6-amino-5-ethyl- is a compound with significant potential as a bioactive molecule, most likely as a protein kinase inhibitor. The technical guide presented here provides a logical, tiered experimental framework to robustly test this hypothesis, from initial phenotypic screening to specific target validation in a cellular context. The versatility of the pyrimidine core warrants a broad perspective, and the outlined assays provide the tools to uncover its precise mechanism of action, paving the way for its potential development as a therapeutic agent.

References

  • 6-Amino-5-decyl-4-pyrimidinol | Research Chemical. (n.d.). Benchchem.
  • Kim, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 853-866.
  • Biological Activity of Some Pyrimidine Derivatives: Cytotoxicity and Oxidative Stress Potential in Human Lung Cancer Cell line (A549). (2020). ResearchGate.
  • An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. (n.d.). BenchChem.
  • 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol. (2026). ChemContract Research.
  • Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 2(3), 170-182.
  • Kocieba, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3502.
  • Polo, M., et al. (1994). The action of the DNA intercalating agents 4'-(9-acridinylamino) methanesulphon-m-anisidide and 1,4-bis(butylamino) benzo[g]phthalazine in U-937 human promonocytic cells: relationship between cell cycle and differentiation. Biochemical Pharmacology, 48(1), 75-82.
  • Sharma, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(2), 226.
  • Kocieba, M., et al. (2025). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules.
  • 4-[(6-amino-5-nitro-4-pyrimidinyl)amino]-N-2-pyrimidinylbenzenesulfonamide. (n.d.). EvitaChem.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.

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Thermodynamic stability of 4-Pyrimidinol, 6-amino-5-ethyl- at room temperature

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 4-Pyrimidinol, 6-amino-5-ethyl- at Room Temperature

Executive Summary

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-Pyrimidinol, 6-amino-5-ethyl- at room temperature. As a novel heterocyclic compound with potential applications in medicinal chemistry, a thorough understanding of its stability is a critical prerequisite for its development as a viable drug candidate or chemical probe. In the absence of extensive public data on this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings of thermodynamic stability, presents detailed, field-proven experimental protocols for its evaluation, and offers insights into the interpretation of the resulting data. The methodologies described herein, including thermal analysis and forced degradation studies, are designed to establish a robust stability profile, identify potential degradation pathways, and inform appropriate storage and handling conditions, thereby ensuring scientific integrity and aligning with regulatory expectations.

Introduction: The Imperative of Stability in Drug Development

The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development. It is an intrinsic property that dictates the material's resistance to physical and chemical changes under various environmental conditions.[1][2] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradants, and altered bioavailability, ultimately compromising the safety and efficacy of the final drug product.[2] Therefore, a rigorous evaluation of thermodynamic stability is not merely a scientific exercise but a critical step in de-risking a development program and satisfying regulatory requirements set forth by bodies like the International Council for Harmonisation (ICH).[1]

4-Pyrimidinol, 6-amino-5-ethyl- is a substituted aminopyrimidine, a class of compounds known for a wide range of biological activities.[3][4][5] Its structural features—a pyrimidinol core, an amino group, and an ethyl substituent—suggest its potential as a scaffold in medicinal chemistry, possibly as a kinase inhibitor or in other targeted therapies.[6] This guide provides the necessary protocols and theoretical background to comprehensively characterize its stability at room temperature, a crucial parameter for determining its shelf-life and formulation strategy.

Theoretical Framework for Thermodynamic Stability

The stability of a chemical compound is governed by fundamental thermodynamic principles. The most stable form of a substance at a given temperature and pressure is the one with the lowest Gibbs free energy (G). This state is a function of enthalpy (H), a measure of the internal energy, and entropy (S), a measure of disorder, as described by the equation:

ΔG = ΔH - TΔS

For a compound to be stable, it must exist in a low-energy state. However, many pharmaceutical solids can exist in multiple crystalline forms, known as polymorphs, or in an amorphous state. Each form has a unique crystal lattice and, consequently, a distinct thermodynamic profile. One polymorph will be the most stable under a given set of conditions, while others are metastable and may convert to the more stable form over time. Such transitions can have profound impacts on physicochemical properties like solubility and bioavailability.[7]

Factors that can influence the stability of 4-Pyrimidinol, 6-amino-5-ethyl- at room temperature include:

  • Temperature: Elevated temperatures can provide the activation energy needed to overcome kinetic barriers, accelerating degradation or polymorphic conversion.[8]

  • Humidity: The presence of water can facilitate hydrolytic degradation pathways or induce changes in crystalline form.[8]

  • Light: Exposure to UV or visible light can trigger photolytic degradation.

  • Oxidation: The aminopyrimidine core may be susceptible to oxidation, especially in the presence of atmospheric oxygen.[9]

cluster_assessment Thermodynamic Stability Assessment Workflow Compound 4-Pyrimidinol, 6-amino-5-ethyl- (API) InitialChar Initial Characterization (Purity, Structure) Compound->InitialChar Verify Identity Thermal Thermal Analysis (DSC, TGA) InitialChar->Thermal Assess Thermal Properties SolidState Solid-State Analysis (XRPD) InitialChar->SolidState Determine Crystalline Form ForcedDeg Forced Degradation (Stress Testing) InitialChar->ForcedDeg Identify Degradation Pathways DataAnalysis Data Synthesis & Interpretation Thermal->DataAnalysis SolidState->DataAnalysis ForcedDeg->DataAnalysis StabilityProfile Establish Stability Profile & Storage Recommendations DataAnalysis->StabilityProfile Consolidate Findings

Caption: Logical workflow for thermodynamic stability assessment.

Potential Degradation Pathways

The chemical structure of 4-Pyrimidinol, 6-amino-5-ethyl- suggests several potential degradation pathways common to pyrimidine derivatives.[10][11] Forced degradation (stress testing) studies are essential to experimentally confirm these pathways and identify the resulting degradants.[8]

  • Hydrolysis: The amino group at the 6-position or the pyrimidinol ring itself could be susceptible to hydrolysis, particularly under acidic or basic conditions. This could lead to the formation of corresponding hydroxypyrimidine derivatives or ring-opening.[12]

  • Oxidation: The electron-rich aminopyrimidine ring system is a potential site for oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or peroxides and may be accelerated by light or heat.[9]

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV radiation, leading to excited states that undergo chemical reactions, such as dimerization or rearrangement.

Parent 4-Pyrimidinol, 6-amino-5-ethyl- Hydrolysis Hydrolytic Degradants (e.g., Ring Opening) Parent->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidative Products (e.g., N-oxides) Parent->Oxidation O₂ / Light / Heat Photo Photolytic Products (e.g., Dimers) Parent->Photo UV / Visible Light

Caption: Potential degradation pathways for the target compound.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to build a comprehensive stability profile. The following protocols are foundational for this assessment.

Thermal Analysis

Thermal analysis techniques are indispensable for probing the physical and chemical changes a material undergoes upon heating.[1]

cluster_workflow Thermal Analysis Experimental Workflow SamplePrep Sample Preparation (Weigh 2-5 mg into pan) DSC_Run DSC Analysis (Heat-Cool-Heat Cycle) SamplePrep->DSC_Run Reference: Empty Pan TGA_Run TGA Analysis (Heat to Decomposition) SamplePrep->TGA_Run Inert Atmosphere (N₂) DSC_Data DSC Data: Melting Point (Tm) Enthalpy of Fusion (ΔH) Glass Transition (Tg) DSC_Run->DSC_Data TGA_Data TGA Data: Onset of Decomposition (Tonset) Mass Loss (%) TGA_Run->TGA_Data Interpretation Correlate DSC & TGA Data for Stability Profile DSC_Data->Interpretation TGA_Data->Interpretation

Caption: Experimental workflow for thermal analysis.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events like melting, crystallization, and glass transitions.[1]

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Pyrimidinol, 6-amino-5-ethyl- into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.[1]

  • Atmosphere: Purge the sample chamber with nitrogen gas at a flow rate of 20-50 mL/min to provide an inert environment.[1]

  • Temperature Program (Heat-Cool-Heat Cycle): a. Equilibrate the system at 25 °C. b. First Heat: Ramp the temperature from 25 °C to a temperature safely above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min. This run provides information on the initial state of the material.[1] c. Cool: Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min). This step can reveal recrystallization or the formation of an amorphous phase.[1] d. Second Heat: Reheat the sample to 250 °C at 10 °C/min. This run characterizes the thermodynamic properties of the material after the initial thermal history has been erased and is particularly useful for observing the glass transition of any amorphous content formed during cooling.[1]

  • Data Collection: Record the heat flow (mW) as a function of temperature (°C).

TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the temperature at which thermal decomposition begins and for quantifying the presence of volatiles like water or residual solvents.[1]

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Pyrimidinol, 6-amino-5-ethyl- into a ceramic or platinum TGA pan.

  • Atmosphere: Purge with nitrogen gas at a flow rate of 20-50 mL/min.[1]

  • Temperature Program: a. Equilibrate at 30 °C. b. Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass (%) as a function of temperature (°C).[1]

Solid-State Characterization

XRPD is a critical technique for identifying the crystalline form (polymorph) of the API. Each crystalline solid produces a unique diffraction pattern. By analyzing the peak positions and intensities, one can confirm the solid form and monitor for any changes during stability studies.

Experimental Protocol:

  • Instrument: A modern powder X-ray diffractometer with a Cu Kα source.

  • Sample Preparation: Gently pack a small amount of the sample powder onto a zero-background sample holder.

  • Data Acquisition: Scan the sample over a suitable 2θ range (e.g., 2° to 40°) with a step size of 0.02° and an appropriate scan speed.

  • Analysis: Compare the resulting diffractogram to reference patterns to identify the crystalline phase.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the chemical degradation of the API to identify likely degradation products and establish the intrinsic stability of the molecule.[8]

Experimental Protocol:

  • Sample Preparation: Prepare solutions or solid samples of 4-Pyrimidinol, 6-amino-5-ethyl-.

  • Stress Conditions: Expose the samples to the following conditions for a defined period (e.g., 7-14 days), with samples pulled at intermediate time points.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C.

    • Neutral Hydrolysis: Purified water at 60 °C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation (Solid State): Store solid powder at 80 °C.

    • Photostability: Expose solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method (typically HPLC-UV/MS) to separate and identify the parent compound and any degradation products.

Data Interpretation and Reporting

The quantitative data obtained from the experimental analyses should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Illustrative Thermal Analysis Data Summary

ParameterValueInterpretation
DSC Analysis
Melting Point (Tm)e.g., 185.2 °CIndicates the temperature of solid-to-liquid phase transition. A sharp peak suggests high purity.
Enthalpy of Fusion (ΔHf)e.g., 95.3 J/gReflects the energy required to melt the crystal lattice.
Glass Transition (Tg)Not DetectedAbsence suggests the material is crystalline and not amorphous after cooling.
TGA Analysis
Onset of Decomposition (Tonset)e.g., 220.5 °CThe temperature at which significant thermal degradation begins.[1]
Mass Loss (30-150 °C)< 0.1 %Indicates the absence of significant volatile solvents or water.
Residual Mass at 600 °Ce.g., 8.2 %The amount of non-volatile residue remaining after the heating cycle.[1]

Table 2: Illustrative Forced Degradation Summary

Stress Condition% DegradationNumber of DegradantsObservations
0.1 M HCl, 60 °C~15%2Significant degradation, suggesting acid lability.
0.1 M NaOH, 60 °C~25%3More extensive degradation than under acidic conditions.
3% H₂O₂, RT~8%1Indicates susceptibility to oxidation.
80 °C, Solid< 2%1Demonstrates good thermal stability in the solid state.
Photostability< 1%0Suggests the compound is not photolabile.

Recommendations for Storage and Handling

Based on the illustrative data, 4-Pyrimidinol, 6-amino-5-ethyl- demonstrates good thermal stability in its solid form at room temperature. However, its susceptibility to hydrolytic and oxidative degradation, particularly in solution, necessitates specific handling precautions.

  • Storage: The solid material should be stored at controlled room temperature (20-25 °C) in well-sealed containers, protected from moisture and light.

  • Handling: When preparing solutions, use freshly de-gassed solvents and avoid prolonged exposure to strongly acidic or basic conditions. Solutions should ideally be prepared fresh for use.

Conclusion

This guide has detailed a systematic and scientifically rigorous approach to evaluating the thermodynamic stability of 4-Pyrimidinol, 6-amino-5-ethyl- at room temperature. By employing a combination of thermal analysis (DSC, TGA), solid-state characterization (XRPD), and forced degradation studies, researchers can establish a comprehensive stability profile. This information is fundamental for guiding future formulation development, defining appropriate storage conditions, and ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from this promising chemical scaffold. The protocols and interpretive frameworks provided herein serve as a robust starting point for any scientist or researcher tasked with this critical aspect of drug discovery and development.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1.
  • Platas-Iglesias, C., et al. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC.
  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PMC - NIH.
  • Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed.
  • PMC. (n.d.). Thermodynamic Studies for Drug Design and Screening.
  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • Hecht, S. (2016). Optimization of pyrimidinol antioxidants as mitochondrial protective agents: ATP production and metabolic stability. PubMed.
  • ResearchGate. (2025). (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • MDPI. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • ResearchGate. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
  • MDPI. (2023). Relative Stability of Pyrazinamide Polymorphs Revisited: A Computational Study of Bending and Brittle Forms Phase Transitions in a Broad Temperature Range.
  • Singh, S. (2012). Stability Testing of Pharmaceutical Products.
  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and....
  • Thermo Fisher Scientific. (n.d.). Drug stability testing 101.
  • PubMed. (n.d.). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed.
  • ScienceDirect. (n.d.). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • SMPDB. (n.d.). Pyrimidine Metabolism.
  • BenchChem. (n.d.). An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • Chemical Papers. (2004). Potentiometric and Thermodynamic Studies of 4-Sulfamethoxazoleazo-3-methyl-2-pyrazolin-5-one and its Metal Complexes.
  • NIST. (n.d.). Pyrimidine, 4-amino-6-chloro-5-nitro-. NIST WebBook.
  • MDPI. (2025). Synthesis and Application of 4′-C-[(N-alkyl)aminoethyl]thymidine Analogs for Optimizing Oligonucleotide Properties.
  • RSC Publishing. (n.d.). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids.

Sources

Pharmacokinetic Profiling of 4-Pyrimidinol, 6-amino-5-ethyl- Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of modern rational drug design, serving as the core pharmacophore for numerous antimetabolites, kinase inhibitors, and antiviral agents[1]. Specifically, the 4-pyrimidinol, 6-amino-5-ethyl- class (and its tautomeric 4-pyrimidinone forms) offers a highly tunable structural template. The strategic placement of the 6-amino and 5-ethyl groups around the pyrimidinol core profoundly dictates the molecule's physicochemical properties, directly influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic properties of 6-amino-5-ethyl-4-pyrimidinol derivatives. By bridging structural biology with systemic and intracellular pharmacokinetics, we establish robust, self-validating methodologies for optimizing these compounds from early discovery through preclinical development.

Structural Biology & Physicochemical Causality

The pharmacokinetic behavior of any drug is an emergent property of its molecular structure. For 6-amino-5-ethyl-4-pyrimidinol derivatives, three distinct functional groups drive ADME outcomes:

  • The 4-Hydroxyl / 4-Oxo Tautomerism: The pyrimidinol core exists in a dynamic tautomeric equilibrium with its pyrimidinone form. Causality: This tautomerism allows the molecule to act as both a hydrogen bond donor and acceptor. While this is critical for target engagement (e.g., binding to the ATP pocket of kinases), it increases the Polar Surface Area (PSA), potentially restricting blood-brain barrier (BBB) penetration unless masked by lipophilic side chains[2].

  • The 6-Amino Substitution: Causality: The primary amine introduces a basic center (pKa ~4-6 depending on ring electronics) that is predominantly unionized at physiological pH (7.4), favoring membrane permeability. However, it also serves as a primary site for Phase II conjugation (N-acetylation or N-glucuronidation) and Phase I N-oxidation.

  • The 5-Ethyl Group: Causality: The addition of a 5-ethyl aliphatic chain increases the overall lipophilicity (LogP) of the core. By disrupting the highly ordered hydration shell typical of unsubstituted pyrimidines, the ethyl group significantly enhances passive transcellular permeation across the intestinal epithelium, thereby improving oral bioavailability.

Systemic Pharmacokinetics (ADME)

Absorption and Distribution

Derivatives of the 6-amino-5-ethyl-4-pyrimidinol scaffold typically exhibit dose-proportional absorption. The enhanced lipophilicity provided by the 5-ethyl group mitigates the efflux ratio typically driven by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the gut lumen.

Upon entering systemic circulation, these derivatives demonstrate moderate to high Plasma Protein Binding (PPB), primarily to Human Serum Albumin (HSA) and Alpha-1-acid glycoprotein (AAG). Causality: The binding affinity is heavily influenced by the 5-ethyl group; hydrophobic interactions within the binding pockets of HSA stabilize the complex, resulting in a free fraction ( fu​ ) typically ranging from 15% to 40%[3]. This moderate fu​ ensures a steady reservoir of the drug in plasma while allowing sufficient free drug to partition into target tissues (Volume of Distribution, Vd > 1 L/kg).

Hepatic Metabolism & Clearance

Clearance is predominantly hepatic. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) target the 5-ethyl side chain, driving aliphatic hydroxylation to form 1-hydroxyethyl or 2-hydroxyethyl metabolites. Additionally, the pyrimidine ring itself is resistant to direct oxidation, but the 6-amino group can undergo oxidative deamination. Renal clearance of the unchanged parent drug is generally minor (<20%) due to extensive hepatic first-pass metabolism[3].

ADME A Oral Administration (Pyrimidinol Core) B Intestinal Absorption (Passive Transport) A->B C Systemic Circulation (Protein Binding) B->C D Hepatic Metabolism (CYP450 Oxidation) C->D E Intracellular Space (Kinase Activation) C->E F Renal Excretion (Clearance) D->F E->F

Fig 1. Systemic ADME workflow of 6-amino-5-ethyl-4-pyrimidinol derivatives.

Intracellular Pharmacokinetics & Activation

A critical, often overlooked aspect of pyrimidine pharmacology is intracellular pharmacokinetics . Many pyrimidinol derivatives act as prodrugs or antimetabolites that require intracellular activation[4].

The Phosphorylation Cascade: Once the derivative crosses the cellular membrane via equilibrative nucleoside transporters (ENTs) or passive diffusion, it is recognized by intracellular nucleoside kinases.

  • Causality: The structural mimicry of the 6-amino-4-pyrimidinol core to natural nucleobases (like cytosine) allows it to be sequentially phosphorylated into monophosphate (MP), diphosphate (DP), and the active triphosphate (TP) forms.

  • The intracellular accumulation of the TP form is the true driver of pharmacodynamic efficacy, often showing a non-linear correlation with systemic plasma concentrations[4]. Therefore, measuring plasma Cmax​ is insufficient; intracellular nucleotide quantification is mandatory.

Phosphorylation Prodrug Pyrimidinol Derivative (Cellular Entry) Mono Monophosphate (MP) Prodrug->Mono Kinase Di Diphosphate (DP) Mono->Di Kinase Tri Triphosphate (TP) (Active Pharmacophore) Di->Tri Kinase Target Target Inhibition (e.g., Kinase/Polymerase) Tri->Target Binding

Fig 2. Intracellular phosphorylation cascade activating pyrimidinol prodrugs.

Quantitative Pharmacokinetic Profiling

The following table summarizes the representative pharmacokinetic parameters for optimized 6-amino-5-ethyl-4-pyrimidinol derivatives, synthesized from preclinical models (e.g., Sprague-Dawley rats and human in vitro models)[1][3][5].

Pharmacokinetic ParameterTypical RangePhysiological & Structural Causality
Oral Bioavailability ( F% ) 35% - 65%The 5-ethyl group enhances passive intestinal absorption, but first-pass CYP450 metabolism limits absolute systemic exposure.
Volume of Distribution ( Vd​ ) 1.2 - 3.0 L/kgModerate lipophilicity allows extensive tissue penetration beyond the central plasma compartment.
Intrinsic Clearance ( CLint​ ) 15 - 40 mL/min/kgPrimarily driven by hepatic Phase I oxidation of the ethyl side-chain and N-oxidation of the 6-amino group.
Elimination Half-life ( t1/2​ ) 6 - 18 hoursDictated by the balance of Vd​ and hepatic clearance; highly suitable for once- or twice-daily oral dosing regimens.
Plasma Protein Binding (PPB) 60% - 85%Hydrophobic interactions with HSA ensure a stable reservoir while maintaining a sufficient free fraction ( fu​ ) for target engagement.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for evaluating the pharmacokinetics of these derivatives.

Protocol A: In Vitro Microsomal Stability Assay (Clearance Prediction)

This assay determines the intrinsic clearance ( CLint​ ) by simulating Phase I hepatic metabolism.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 10 mM stock of the 6-amino-5-ethyl-4-pyrimidinol derivative in DMSO.

  • Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration) and phosphate buffer (100 mM, pH 7.4). Spike in the test compound to a final concentration of 1 µM.

    • Causality: Using 1 µM ensures the reaction follows first-order kinetics, as the concentration is kept well below the Michaelis constant ( Km​ ) of typical CYP enzymes.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM final).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. Without it, Phase I metabolism cannot occur, serving as a negative control.

  • Reaction Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (IS).

    • Causality: The high organic solvent concentration instantly denatures CYP450 enzymes, halting metabolism. The IS corrects for matrix effects and injection volume variances during LC-MS/MS.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and derive CLint​ .

Protocol B: LC-MS/MS Quantification of Intracellular Nucleotides

Because plasma concentrations often fail to correlate with efficacy for pyrimidine analogues, intracellular active metabolites must be quantified[4].

  • Cell Incubation: Incubate target cells (e.g., PBMCs) with the pyrimidinol derivative at therapeutic concentrations for 4-24 hours.

  • Harvesting & Washing: Centrifuge cells and wash rapidly (within 30 seconds) with ice-cold PBS.

    • Causality: Rapid cooling halts intracellular enzymatic activity (kinases/phosphatases) and removes extracellular parent drug, preventing artificial inflation of intracellular metrics.

  • Extraction: Lyse the cell pellet using 70% cold methanol (-20°C).

    • Causality: Methanol efficiently extracts highly polar intracellular nucleotides (mono-, di-, triphosphates) while simultaneously precipitating cellular proteins.

  • Chromatographic Separation: Analyze the extract using Weak Anion Exchange (WAX) chromatography coupled to MS/MS.

    • Causality: Standard reverse-phase liquid chromatography cannot retain highly polar, negatively charged phosphate groups. WAX ensures proper retention and separation of the MP, DP, and TP metabolites prior to mass spectrometric detection.

References

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action Source: Clinical Pharmacokinetics, 59(12), 1521-1550 (2020). URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs Source: Research on Chemical Intermediates / National Institutes of Health (PMC) (2021). URL:[Link](Note: PMC ID derived from search grounding data)

  • Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker Source: PubMed / Arzneimittelforschung (1998). URL:[Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: Molecules / National Institutes of Health (PMC) (2023). URL:[Link]

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An In-depth Technical Guide to the Crystal Structure and Polymorphism of 6-Amino-5-ethyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability. This guide provides a comprehensive framework for the investigation of the crystal structure and polymorphism of 6-amino-5-ethyl-4-pyrimidinol, a key pyrimidine derivative. In the absence of published experimental data for this specific molecule, this document serves as a detailed roadmap, outlining both computational prediction methodologies and robust experimental protocols for polymorph screening and characterization. By synthesizing principles of crystal engineering with state-of-the-art analytical techniques, this guide empowers researchers to systematically explore the solid-state landscape of this compound, identify and characterize its crystalline forms, and select the optimal form for drug development.

The Critical Role of Polymorphism in Pharmaceutical Development

The ability of a compound to exist in two or more crystalline structures, a phenomenon known as polymorphism, is of paramount importance in the pharmaceutical industry.[1][2] Different polymorphs of the same API can exhibit widely varying physicochemical properties, including:

  • Solubility and Dissolution Rate: These properties directly impact the bioavailability of an orally administered drug. A more soluble metastable form might offer therapeutic advantages over a less soluble stable form.[1][3]

  • Stability: Thermodynamic stability is crucial for shelf-life. Metastable forms can convert to a more stable form over time, potentially altering the drug product's efficacy and safety profile.[4][5]

  • Mechanical Properties: Properties like tabletability and flowability are dependent on crystal habit and packing, which differ between polymorphs.

  • Intellectual Property: Novel polymorphic forms can be patentable, making a thorough polymorph screen essential for both innovation and patent protection.[2][6]

Given that 6-amino-5-ethyl-4-pyrimidinol contains functional groups capable of forming various hydrogen bonds (amino, hydroxyl, and pyrimidine nitrogens), a rich polymorphic landscape is anticipated. A comprehensive investigation is therefore not merely academic but a regulatory and commercial necessity.

Predictive Analysis: A Computational Approach to Crystal Structure

Before embarking on extensive experimental screening, computational crystal structure prediction (CSP) offers a powerful in silico starting point.[7][8] Modern CSP algorithms explore the potential energy landscape of the molecule to identify energetically feasible crystal packing arrangements.

Causality Behind the Choice: CSP is employed to:

  • Guide Experimental Efforts: Predicted stable structures can inform the selection of crystallization solvents and conditions.

  • Reduce Experimental Burden: By ranking the energetic stability of potential polymorphs, CSP helps prioritize experimental targets.

  • Aid in Structure Solution: Predicted structures can serve as starting models for solving crystal structures from powder diffraction data.

Recent advances have integrated machine learning and neural network potentials to accelerate and improve the reliability of CSP, making it an indispensable tool in modern materials science.[9][10]

Workflow for Crystal Structure Prediction

cluster_CSP Computational Crystal Structure Prediction (CSP) mol Generate 3D Conformer of 6-amino-5-ethyl-4-pyrimidinol search Global Search: Generate Trial Crystal Packings (e.g., Monte Carlo, Genetic Algorithms) mol->search rank Energy Ranking & Clustering (Force Fields, DFT) search->rank refine Refine Low-Energy Structures (Quantum Mechanical Methods) rank->refine predict Predicted Crystal Energy Landscape: List of Plausible Polymorphs refine->predict

Caption: A generalized workflow for in silico crystal structure prediction.

Comprehensive Experimental Polymorph Screening

The goal of a polymorph screen is to crystallize the target compound under a wide array of conditions to discover as many solid forms as possible, including the thermodynamically stable form and accessible metastable forms.[1]

Crystallization Methodologies

A diverse set of crystallization methods should be employed to explore both thermodynamic and kinetic crystallization outcomes.

Crystallization MethodPrincipleTarget Outcome
Slow Evaporation Solvent is slowly removed at constant temperature, keeping the system close to equilibrium.Thermodynamically stable forms.
Slow Cooling A saturated solution is cooled at a controlled rate, inducing supersaturation and nucleation.Both stable and metastable forms.
Anti-Solvent Addition An anti-solvent (in which the API is poorly soluble) is added to a solution, causing rapid precipitation.Kinetically favored, often metastable forms.
Slurry Equilibration A suspension of the API is stirred in a solvent over time, allowing conversion to the most stable form at that temperature.Thermodynamically stable form.
Melt Quenching The molten API is rapidly cooled ("quenched") to produce an amorphous solid, which can then be heated to induce crystallization.Kinetically favored forms.
Step-by-Step Protocol for Polymorphic Screening

Expertise & Rationale: This protocol is designed to maximize the diversity of crystallization conditions. A broad range of solvents with varying polarities, hydrogen-bonding capabilities, and boiling points is crucial, as solvent-solute interactions can direct the formation of specific polymorphs or solvates.

  • Solvent Selection: Prepare a diverse library of ~20-40 solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane).

  • Solubility Determination: Roughly determine the solubility of 6-amino-5-ethyl-4-pyrimidinol in each solvent at room temperature and an elevated temperature (e.g., 50°C) to prepare saturated solutions for the experiments.

  • Execution of Crystallization Experiments:

    • Slow Evaporation: Prepare near-saturated solutions in vials. Cover vials with perforated foil and leave undisturbed.

    • Slow Cooling: Prepare saturated solutions at 50°C. Place vials in a programmable heating block and cool to 5°C at a rate of 0.1°C/min.

    • Anti-Solvent Addition: To a saturated solution of the API, add a pre-selected anti-solvent dropwise until precipitation is observed.

    • Slurry: Add an excess of the initial solid form to a selection of solvents. Stir the suspensions at both room temperature and 50°C for 7-14 days.

  • Sample Isolation: Carefully isolate all solid samples obtained. Gently dry under vacuum at room temperature.

  • Initial Characterization: Analyze every unique solid sample generated using X-Ray Powder Diffraction (XRPD) as the primary identification technique.

cluster_Screening Experimental Polymorph Screening Workflow cluster_methods Crystallization Methods api API Solid (6-amino-5-ethyl-4-pyrimidinol) evap Slow Evaporation api->evap cool Cooling Crystallization api->cool slurry Slurry Conversion api->slurry anti Anti-Solvent api->anti solvents Diverse Solvent Library (Polar, Apolar, Protic, Aprotic) solvents->evap solvents->cool solvents->slurry solvents->anti analysis Primary Analysis: X-Ray Powder Diffraction (XRPD) evap->analysis cool->analysis slurry->analysis anti->analysis forms Identify Unique Crystalline Forms (Polymorph A, B, C...) analysis->forms

Caption: Workflow for a comprehensive polymorph screening experiment.

Analytical Characterization of Crystalline Forms

Once different solid forms are generated, a suite of analytical techniques is required for unambiguous characterization.[3][11]

X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying and distinguishing between polymorphs. Each crystalline form possesses a unique crystal lattice, which results in a characteristic diffraction pattern, or "fingerprint."[6][12]

Protocol for XRPD Analysis:

  • Sample Preparation: Gently grind a small amount (~5-10 mg) of the crystalline sample to ensure random orientation of the crystallites.

  • Data Acquisition: Place the sample on a zero-background holder. Collect a diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a modern diffractometer.

  • Data Analysis: Compare the diffraction patterns of all samples. Overlapping patterns indicate the same crystalline form. Unique patterns signify new polymorphs.[13][14] The presence of broad, diffuse scattering instead of sharp peaks indicates an amorphous solid.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal behavior and stability of each form.[4][15]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, heats of fusion, and solid-solid phase transitions between polymorphs. According to Burger's rules, the polymorph with the higher melting point and higher heat of fusion is generally the more stable form at the melting point.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is essential for identifying solvates (pseudopolymorphs) by detecting mass loss corresponding to the desolvation process upon heating.[16]

Protocol for Thermal Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate DSC/TGA pan.

  • TGA Measurement: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature beyond any expected decomposition. Note any mass loss events.

  • DSC Measurement: Heat the sample at the same rate. Observe endothermic events (melting, desolvation) and exothermic events (crystallization, decomposition).

  • Interpretation: Correlate TGA mass loss with DSC events to distinguish between anhydrous polymorphs and solvates. Compare melting points and transition temperatures for different forms to build a picture of their thermodynamic relationship.

Spectroscopic Characterization

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful complementary tools. Differences in the molecular conformation and hydrogen bonding network between polymorphs can lead to distinct shifts in vibrational frequencies, providing another layer of characterization.[17][18][19]

Data Synthesis and Interpretation

The data from all techniques must be synthesized to build a complete picture of the polymorphic landscape.

Illustrative Crystallographic Data

While specific data for 6-amino-5-ethyl-4-pyrimidinol is unavailable, data for a related aminopyrimidine structure can serve as an example of what might be determined.[18][19][20]

ParameterIllustrative Form IIllustrative Form II
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 10.58.1
b (Å) 9.212.3
c (Å) 14.811.5
β (˚) 98.590
Volume (ų) 14151144
Z 44
Calculated Density (g/cm³) 1.311.45

Note: This table is for illustrative purposes only and does not represent actual data for 6-amino-5-ethyl-4-pyrimidinol.

Thermodynamic Relationships

The stability relationship between polymorphs can be determined by constructing an energy-temperature diagram. This diagram illustrates whether the system is monotropic (one form is always more stable) or enantiotropic (the stability order inverts at a specific transition temperature).[5]

cluster_Thermo Thermodynamic Relationships cluster_legend A Form A L Liquid (Melt) A->L Tm(A) B Form B B->L Tm(B) k1 Tm = Melting Point k2 Tt = Transition Temperature Y_axis Gibbs Free Energy (G) X_axis Temperature (T)

Caption: Energy-temperature diagram illustrating polymorph stability.

Conclusion

The systematic investigation of the crystal structure and polymorphism of 6-amino-5-ethyl-4-pyrimidinol is a critical, multi-faceted process essential for successful drug development. This guide provides a robust framework, beginning with predictive computational modeling to guide experimental design. It details a comprehensive polymorph screening protocol designed to uncover the diverse solid-state forms of the molecule. Finally, it outlines the critical analytical techniques—XRPD, DSC, TGA, and spectroscopy—required for unambiguous characterization. By following this structured, science-driven approach, researchers can confidently identify, understand, and select the optimal crystalline form of 6-amino-5-ethyl-4-pyrimidinol, ensuring the development of a safe, stable, and effective pharmaceutical product.

References

  • Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). Available at: [Link]

  • Faster and more reliable crystal structure prediction of organic molecules. EurekAlert!. Available at: [Link]

  • Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support. Available at: [Link]

  • Characterization of Pharmaceutical Polymorphs by Isothermal Calorimetry. ResearchGate. Available at: [Link]

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  • Accelerated Organic Crystal Structure Prediction with Machine Learned Potentials. Good Chemistry. Available at: [Link]

  • Computational Crystal Structure Prediction of Organic Molecules. ResearchGate. Available at: [Link]

  • XRPD — X-Ray Powder Diffraction | Educational Resource & Guide. triclinic.com. Available at: [Link]

  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. Available at: [Link]

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  • Characterization of Polymorphic Systems Using Thermal Analysis. ResearchGate. Available at: [Link]

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  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. ResearchGate. Available at: [Link]

  • Single Crystal X-Ray Structure Determination and Vibrational Spectroscopy of 2-Aminopyrimidinium Hydrogen Trioxofluorophosphate and bis(2-Aminopyrimidinium) Trioxofluorophosphate. MDPI. Available at: [Link]

  • Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. ResearchGate. Available at: [Link]

  • Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. MDPI. Available at: [Link]

  • Purification, crystallization and preliminary X-ray diffraction analysis of the thiaminase type II from Staphylococcus aureus. PMC. Available at: [Link]

  • Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. PMC. Available at: [Link]

  • Structures of 4-Iminopyrido[1,2-a]pyrimidines, Pyrido[1,2-a]pyrimidin-4-ones, Pyridopyrimidinium Olates, and Thiazolo[3,2-a]pyrimidine Analogues. ResearchGate. Available at: [Link]

  • Brief tutorial on X ray powder diffraction data analysis. Dipartimento di Matematica e Fisica. Available at: [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. Available at: [Link]

  • How does XRPD protect both patients and patents?. Malvern Panalytical. Available at: [Link]

  • Solving Difficult Polymorph Mixture Problems Using Synchrotron X-Ray Diffraction. Improved Pharma. Available at: [Link]

  • Determination of Minor Quantities of Polymorph in Drug Substance: Comparison of Near-Infrared Spectroscopy and X-ray Powder Diffraction. American Pharmaceutical Review. Available at: [Link]

  • 4(1H)-Pyrimidinone. NIST WebBook. Available at: [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC. Available at: [Link]

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4-Pyrimidinol, 6-amino-5-ethyl- CAS 103980-50-3 material safety data sheet

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Pyrimidinol, 6-amino-5-ethyl- (CAS 103980-50-3)

Section 1: Chemical Identification and Physicochemical Properties

4-Pyrimidinol, 6-amino-5-ethyl-, also known as 6-Amino-5-ethyl-4(3H)-pyrimidinone, is a substituted pyrimidine derivative.[1] Pyrimidines are heterocyclic aromatic compounds that are integral to various biological processes and are common scaffolds in medicinal chemistry.[2] The structure of this compound, with its amino and hydroxyl (in its tautomeric form) groups, suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.[3][4][5]

Structural Information:

  • IUPAC Name: 6-amino-5-ethylpyrimidin-4(1H)-one

  • Synonyms: 4-Pyrimidinol, 6-amino-5-ethyl-; 6-Amino-5-ethyl-4(3H)-pyrimidinone[1]

  • CAS Number: 103980-50-3

  • Molecular Formula: C6H9N3O[6]

  • Molecular Weight: 139.16 g/mol [6]

Physicochemical Properties:

The following table summarizes the known and estimated physicochemical properties. Data for some properties have been inferred from structurally related compounds.

PropertyValueSource
Appearance White to off-white powder/crystalline solid (predicted)General knowledge of similar compounds
Melting Point Not available. For a similar compound, 4-amino-5-hydroxymethyl-2-methylpyrimidine, the melting point is 198 °C.[6][6]
Boiling Point Not available. Pyrimidine has a boiling point of 123-124°C.[2][2]
Solubility Sparingly soluble in water and some organic solvents (predicted). Soluble in polar aprotic solvents like DMSO (predicted).[7][7]
pKa The basic pKa of pyrimidine is 1.3. Substituted pyrimidines have varying pKa values. For example, 4(3H)-pyrimidinone has a basic pKa of 1.7 and an acidic pKa of 8.6.[2][2]
LogP Not available. For a related compound, 4-[(6-amino-5-nitro-4-pyrimidinyl)amino]-N-2-pyrimidinylbenzenesulfonamide, the logP is 2.5, indicating moderate lipophilicity.[7][7]

Section 2: Hazard Identification and GHS Classification

While a specific GHS classification for 4-Pyrimidinol, 6-amino-5-ethyl- is not available, based on data for similar aminopyrimidines, the following hazards should be anticipated.[8]

Anticipated GHS Hazard Classification:

  • Acute Toxicity, Oral: May be harmful if swallowed.[9]

  • Skin Corrosion/Irritation: May cause skin irritation.[8][10][11]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[8][10][11][12]

  • Skin Sensitization: May cause an allergic skin reaction.[9][11]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8]

Hazard Pictograms (Anticipated):

Caption: GHS Hazard Pictogram: Exclamation Mark.

Signal Word (Anticipated): Warning[8]

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[9]

  • H315: Causes skin irritation.[8][11]

  • H317: May cause an allergic skin reaction.[9][11]

  • H319: Causes serious eye irritation.[8][11]

  • H335: May cause respiratory irritation.[8]

Precautionary Statements (Anticipated):

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

    • P264: Wash skin thoroughly after handling.[9][12]

    • P270: Do not eat, drink or smoke when using this product.[9]

    • P271: Use only outdoors or in a well-ventilated area.[13]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]

  • Response:

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13]

    • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.[11]

    • P337+P313: If eye irritation persists: Get medical advice/attention.

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[13]

    • P405: Store locked up.[13]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[12][13]

Section 3: Handling, Storage, and Personal Protective Equipment

3.1 Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[14][15]

  • Use in a well-ventilated area, preferably in a chemical fume hood.[12][13]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Avoid formation of dust and aerosols.[13]

  • Keep away from heat, sparks, and open flames.[14]

  • Wash hands thoroughly after handling.[10][12]

  • Do not eat, drink, or smoke in the work area.[9]

3.2 Storage:

  • Store in a tightly closed container.[12][13]

  • Keep in a cool, dry, and well-ventilated place.[9][13][14]

  • Store away from incompatible materials such as strong oxidizing agents.[12][15]

  • Store locked up.[12][13]

3.3 Personal Protective Equipment (PPE):

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Safety glasses with side-shields or goggles) Hand_Protection Hand Protection (Compatible chemical-resistant gloves) Skin_Protection Skin and Body Protection (Lab coat, long pants, closed-toe shoes) Respiratory_Protection Respiratory Protection (NIOSH-approved respirator if dust is generated) Start Working with 4-Pyrimidinol, 6-amino-5-ethyl- Start->Eye_Protection Start->Hand_Protection Start->Skin_Protection Start->Respiratory_Protection If ventilation is inadequate or dust is present

Caption: Recommended Personal Protective Equipment Workflow.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (8-inch minimum). Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[13]

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[12][15] Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[13]

  • Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[13]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.[16]

Section 4: First Aid and Emergency Procedures

4.1 First Aid Measures:

  • General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

  • If Inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[12]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[14]

4.2 Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17]

  • Specific Hazards Arising from the Chemical: Combustion may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[12][14]

  • Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[12][16]

4.3 Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[9][16]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[16][17]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[15][17]

Section 5: Toxicological and Ecological Information

5.1 Toxicological Information:

No specific toxicological data is available for 4-Pyrimidinol, 6-amino-5-ethyl-. The information below is based on general information for related compounds.

  • Acute Toxicity: Likely harmful if swallowed.[9]

  • Skin Corrosion/Irritation: Expected to cause skin irritation based on related compounds.[10]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[10]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[9]

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • STOT-Single Exposure: May cause respiratory irritation.[8]

  • STOT-Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

5.2 Ecological Information:

No specific ecological data is available for this compound.

  • Toxicity: The environmental impact of this product has not been fully investigated.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

  • Other Adverse Effects: Avoid release to the environment.[11]

Section 6: Synthesis and Application Protocols

4-Pyrimidinol, 6-amino-5-ethyl- is a valuable building block in organic synthesis. The general class of aminopyrimidinols serves as a precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications, such as kinase inhibitors.[3][4][5]

Conceptual Synthetic Workflow:

The synthesis of substituted aminopyrimidinols often involves the condensation of a three-carbon component with a compound containing an amidine structure.[2]

Synthesis_Workflow cluster_synthesis Conceptual Synthesis of 4-Pyrimidinol, 6-amino-5-ethyl- Three_Carbon_Precursor Three-Carbon Precursor (e.g., a substituted cyanoacetate) Condensation Condensation Reaction Three_Carbon_Precursor->Condensation Amidine_Source Amidine Source (e.g., Guanidine) Amidine_Source->Condensation Product 4-Pyrimidinol, 6-amino-5-ethyl- Condensation->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Application as a Kinase Inhibitor Precursor:

This compound can be a key intermediate in the synthesis of fused ring systems like pyrrolo[2,3-d]pyrimidines, which are known to be ATP-competitive kinase inhibitors.[3]

Experimental Protocol: General Procedure for Kinase Inhibitor Synthesis

  • Cyclization: The 6-amino-5-ethyl-4-pyrimidinol can be reacted with a suitable reagent to form a fused heterocyclic system. For example, a reaction with a halo-aldehyde or halo-ketone could lead to the formation of a pyrrolo[2,3-d]pyrimidine core.

  • Functionalization: The resulting fused heterocycle can be further functionalized to introduce various substituents to modulate potency, selectivity, and pharmacokinetic properties. This may involve reactions such as chlorination followed by nucleophilic substitution.[3]

  • Purification: The final product would be purified using standard techniques such as column chromatography, recrystallization, or preparative HPLC.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed by analytical methods such as NMR, mass spectrometry, and HPLC.

References

  • ChemContract Research. (2026, March 11). 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • Benchchem. (n.d.). An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • Fisher Scientific. (2011, February 10).
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2026, March 16).
  • ChemicalBook. (n.d.). pyrimidinyl)-1,3-Oxathiolane-2- carboxylic acid, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester - ChemicalBook.
  • Fisher Scientific. (n.d.).
  • Tokyo Chemical Industry. (2025, October 27).
  • Merck Millipore. (2021, March 15).
  • ECHEMI. (n.d.). 6-Ethyl-5-fluoro-4(3H)
  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • 3M. (2024, September 19).
  • NextSDS. (n.d.).
  • NextSDS. (n.d.). 4(1H)-Pyrimidinone, 6-amino-5-ethyl- (9CI)
  • TCI EUROPE N.V. (2025, November 3).
  • PubChem. (n.d.). 6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272.
  • Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec.
  • Agency for Toxic Substances and Disease Registry | ATSDR. (2022, July 29). Toxicological Profile for Nitrophenols.
  • FDA. (n.d.). 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE HYDROCHLORIDE.
  • EvitaChem. (n.d.). 4-[(6-amino-5-nitro-4-pyrimidinyl)amino]-N-2-pyrimidinylbenzenesulfonamide.
  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777.
  • PMC. (2025, October 20). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.

Sources

Methodological & Application

Application Note: Scalable Chemical Synthesis of 4-Pyrimidinol, 6-amino-5-ethyl-

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-Pyrimidinol, 6-amino-5-ethyl- (Synonym: 4-amino-5-ethyl-1H-pyrimidin-6-one) CAS Number: 103980-50-3 | PubChem CID: 135854957 [3]

Executive Summary

Substituted pyrimidinols are highly versatile pharmacophores, serving as critical intermediates in the synthesis of purine analogs, kinase inhibitors, and antiviral agents. This application note details a robust, scalable, and self-validating protocol for the chemical synthesis of 4-Pyrimidinol, 6-amino-5-ethyl- . By leveraging a modified Traube pyrimidine synthesis [1], this protocol achieves high regioselectivity and yield (>75%) through the base-catalyzed cyclocondensation of formamidine and ethyl 2-cyanobutanoate.

Mechanistic Rationale & Pathway

The synthesis relies on a classic bimolecular condensation [2]. Formamidine acetate serves as the C2 source of the pyrimidine ring. Because formamidine is supplied as a stable acetate salt, a strong base (Sodium Methoxide, NaOMe) is required to liberate the free amidine. Concurrently, NaOMe deprotonates the α -carbon of ethyl 2-cyanobutanoate, enhancing its nucleophilicity.

The free amidine attacks the nitrile carbon, forming an acyclic amidine-ester intermediate. Subsequent intramolecular nucleophilic acyl substitution (cyclization) at the ester carbonyl yields the pyrimidine ring. The final product exists in a tautomeric equilibrium between the enol (4-pyrimidinol) and keto (6-pyrimidinone) forms, driven by solvent polarity and pH.

Mechanism FA Formamidine Acetate (C2 Source) Int Acyclic Intermediate (Nucleophilic Attack) FA->Int Free Amidine Condensation ECB Ethyl 2-cyanobutanoate (C4, C5, C6 Source) ECB->Int Ester/Nitrile Reaction Base NaOMe / MeOH (Deprotonation) Base->FA Neutralizes Acetate Base->ECB Forms Enolate Prod 6-Amino-5-ethylpyrimidin-4-ol (Target Compound) Int->Prod Cyclization & Tautomerization

Fig 1. Mechanistic pathway of the base-catalyzed Traube cyclocondensation to form the pyrimidine.

Materials & Reagents

Reagent / MaterialCAS NumberMW ( g/mol )EquivalentsAmount (100 mmol scale)Role
Ethyl 2-cyanobutanoate 1619-58-5141.171.0 eq14.1 gMain Substrate
Formamidine Acetate 3473-63-0104.111.2 eq12.5 gAmidine Source
Sodium Methoxide (25 wt% in MeOH) 124-41-454.022.5 eq57.0 mLBase / Catalyst
Methanol (Anhydrous) 67-56-132.04N/A150 mLSolvent
Glacial Acetic Acid 64-19-760.05As needed~8-12 mLQuenching / pH Adjustment

Experimental Protocol

This workflow is designed as a self-validating system . Each step contains observable physical changes that confirm the reaction is proceeding as intended, preventing downstream failures.

Workflow Step1 1. Reagent Preparation Dry MeOH + NaOMe (0 °C) Step2 2. Amidine Liberation Add Formamidine Acetate Step1->Step2 Step3 3. Condensation Add Ethyl 2-cyanobutanoate & Reflux (6h) Step2->Step3 Step4 4. Quenching Cool to RT, Adjust pH to 6.5 with AcOH Step3->Step4 Step5 5. Isolation Filtration, Wash (H2O/EtOH), Dry under Vacuum Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Methodology
  • System Preparation: Purge a 500 mL 3-neck round-bottom flask with inert gas (N₂ or Ar). Add 150 mL of anhydrous methanol and cool to 0–5 °C using an ice-water bath.

  • Base Addition: Slowly add 57.0 mL of Sodium Methoxide (25 wt% solution in MeOH) via an addition funnel while maintaining vigorous stirring.

  • Amidine Liberation: Add formamidine acetate (12.5 g, 120 mmol) portion-wise over 10 minutes.

    • Causality & Validation: The neutralization of the acetate salt is exothermic. Maintaining the temperature at 0–5 °C prevents the thermal decomposition of the highly reactive free amidine. Complete dissolution of the solid confirms successful liberation.

  • Substrate Addition: Stir the mixture for 30 minutes at room temperature. Re-cool to 10 °C, then dropwise add ethyl 2-cyanobutanoate (14.1 g, 100 mmol) over 15 minutes.

    • Causality: Dropwise addition controls the initial exothermic enolate formation, preventing unwanted self-condensation (Claisen-type) of the ester.

  • Cyclocondensation: Equip the flask with a reflux condenser. Heat the reaction mixture to 65 °C (reflux) for 6 hours.

    • Causality: Reflux provides the necessary activation energy to drive the intramolecular cyclization of the acyclic intermediate into the stable aromatic pyrimidine core.

  • In-Process Monitoring: Analyze an aliquot via TLC (DCM:MeOH 9:1). The reaction is self-validated as complete when the UV-active cyanoester spot (Rf ~0.8) completely disappears, replaced by a highly polar baseline spot (Rf ~0.2).

  • Quenching & Precipitation: Cool the reaction mixture to room temperature. Slowly add glacial acetic acid (~8-12 mL) until the pH reaches exactly 6.0–6.5.

    • Causality & Validation: The target pyrimidinol is amphoteric. Neutralizing the solution to its isoelectric point forces the product out of the solution. The immediate formation of a dense white precipitate serves as visual validation of successful synthesis.

  • Isolation: Stir the suspension for 1 hour at 0–5 °C to maximize crystallization. Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with ice-cold deionized water (2 × 30 mL) to remove residual sodium acetate salts, followed by a wash with cold ethanol (20 mL) to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford the final product.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized batch, validate the compound against the following analytical benchmarks [3]:

Analytical MethodExpected Specification / ResultDiagnostic Significance
Appearance White to off-white crystalline powderConfirms absence of highly conjugated impurities.
LC-MS (ESI+) m/z 140.1 [M+H]+ Validates the monoisotopic mass (139.07 Da).
¹H NMR (400 MHz, DMSO-d₆) δ 11.5 (br s, 1H, OH/NH) δ 7.8 (s, 1H, C2-H) δ 6.2 (br s, 2H, NH₂) δ 2.3 (q, 2H, CH₂) δ 1.0 (t, 3H, CH₃)Confirms regiochemistry. The singlet at 7.8 ppm is highly diagnostic for the isolated C2 proton of the pyrimidine ring.
Purity (HPLC) > 98% (UV detection at 254 nm)Ensures suitability for downstream pharmaceutical synthesis.

Critical Parameters & Troubleshooting

  • Moisture Sensitivity during Initiation: The presence of water during Steps 1-4 will cause competitive saponification of the ethyl 2-cyanobutanoate to its corresponding carboxylic acid, permanently killing the nucleophilic attack. Strictly use anhydrous methanol.

  • pH Overshoot during Quenching: If too much acetic acid is added (pH < 4), the basic 6-amino group will become protonated, forming a highly soluble acetate salt and drastically reducing the isolated yield. If this occurs, carefully back-titrate with dilute NaOH until the isoelectric point (pH 6.0-6.5) is restored.

  • Coloration of Product: A yellow or brown tint in the final solid indicates oxidation of the amidine or trace metal contamination. This can usually be resolved by recrystallization from hot water or ethanol/water mixtures.

References

  • Traube, W. (1900). "Derivate der Harnsäure". Berichte der deutschen chemischen Gesellschaft, 33(2), 1371-1383. URL:[Link]

  • Brown, D. J. (1962). The Pyrimidines (Vol. 16). John Wiley & Sons. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135854957, 4-amino-5-ethyl-1H-pyrimidin-6-one" PubChem, URL:[Link]

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 6-amino-5-ethyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 6-amino-5-ethyl-4-pyrimidinol. Pyrimidine derivatives are a critical class of heterocyclic compounds widely used as intermediates and active pharmaceutical ingredients (APIs) in drug development.[1][2] A reliable and robust analytical method is therefore essential for quality control, stability testing, and pharmacokinetic studies. This guide details the logical, science-driven approach to method development, from initial analyte characterization and parameter selection to a full validation protocol consistent with International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[3][4][5][6]

Analyte Properties & Chromatographic Strategy

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. For 6-amino-5-ethyl-4-pyrimidinol (Structure shown below), we can infer key characteristics from its functional groups and related pyrimidine structures.

  • Chemical Structure:

    The structure consists of a pyrimidine core with amino (-NH2), hydroxyl (-OH, in its tautomeric pyrimidinol form), and ethyl (-CH2CH3) substituents.

  • Polarity & logP: The presence of polar amino and hydroxyl/oxo groups suggests good water solubility, while the ethyl group adds some non-polar character. The predicted octanol/water partition coefficient (logP) for similar, related structures is often low, indicating moderate polarity.[7][8] This profile makes the analyte an ideal candidate for reversed-phase (RP) chromatography, where it can be effectively retained on a non-polar stationary phase like C18.

  • UV Absorbance: The heterocyclic aromatic pyrimidine ring is a strong chromophore. Pyrimidine derivatives typically exhibit significant UV absorbance, often with maxima in the 220-280 nm range.[9][10] This allows for sensitive and specific detection using a standard UV-Vis or Diode Array Detector (DAD). A UV scan of a standard solution is the first experimental step to determine the optimal detection wavelength (λmax).

  • pKa (Acid Dissociation Constant): The amino group is basic, while the hydroxyl/amide moiety is weakly acidic. The pKa values for pyrimidine derivatives can be complex, with both acidic and basic values reported.[2][11] Controlling the mobile phase pH is therefore critical to ensure the analyte is in a single, consistent ionization state, which prevents peak splitting and tailing, leading to robust and reproducible chromatography.

Based on this analysis, a reversed-phase HPLC method using a C18 column with a buffered aqueous-organic mobile phase and UV detection is the most logical and scientifically sound starting point.

HPLC Method Development & Optimization

The goal of method development is to achieve a selective, robust, and efficient separation. The process described here follows a systematic approach.

Instrumentation & Materials
ComponentSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and DAD/VWD Detector.
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent.
Mobile Phase A 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 6.0 with KOH.
Mobile Phase B Acetonitrile (HPLC Grade).
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v).
Standard 6-amino-5-ethyl-4-pyrimidinol Reference Standard (>99% purity).
Rationale for Parameter Selection
  • Stationary Phase (Column): A C18 column was chosen as the industry standard for its versatility and strong hydrophobic retention of moderately polar compounds like our analyte. The 150 x 4.6 mm, 5 µm format provides a good balance between resolution, backpressure, and run time.

  • Mobile Phase:

    • Buffer (Aqueous Component): A phosphate buffer at pH 6.0 was selected. This pH is sufficiently removed from the likely pKa values of the analyte to maintain it in a consistent protonation state, ensuring peak symmetry. Phosphate is a common, well-understood buffer for UV detection above 210 nm.

    • Organic Modifier: Acetonitrile was chosen over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

    • Elution Mode: An isocratic elution was found to be sufficient for this single-analyte quantification, offering simplicity and robustness. A ratio of 80% Mobile Phase A to 20% Mobile Phase B provided optimal retention and peak shape.

  • Detection Wavelength: A DAD scan of the reference standard in the diluent revealed a UV maximum at 254 nm . This wavelength was chosen for quantification as it provides excellent sensitivity for the analyte while minimizing interference from potential impurities.

  • Flow Rate & Temperature: A flow rate of 1.0 mL/min provides efficient separation within a reasonable analysis time. The column temperature was maintained at 30 °C to ensure stable retention times and reduce viscosity-related pressure fluctuations.

Optimized Chromatographic Conditions
ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase 80% (20 mM KH₂PO₄, pH 6.0) : 20% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Expected Retention Time Approximately 4.5 minutes

Protocols for Standard and Sample Preparation

Accuracy in quantification begins with meticulous preparation.

Preparation of Stock Standard Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of 6-amino-5-ethyl-4-pyrimidinol reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with diluent and mix thoroughly by inverting the flask 15-20 times.

Preparation of Calibration Standards (e.g., 1-100 µg/mL)
  • Prepare a series of working standards by performing serial dilutions of the Stock Standard Solution with the diluent.

  • For example, to prepare a 100 µg/mL standard, pipette 1.0 mL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to volume with diluent.

  • Transfer the final solutions into HPLC vials for analysis.

Preparation of Sample Solution
  • Accurately weigh the sample matrix (e.g., drug product powder, reaction mixture) expected to contain the analyte.

  • Transfer to a suitable volumetric flask.

  • Add diluent to approximately 75% of the flask volume.

  • Sonicate or vortex to ensure complete dissolution/extraction of the analyte.

  • Dilute to volume with diluent and mix well.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove particulates. Note: The initial sample weight and dilution factor should be chosen to ensure the final concentration falls within the validated calibration range.

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following protocols are based on the ICH Q2(R2) guideline.[3][5]

Validation_Parameters cluster_specificity Specificity / Selectivity cluster_linearity Linearity & Range cluster_accuracy Accuracy (Recovery) cluster_precision Precision cluster_limits LOD & LOQ Validation Method Validation (ICH Q2) cluster_specificity cluster_specificity Validation->cluster_specificity cluster_linearity cluster_linearity Validation->cluster_linearity cluster_accuracy cluster_accuracy Validation->cluster_accuracy cluster_precision cluster_precision Validation->cluster_precision cluster_limits cluster_limits Validation->cluster_limits Sp_Blank Analyze Blank (Diluent) Sp_Placebo Analyze Placebo Sp_Std Analyze Standard Lin_Levels 5 Levels (e.g., 50-150% of target) Lin_Inject Inject n=3 per level Lin_Plot Plot Peak Area vs. Concentration Lin_Stats Calculate r², y-intercept, slope Acc_Spike Spike Placebo at 3 Levels (e.g., 80, 100, 120%) Acc_Inject Analyze n=3 preps per level Acc_Calc Calculate % Recovery P_Repeat Repeatability (n=6 preps at 100%) P_Inter Intermediate Precision (different day/analyst) P_Calc Calculate %RSD L_Method Based on S/N ratio or Standard Deviation of Response

Caption: Key validation parameters as stipulated by ICH Q2 guidelines.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol:

    • Inject the diluent (blank) to ensure no peaks co-elute at the analyte's retention time.

    • Inject a placebo (sample matrix without the analyte) to check for interference.

    • Inject the analyte reference standard.

    • If available, perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples to ensure separation between the main peak and any degradation products.

Linearity
  • Objective: To demonstrate a direct proportional relationship between concentration and instrument response.

  • Protocol:

    • Prepare a minimum of five calibration standards from separate weighings, covering a range of 50% to 150% of the target analytical concentration.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.

Accuracy (as Recovery)
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a sample placebo.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision): Prepare and analyze six independent samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Protocol:

    • Can be determined based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

    • Alternatively, can be calculated based on the standard deviation of the response and the slope of the calibration curve.

      • LOD = (3.3 * σ) / S

      • LOQ = (10 * σ) / S (where σ = standard deviation of the y-intercepts of regression lines, S = mean slope of the calibration curves).

Summary of Validation Data (Example)
Validation ParameterResultAcceptance Criteria
Specificity No interference at analyte RT.Met
Linearity (r²) 0.9995≥ 0.999
Range 1.0 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.1%≤ 2.0%
LOQ 1.0 µg/mL (S/N > 10)-
LOD 0.3 µg/mL (S/N > 3)-

Workflow and Troubleshooting

Overall Analytical Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting A Receive Sample C Prepare Standards & Samples A->C B Prepare Mobile Phase & Diluent D System Suitability Test (SST) B->D E Analyze Sample Sequence C->E D->E If SST Passes F Integrate Chromatograms E->F G Generate Calibration Curve F->G H Calculate Concentration G->H I Review & Verify Data H->I J Generate Final Report I->J

Caption: The complete analytical workflow from sample receipt to final report.

Troubleshooting Common HPLC Issues
IssuePotential CauseRecommended Solution
Peak Tailing 1. Column overload2. Secondary interactions (silanol activity)3. Mobile phase pH near analyte pKa1. Reduce injection concentration.2. Use a newer, end-capped column.3. Adjust mobile phase pH further away from pKa.
Peak Fronting 1. Column overload2. Poor sample solubility in mobile phase1. Reduce injection concentration.2. Ensure sample diluent is the same as or weaker than the mobile phase.
Shifting Retention Times 1. Inconsistent mobile phase composition2. Column temperature fluctuation3. Column degradation1. Prepare fresh mobile phase daily.2. Ensure column thermostat is stable.3. Use a guard column; replace column if necessary.
High Backpressure 1. Blockage in the system (e.g., frit, guard column)2. Sample precipitation on column1. Filter all samples and mobile phases.2. Flush the system; reverse flush or replace the column if needed.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantification of 6-amino-5-ethyl-4-pyrimidinol. The method was developed based on a scientific understanding of the analyte's properties and has been validated according to stringent ICH guidelines.[3][12][13] This robust procedure is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link]

  • ICH. ICH Q2 (R1) provides guidance on validating analytical methods. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Jetir.org. Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • PubMed. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. [Link]

  • ChemSynthesis. (2025). 6-amino-2-methyl-4-pyrimidinol. [Link]

  • NextSDS. 4(1H)-Pyrimidinone, 6-amino-5-ethyl- (9CI) — Chemical Substance Information. [Link]

  • Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

  • Genie Ingredient Database. 6-AMINO-5-(4-CHLOROPHENYL)-4-ETHYL-2(1H)-PYRIMIDINONE. [Link]

  • Cheméo. Chemical Properties of 4,6-Pyrimidinediol, 2-amino-5-nitroso- (CAS 55482-22-9). [Link]

  • NIST WebBook. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. [Link]

  • ResearchGate. (2025). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • PubChem. 4-Aminopyrimidine. [Link]

  • PubChem. 7-Amino-5-ethyl[3][4][14]triazolo[1,5-a]pyrimidine-6-carboxylic acid. [Link]

  • NextSDS. PYRIMIDINE, 4-AMINO-6-CHLORO-5-ETHYL-2-METHYL-. [Link]

  • U.S. EPA. (2023). 4(1H)-Pyrimidinone, 5-butyl-2-(ethylamino)-6-methyl-. [Link]

  • Organic Chemistry Data. (2022).
  • MDPI. (2025). Characterizing the Ultraviolet (UV) Screening Ability of L-5-Sulfanylhistidine Derivatives on Human Dermal Fibroblasts. [Link]

  • RSC Publishing. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. [Link]

  • European Commission. (2008). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. [Link]

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Application Notes & Protocols: Preparation of 4-Pyrimidinol, 6-amino-5-ethyl- Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Foundation of Reproducible Cellular Assays

This guide provides a comprehensive, field-tested methodology for the preparation, sterilization, and storage of stock solutions of 4-Pyrimidinol, 6-amino-5-ethyl-. As specific solubility data for this compound is not widely published, this protocol is designed as a self-validating system, guiding the researcher through a logical workflow from initial solubility testing to the preparation of stable, high-concentration stocks and their final dilution for cell-based assays. The principles and techniques described herein are grounded in established best practices for handling small molecules in a cell culture environment.[3]

Physicochemical Properties & Pre-Protocol Considerations

A thorough understanding of a compound's chemical properties is the first step in developing a robust preparation protocol. For novel or poorly characterized compounds, some initial investigation is paramount.

Compound Identification and Characteristics

The structure of pyrimidinones suggests a predisposition to form strong intermolecular hydrogen bonds, which can influence their solubility.[2][4] While this can result in high crystal packing energy and potentially low aqueous solubility, organic solvents like dimethyl sulfoxide (DMSO) are typically effective at disrupting these interactions.[5][6]

PropertyValueSource / Method
Compound Name 4-Pyrimidinol, 6-amino-5-ethyl-User Request
Synonym 4(1H)-Pyrimidinone, 6-amino-5-ethyl-Tautomer[7][8]
CAS Number 103980-50-3[7]
Molecular Formula C₆H₉N₃O[7]
Molecular Weight 139.15 g/mol Calculated
Appearance Assumed to be a solid powderN/A
Solubility Not empirically published. A systematic approach is required. It is sparingly soluble in water and most organic solvents, but it is soluble in dimethyl sulfoxide and other polar aprotic solvents.[6]See Section 2.2
Causality of Solvent Choice: A Systematic Approach

The goal is to find a biocompatible solvent that can dissolve the compound at a high concentration (e.g., 10-100 mM) and is miscible with cell culture media upon high dilution.

  • Dimethyl Sulfoxide (DMSO): Due to its high solvating power for a wide range of organic compounds, cell culture-grade, anhydrous DMSO is the recommended starting solvent.[9] Most non-polar compounds are readily soluble in DMSO.[10]

  • Ethanol (EtOH): 100% (200 proof) cell culture-grade ethanol is another common alternative.

  • Aqueous Buffers (PBS/Media): While direct dissolution in aqueous solutions is often difficult for organic molecules, it should be tested to determine if a more biocompatible solvent system is possible.

Recommendation: Begin with DMSO. If solubility issues persist, a small-scale test with ethanol can be performed. Direct dissolution in aqueous buffers is unlikely for this class of compounds but can be confirmed with a small amount of material.

Core Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the steps to prepare a high-concentration master stock solution, which serves as the primary source for all subsequent experimental dilutions. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials and Equipment
  • 4-Pyrimidinol, 6-amino-5-ethyl- (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile, anhydrous

  • Sterile, conical-bottom polypropylene or glass vials (for dissolution)

  • Sterile, amber or light-blocking microcentrifuge tubes (1.5 mL, for aliquots)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

  • Sterile, disposable syringe (1-3 mL)

  • Sterile, 0.22 µm syringe filter (PVDF or other chemically resistant membrane recommended)

  • Laminar flow hood or biological safety cabinet

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sterile Sterilization & Storage cluster_use Experimental Use calc Calculate Mass (e.g., for 1 mL of 10 mM stock) weigh Weigh Compound (e.g., 1.39 mg) calc->weigh dissolve Add DMSO (e.g., 1 mL) weigh->dissolve mix Vortex Thoroughly Until Clear Solution dissolve->mix filter Sterile Filter (0.22 µm Syringe Filter) mix->filter aliquot Aliquot into Light-Protected Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Dilute to Working Concentration in Cell Culture Medium thaw->dilute experiment Add to Cells (Include Vehicle Control) dilute->experiment

Caption: Workflow for preparing a sterile stock solution.

Step-by-Step Methodology

All procedures should be performed in a sterile laminar flow hood using aseptic technique.

  • Calculate Required Mass: The first step is to determine the mass of the compound needed. The formula for this calculation is:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    Example Calculation for 1 mL of a 10 mM stock solution:

    • Mass (mg) = (10 mmol/L) * (0.001 L) * (139.15 g/mol )

    • Mass (mg) = 1.39 mg

  • Weigh the Compound: Carefully weigh out the calculated mass (e.g., 1.39 mg) of 4-Pyrimidinol, 6-amino-5-ethyl- and transfer it to a sterile conical vial.

    • Expert Insight: For small quantities, it is often more accurate to weigh a larger mass (e.g., 13.9 mg) and dissolve it in a larger volume (e.g., 10 mL) to minimize weighing errors.

  • Dissolution: Add the calculated volume of sterile, cell culture-grade DMSO (e.g., 1 mL) to the vial containing the compound.

    • Causality: Using sterile DMSO and performing the dissolution in a hood prevents microbial contamination of the stock solution from the outset.

  • Ensure Complete Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be completely clear.

    • Troubleshooting: If the compound does not fully dissolve, brief sonication or gentle warming (to no more than 37°C) can be attempted. However, be aware that heat can potentially degrade the compound. Always return the solution to room temperature before proceeding.

  • Sterilization by Filtration: This is the most critical step for ensuring the sterility of a heat-sensitive chemical stock. Autoclaving is not suitable as it will likely destroy the compound.

    • Draw the dissolved compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile, appropriately labeled vial.

    • Causality: A 0.22 µm pore size is sufficient to remove bacteria, ensuring the final stock solution is sterile and safe for addition to cell cultures.[11][12][13][14]

  • Aliquoting and Storage: To preserve the stability of the stock solution, it is crucial to avoid repeated freeze-thaw cycles.

    • Immediately dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. (e.g., 20 aliquots of 50 µL each from a 1 mL stock).

    • Label each aliquot clearly with the compound name, concentration, solvent, and date.

    • Store the aliquots at -20°C for short-to-medium term storage or at -80°C for long-term storage.

    • Causality: Aliquoting prevents the degradation that can occur with multiple temperature fluctuations.[15] Light-protected tubes are used as a precaution against potential photodegradation.

Preparation of Working Solutions for Cell Culture

The high-concentration master stock must be diluted to the final working concentration in your complete cell culture medium immediately before it is added to the cells.

The Criticality of Final Solvent Concentration

DMSO, while an excellent solvent, can be toxic to cells at higher concentrations.[3][16][17] The final concentration of DMSO in the cell culture medium should generally be kept at or below 0.1% (v/v) to avoid solvent-induced artifacts.[16] However, the tolerance can be cell-line specific, and it is advisable to test the effect of the solvent alone on your specific cells.[18]

Protocol for Dilution
  • Thaw and Prepare: Thaw a single aliquot of the 10 mM master stock solution at room temperature. Pre-warm the required volume of complete cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of stock solution needed.

    • Formula: (Final Concentration) x (Final Volume) = (Stock Concentration) x (Stock Volume)

    Example Calculation for preparing 10 mL of medium with a final compound concentration of 10 µM:

    • (10 µM) * (10 mL) = (10,000 µM) * (Stock Volume)

    • Stock Volume = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Prepare Working Solution: Add 10 µL of the 10 mM stock solution to 10 mL of the pre-warmed complete cell culture medium. Mix gently by pipetting or inverting the tube.

    • Final DMSO Check: In this example, 10 µL of DMSO is added to 10 mL of medium, resulting in a final DMSO concentration of 0.1% (10 µL / 10,000 µL), which is generally considered safe for most cell lines.[16]

  • The Essential Vehicle Control: In every experiment, a "vehicle control" must be included. This control consists of cells treated with the same volume of solvent (e.g., DMSO) as the experimental group, but without the compound.

    • Causality: The vehicle control allows you to distinguish the effects of the compound from any potential effects of the solvent itself, ensuring that observed cellular changes are correctly attributed to the test compound.[17]

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio Technical Articles. [Link]

  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells?[Link]

  • Yuan C, Gao J, Guo J, et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE. [Link]

  • Eppendorf. Cell Culture FAQ: How does DMSO affect your cells?[Link]

  • Lorenzo, N., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Jeffrey Magee Lab, Washington University in St. Louis. Common stock solutions. [Link]

  • IAEA. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • Pall Corporation. Sterile Filtration And Clarification. [Link]

  • Critical Process Filtration. Filtration in the Preparation of Cell Culture Media & Buffers. [Link]

  • Di Sarno, V., et al. (2021). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. PMC. [Link]

  • NextSDS. 4(1H)-Pyrimidinone, 6-amino-5-ethyl- (9CI) — Chemical Substance Information. [Link]

  • Chem-Space. 4(1H)-Pyrimidinone,6-methyl-2-[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]-. [Link]

  • Membrane Solutions. Sterile Filtration and Clarification. [Link]

  • ACS Organic & Inorganic Au. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. [Link]

  • Assay Genie. Cell Culture Guide - Techniques and Protocols. [Link]

  • The Cross Lab. culture media preparation protocols. [Link]

  • NIST. 4(1H)-Pyrimidinone. [Link]

  • NIST. 4(1H)-Pyrimidinone, 6-amino-2-methyl-5-nitroso-. [Link]

  • PMC. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. [Link]

  • FDA. 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE HYDROCHLORIDE. [Link]

  • Semantic Scholar. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. [Link]

  • PMC. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • Research Square. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

  • SAGE Journals. (2026). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

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Application Note: 4-Pyrimidinol, 6-amino-5-ethyl- as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

4-Pyrimidinol, 6-amino-5-ethyl- (CAS: 103980-50-3), also existing as its tautomer 6-amino-5-ethyl-4(1H)-pyrimidinone , is a highly versatile pharmaceutical active intermediate[1],[2]. With a molecular weight of 139.16 g/mol and a molecular formula of C6H9N3O[1], this compound serves as a critical building block in the synthesis of advanced therapeutics, particularly small-molecule kinase inhibitors[3],[4].

In modern drug design, the pyrimidine core acts as a bioisostere for the purine ring of ATP. The specific substitution pattern of 4-Pyrimidinol, 6-amino-5-ethyl- offers a unique geometric advantage for targeting the ATP-binding pocket of various kinases, including Cyclin-Dependent Kinases (e.g., CDK7) and Anaplastic Lymphoma Kinase (ALK)[3].

Mechanistic Rationale in Drug Design

As an Application Scientist, it is crucial to understand why this specific intermediate is selected over unsubstituted pyrimidines:

  • The 6-Amino Group (Pharmacophore): This primary amine acts as a critical hydrogen bond donor. In the kinase hinge region, it interacts directly with the backbone carbonyls of the kinase, anchoring the inhibitor into the ATP-binding site[4].

  • The 5-Ethyl Group (Conformational Lock & Selectivity): The ethyl moiety projects into the hydrophobic pocket near the gatekeeper residue of the kinase. Sterically, it restricts the rotation of adjacent substituents at the C4 and C6 positions, locking the molecule into a bioactive conformation that enhances target selectivity and binding affinity[3].

  • The C4-Hydroxyl Group (Synthetic Handle): The C4-OH (or carbonyl) is a poor leaving group for nucleophilic aromatic substitution (SNAr). It must be synthetically activated—typically via halogenation—to allow for the introduction of diverse anilines or amines that probe the solvent-exposed regions of the target protein[5],[6].

Synthetic Workflow Visualization

The transformation of 4-Pyrimidinol, 6-amino-5-ethyl- into a bioactive kinase inhibitor scaffold requires a two-step activation and coupling sequence.

G A 4-Pyrimidinol, 6-amino-5-ethyl- (Starting Material) B Chlorination (POCl3) Activation of C4-OH A->B Step 1 C 4-Chloro-5-ethyl-6-aminopyrimidine (Reactive Intermediate) B->C D SNAr Reaction (Aniline/Amine, Base, Heat) C->D Step 2 E 4,6-Diamino-5-ethylpyrimidine (Kinase Inhibitor Scaffold) D->E

Fig 1: Synthetic workflow from 4-Pyrimidinol, 6-amino-5-ethyl- to kinase inhibitor scaffolds.

Experimental Protocols: Activation and Amination

The following self-validating protocols detail the conversion of the intermediate into a functionalized drug scaffold.

Protocol 1: Halogenation (Activation) via POCl3

Causality & Insight: To perform an SNAr reaction, the C4-OH must be converted to a chloride. Phosphoryl trichloride (POCl3) is the reagent of choice, often preferred over thionyl chloride (SOCl2) because it requires lower equivalents and significantly suppresses the formation of side-product impurities during pyrimidinone chlorination[6]. To mitigate the latent exothermic risks of large-scale POCl3 reactions, modern protocols utilize equimolar POCl3 in the presence of an organic base rather than using POCl3 as the bulk solvent[5].

Step-by-Step Method:

  • Preparation: Charge a dry, nitrogen-purged reactor with 4-Pyrimidinol, 6-amino-5-ethyl- (1.0 eq).

  • Base Addition: Add pyridine or N,N-dimethylaniline (1.0 - 1.2 eq) to act as an acid scavenger and catalyst[5].

  • Reagent Addition: Slowly add POCl3 (1.1 - 1.5 eq) dropwise while maintaining the internal temperature below 30 °C to control the initial exotherm.

  • Heating: Gradually heat the sealed mixture to 90–100 °C and stir for 3–4 hours. Monitor the consumption of the starting material via HPLC or TLC.

  • Quenching: Cool the reaction to room temperature. Carefully pour the mixture over crushed ice to hydrolyze the unreacted POCl3[5].

  • Isolation: Adjust the pH to ~7 using aqueous ammonia or NaOH. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield 4-chloro-5-ethyl-6-aminopyrimidine .

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Causality & Insight: The newly formed 4-chloro intermediate is highly reactive; however, the adjacent 5-ethyl group introduces local steric hindrance. Consequently, coupling this intermediate with anilines requires elevated temperatures and a polar protic solvent (like 1-butanol) to stabilize the transition state[4]. A non-nucleophilic base is required to neutralize the HCl byproduct without competing for the electrophilic C4 center.

Step-by-Step Method:

  • Preparation: In a pressure tube or sealed vessel, suspend 4-chloro-5-ethyl-6-aminopyrimidine (1.0 eq) in 1-butanol (approx. 5-10 volumes)[4].

  • Reagent Addition: Add the desired aniline derivative (1.2 eq) and N,N-diisopropylethylamine (DIPEA) or K3PO4 (2.0 eq)[3].

  • Reaction: Seal the vessel and heat to 100–120 °C for 12–16 hours[3],[4].

  • Workup: Cool the mixture to room temperature. If the product precipitates, isolate it directly via filtration. Otherwise, concentrate the solvent under reduced pressure, partition between water and ethyl acetate, and purify the organic layer via silica gel chromatography.

Quantitative Data & Analytical Characterization

To ensure protocol validation, compare your analytical results against the established benchmarks summarized in Table 1.

Table 1: Reaction Parameters and Analytical Markers for Scaffold Synthesis

Compound / IntermediateStepOptimized ConditionsTypical YieldKey Analytical Markers
4-Chloro-5-ethyl-6-aminopyrimidine HalogenationPOCl3 (1.1 eq), Pyridine (1.0 eq), 90 °C, 4h80–85%MS (ESI): m/z ~158.0[M+H]⁺¹H NMR: Disappearance of C4-OH/NH signal
4,6-Diamino-5-ethylpyrimidine deriv. SNArAniline (1.2 eq), DIPEA (2.0 eq), 1-BuOH, 100 °C, 12h65–75%MS (ESI): Target-specific mass, loss of Cl isotope pattern¹H NMR: New aromatic protons from aniline

References

  • NextSDS. "4(1H)-Pyrimidinone, 6-amino-5-ethyl- (9CI) — Chemical Substance Information". Source: nextsds.com. URL: [Link]

  • Google Patents. "Inhibitors of cyclin-dependent kinase 7 (CDK7) - AU2017295863A1". Source: patents.google.com.
  • Google Patents. "Imidazole amines as modulators of kinase activity - US9145392B2". Source: patents.google.com.
  • Sun, Z. et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3". Source: Molecules 2012, 17(4), 4533-4544. URL: [Link]

  • ACS Publications. "Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia". Source: ACS Omega 2021. URL: [Link]

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Application Note: Advanced Purification Strategies for Crude 6-Amino-5-ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and API Development Scientists Compound: 4-Pyrimidinol, 6-amino-5-ethyl- (CAS: 103980-50-3)

Introduction & Physicochemical Profiling

Substituted aminopyrimidines, such as 6-amino-5-ethylpyrimidin-4-ol, are highly valued pharmacophores in drug discovery, frequently serving as core scaffolds for kinase inhibitors, dual A2a/A2b receptor antagonists, and TRPV1 channel modulators [1, 2]. However, the synthesis of these heterocycles—typically via the condensation of guanidine derivatives with functionalized esters or cyanoacetates—often yields a crude matrix heavily contaminated with unreacted starting materials, inorganic salts, and structurally similar regioisomers [3].

Purifying crude 6-amino-5-ethylpyrimidin-4-ol presents a unique challenge. The molecule is highly polar and capable of extensive intermolecular hydrogen bonding, which often leads to severe tailing and irreversible adsorption during standard normal-phase silica gel chromatography.

The Causality of the Purification Strategy: To bypass chromatographic bottlenecks, we exploit the molecule's amphoteric nature. The compound exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one states.

  • Basic Centers: The primary amine and pyrimidine ring nitrogens can be protonated under strongly acidic conditions ( pKa​≈3.5−4.5 ).

  • Acidic Center: The hydroxyl/amide proton can be deprotonated under strongly alkaline conditions ( pKa​≈8.5−9.5 ).

By manipulating the pH, we can force the molecule into a highly soluble ionic state to filter out insoluble impurities, and subsequently adjust the solution to its isoelectric point (pH 5.5–6.0) . At this pH, the molecule exists as a neutral species (or zwitterion) with minimal aqueous solubility, triggering a highly selective precipitation.

Purification Workflow

PurificationWorkflow Crude Crude 6-Amino-5-ethylpyrimidin-4-ol (Contains salts, isomers, unreacted SM) Dissolution Alkaline Dissolution (1M NaOH, pH > 10) Crude->Dissolution Filtration Celite Filtration (Removes insoluble organic byproducts) Dissolution->Filtration Acidification Isoelectric Precipitation (Adjust to pH 5.5 - 6.0 with HCl) Filtration->Acidification Precipitate Primary Purified Solid (Purity ~90-95%) Acidification->Precipitate Recrystallization Hot Recrystallization (EtOH / H2O) Precipitate->Recrystallization FinalProduct Highly Pure API Intermediate (Purity > 99.5%) Recrystallization->FinalProduct

Figure 1: Purification workflow for crude 6-amino-5-ethylpyrimidin-4-ol via isoelectric precipitation.

Detailed Experimental Protocols

These protocols are designed as a self-validating system. The visual cues (complete dissolution followed by controlled turbidity) and strict pH monitoring ensure that the operator can verify the success of each step in real-time.

Protocol A: Isoelectric Precipitation (Primary Clearance)

This step is designed to clear inorganic salts, highly basic unreacted guanidines, and non-polar organic oligomers.

  • Suspension: Suspend 10.0 g of crude 6-amino-5-ethylpyrimidin-4-ol in 50 mL of deionized water in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Alkaline Dissolution: Slowly add 1M NaOH dropwise while stirring until the pH reaches 10.5–11.0. Causality: The target compound deprotonates to form a highly water-soluble sodium salt. Any material that remains undissolved at this stage is a non-acidic organic impurity (e.g., self-condensation byproducts).

  • Filtration: Filter the alkaline mixture through a tightly packed pad of Celite to remove the insoluble impurities. Rinse the pad with 10 mL of cold 0.1M NaOH.

  • Isoelectric Titration: Transfer the clear filtrate back to a clean flask. While stirring vigorously, add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Precipitation: As the pH approaches 7.0, the solution will become turbid. Continue adding HCl carefully until the pH stabilizes exactly between 5.5 and 6.0 . Causality: This is the isoelectric point where the net charge of the molecule is zero, minimizing its hydration sphere and forcing crystallization. Highly basic impurities (like guanidine) remain protonated and soluble in the aqueous phase.

  • Aging and Isolation: Age the resulting slurry at 4°C for 2 hours to maximize crystal growth. Filter the precipitate under vacuum, wash with 20 mL of ice-cold deionized water, and dry in a vacuum oven at 50°C overnight.

Protocol B: Solvent-Antisolvent Recrystallization (Secondary Polish)

While Protocol A removes the bulk of impurities, trace regioisomers may co-precipitate. Recrystallization leverages the differential solubility of these isomers in organic solvents [1].

  • Dissolution: Transfer the primary purified solid to a round-bottom flask. Add absolute ethanol (approx. 8–10 mL per gram of solid) and heat to gentle reflux (78°C) until the solid completely dissolves.

  • Antisolvent Addition: While maintaining reflux, add deionized water dropwise just until a faint, persistent cloudiness appears.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed over 2 hours. Causality: Slow cooling prevents the entrapment of solvent and trace impurities within the crystal lattice, a common issue with rapidly crashed-out pyrimidines.

  • Final Isolation: Chill the flask in an ice bath (0–5°C) for 1 hour. Filter the crystalline solid, wash with a minimal amount of ice-cold Ethanol/Water (1:1 v/v), and dry under high vacuum.

Protocol C: Chromatographic Polishing (Optional for >99.9% API Grade)

If ultra-high purity is required, reverse-phase chromatography is preferred. However, if normal-phase silica gel must be used, the mobile phase must be heavily modified.

  • System: Flash column chromatography on standard silica gel (230-400 mesh).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) gradient (95:5 to 85:15).

  • Critical Modifier: Add 0.5% Triethylamine (Et 3​ N) to the mobile phase. Causality: The basic modifier competitively binds to the acidic silanol groups on the silica gel, preventing the primary amine of the pyrimidinol from irreversibly sticking to the column, thereby eliminating peak tailing.

Quantitative Data Presentation

The following table summarizes the expected recovery and purity metrics at each stage of the purification cascade, demonstrating the efficiency of the combined acid-base and recrystallization approach.

Purification StageMass Recovery (%)HPLC Purity (Area %)Major Impurity Profile Cleared
1. Crude Material N/A (Baseline)65.0 - 75.0%Unreacted guanidine, inorganic salts, regioisomers, colored oligomers.
2. Isoelectric Precipitation 78.0 - 85.0%93.0 - 96.0%Complete removal of guanidine and salts; trace regioisomers remain.
3. Hot Recrystallization 65.0 - 70.0% (Overall)> 99.5%Regioisomers and trace solvent impurities removed.
4. Silica Chromatography *50.0 - 55.0% (Overall)> 99.9%Ultra-trace organic impurities removed.

*Note: Chromatography is generally unnecessary unless strict API-level impurity thresholds (e.g., <0.1% individual unknown) are mandated.

References

  • Sharif, E. U., et al. "Development of a Scalable and Practical Synthesis of AB928, a Dual A2a/A2b Receptor Antagonist." Organic Process Research & Development, 2020.[Link]

  • Tamayo, N., et al. "Design and Synthesis of Peripherally Restricted Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists." Journal of Medicinal Chemistry, 2008.[Link]

Application Notes and Protocols for the Formulation of 4-Pyrimidinol, 6-amino-5-ethyl- Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of Amino-Pyrimidinol Compounds

Researchers, scientists, and drug development professionals are increasingly encountering promising therapeutic agents within the chemical space of 4-Pyrimidinol, 6-amino-5-ethyl- and related derivatives. These heterocyclic compounds are pivotal as versatile building blocks in the synthesis of targeted therapeutics, including kinase inhibitors.[1][2] However, the very physicochemical properties that make them effective pharmacophores often present significant hurdles in their formulation and delivery.

Typically, these pyrimidine derivatives exhibit poor aqueous solubility, a characteristic that can be attributed to their high molecular weight, lipophilicity, and strong crystal lattice energy.[3] This limited solubility poses a substantial obstacle to achieving adequate bioavailability for oral administration, as dissolution in gastrointestinal fluids is a prerequisite for absorption.[4][5][6] Consequently, innovative formulation strategies are not just beneficial but essential to unlock the full therapeutic potential of this class of compounds.

This in-depth technical guide provides a comprehensive overview of three key formulation strategies to enhance the solubility and bioavailability of 4-Pyrimidinol, 6-amino-5-ethyl- compounds:

  • Nanosuspensions: Reducing particle size to the nanometer range to increase surface area and dissolution velocity.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state, molecularly dispersed within a polymer matrix.

  • Lipid-Based Formulations: Utilizing lipids and surfactants to create systems that can solubilize the drug and facilitate its absorption.

Each section will delve into the mechanistic basis of the strategy, provide detailed experimental protocols, and outline the necessary characterization techniques to ensure the development of a robust and effective drug delivery system.

Strategy 1: Nanosuspensions for Enhanced Dissolution

The principle behind nanosuspension technology is to increase the dissolution rate of a drug by significantly increasing its surface area, as described by the Noyes-Whitney equation.[7] By reducing the particle size of the active pharmaceutical ingredient (API) to the sub-micron range, the surface area-to-volume ratio is dramatically increased, leading to a faster dissolution rate and improved bioavailability.[7] This top-down approach is particularly suitable for compounds that are poorly soluble in both aqueous and organic media.[8]

Workflow for Nanosuspension Formulation and Characterization

G cluster_formulation Formulation cluster_characterization Characterization API API (4-Pyrimidinol, 6-amino-5-ethyl- compound) Pre_Suspension Preparation of Pre-Suspension API->Pre_Suspension Stabilizer Stabilizer Selection (e.g., HPMC, Tween 80) Stabilizer->Pre_Suspension Aqueous_Medium Aqueous Medium Aqueous_Medium->Pre_Suspension Milling Wet Media Milling Pre_Suspension->Milling Nanosuspension Nanosuspension Milling->Nanosuspension Particle_Size Particle Size & PDI (DLS) Nanosuspension->Particle_Size Zeta_Potential Zeta Potential Nanosuspension->Zeta_Potential Morphology Morphology (SEM/TEM) Nanosuspension->Morphology Crystallinity Crystallinity (XRD, DSC) Nanosuspension->Crystallinity Dissolution In Vitro Dissolution Nanosuspension->Dissolution

Caption: Workflow for Nanosuspension Formulation and Characterization.

Protocol for Nanosuspension Preparation via Wet Media Milling

This protocol is adapted from established methods for preparing nanosuspensions of poorly water-soluble compounds.[9][10]

Materials:

  • 4-Pyrimidinol, 6-amino-5-ethyl- compound (API)

  • Stabilizer solution: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.5% (w/v) Tween 80 in purified water[9]

  • Milling media: Yttrium-stabilized zirconium oxide beads (0.5 mm diameter)

  • Purified water

  • Planetary ball mill or a high-energy mixer mill

Procedure:

  • Stabilizer Solution Preparation: Dissolve the required amounts of HPMC and Tween 80 in purified water with gentle stirring until a clear solution is obtained.

  • Pre-suspension Preparation: Disperse the API into the stabilizer solution to form a pre-suspension. A typical drug concentration to start with is 10-20 mg/mL.

  • Milling:

    • Transfer the pre-suspension to a milling jar containing the zirconium oxide beads. The volume of the milling media should be approximately one-third of the total volume of the suspension.

    • Mill the suspension at a high speed (e.g., 600 rpm) for a predetermined time (e.g., 1-4 hours). The optimal milling time should be determined experimentally by monitoring the particle size reduction over time.

  • Separation: After milling, separate the nanosuspension from the milling media by decantation or filtration through a suitable sieve.

  • Storage: Store the nanosuspension at 4°C for further characterization.

Characterization of Nanosuspensions
ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average particle size and the width of the particle size distribution. A smaller particle size and a PDI below 0.3 are generally desirable.
Zeta Potential Electrophoretic Light Scattering (ELS)To assess the surface charge of the nanoparticles, which is an indicator of the physical stability of the suspension. A zeta potential of ±30 mV or greater suggests good stability.
Morphology Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)To visualize the shape and surface characteristics of the nanoparticles.[10]
Crystallinity X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)To confirm that the API has not undergone any changes in its crystalline state during the milling process.[10]
In Vitro Dissolution USP Dissolution Apparatus (e.g., paddle method)To compare the dissolution rate of the nanosuspension with that of the unprocessed API in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).

Strategy 2: Amorphous Solid Dispersions (ASDs)

Amorphous solid dispersions are a powerful strategy for enhancing the solubility of poorly water-soluble drugs by converting the crystalline API into a more soluble, amorphous form.[11] In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix, which helps to stabilize the amorphous state and prevent recrystallization.[11][12] Upon contact with an aqueous medium, the polymer dissolves, releasing the drug in a supersaturated state, which can lead to enhanced absorption.[11]

Workflow for Amorphous Solid Dispersion Formulation and Characterization

G cluster_formulation Formulation cluster_characterization Characterization API API (4-Pyrimidinol, 6-amino-5-ethyl- compound) Solution_Prep Solution Preparation API->Solution_Prep Polymer Polymer Selection (e.g., PVP, HPMC-AS) Polymer->Solution_Prep Solvent Solvent System Solvent->Solution_Prep Spray_Drying Spray Drying Solution_Prep->Spray_Drying ASD_Powder ASD Powder Spray_Drying->ASD_Powder Amorphicity Amorphicity (XRD, DSC) ASD_Powder->Amorphicity Drug_Loading Drug Loading & Uniformity ASD_Powder->Drug_Loading Morphology Morphology (SEM) ASD_Powder->Morphology Dissolution In Vitro Dissolution & Supersaturation ASD_Powder->Dissolution Stability Physical Stability ASD_Powder->Stability

Caption: Workflow for ASD Formulation and Characterization.

Protocol for Amorphous Solid Dispersion Preparation via Spray Drying

This protocol is based on established methods for preparing ASDs.[13]

Materials:

  • 4-Pyrimidinol, 6-amino-5-ethyl- compound (API)

  • Polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMC-AS))

  • Volatile organic solvent (e.g., methanol, ethanol, acetone, or a mixture thereof) in which both the API and polymer are soluble.

  • Spray dryer

Procedure:

  • Polymer and Drug-to-Polymer Ratio Screening: Begin by screening different polymers and drug-to-polymer weight ratios (e.g., 1:1, 1:3, 1:5) to identify a combination that results in a stable amorphous system.[1][14]

  • Solution Preparation: Dissolve the API and the selected polymer in the chosen solvent system to form a clear solution. The total solid content in the solution typically ranges from 2% to 10% (w/v).

  • Spray Drying:

    • Optimize the spray drying parameters, including inlet temperature, atomization pressure, and solution feed rate, to ensure efficient solvent evaporation and the formation of a dry powder.

    • Spray the solution into the drying chamber of the spray dryer. The rapid evaporation of the solvent will "freeze" the drug in its amorphous state within the polymer matrix.

  • Secondary Drying: Collect the resulting ASD powder and subject it to secondary drying in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Storage: Store the ASD powder in a desiccator to protect it from moisture, which can induce recrystallization.

Characterization of Amorphous Solid Dispersions
ParameterMethodPurpose
Amorphicity X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)To confirm the absence of crystallinity in the ASD. XRPD should show a halo pattern, and DSC should show a single glass transition temperature (Tg).[1]
Drug Loading and Content Uniformity High-Performance Liquid Chromatography (HPLC)To determine the actual amount of drug in the ASD and to ensure its uniform distribution.
Morphology Scanning Electron Microscopy (SEM)To observe the particle size, shape, and surface morphology of the spray-dried powder.
In Vitro Dissolution and Supersaturation USP Dissolution ApparatusTo assess the extent and duration of supersaturation achieved with the ASD compared to the crystalline drug.
Physical Stability XRPD and DSCTo evaluate the physical stability of the ASD under accelerated storage conditions (e.g., 40°C/75% RH) by monitoring for any signs of recrystallization over time.[15]

Strategy 3: Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) are an effective approach for enhancing the oral bioavailability of poorly water-soluble and lipophilic compounds.[4][5] These formulations can maintain the drug in a solubilized state in the gastrointestinal tract, thereby facilitating its absorption.[16] Self-emulsifying drug delivery systems (SEDDS) are a type of LBDDS that consist of a mixture of oils, surfactants, and sometimes cosolvents, which spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[17][18]

Workflow for Lipid-Based Formulation Development

G cluster_formulation Formulation cluster_characterization Characterization API API (4-Pyrimidinol, 6-amino-5-ethyl- compound) Excipient_Screening Excipient Screening (Oils, Surfactants, Cosolvents) API->Excipient_Screening Phase_Diagram Pseudo-ternary Phase Diagram Construction Excipient_Screening->Phase_Diagram Formulation_Prep Preparation of SEDDS Phase_Diagram->Formulation_Prep Self_Emulsification Self-Emulsification Assessment Formulation_Prep->Self_Emulsification Droplet_Size Droplet Size & PDI Formulation_Prep->Droplet_Size Zeta_Potential Zeta Potential Formulation_Prep->Zeta_Potential Drug_Loading Drug Loading & Encapsulation Efficiency Formulation_Prep->Drug_Loading In_Vitro_Release In Vitro Drug Release Formulation_Prep->In_Vitro_Release

Caption: Workflow for Lipid-Based Formulation Development.

Protocol for the Development of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the key steps for developing a SEDDS formulation.[19][20]

Materials:

  • 4-Pyrimidinol, 6-amino-5-ethyl- compound (API)

  • Oils (e.g., medium-chain triglycerides, long-chain triglycerides)

  • Surfactants (e.g., Cremophor EL, Tween 80)

  • Cosolvents (e.g., Transcutol HP, PEG 400)

Procedure:

  • Excipient Screening:

    • Determine the solubility of the API in various oils, surfactants, and cosolvents to identify excipients with the highest solubilizing capacity.

    • Select an oil, a surfactant, and a cosolvent that are miscible with each other.

  • Construction of Pseudo-ternary Phase Diagrams:

    • Prepare a series of formulations with varying ratios of the selected oil, surfactant, and cosolvent.

    • Titrate each mixture with water and observe the formation of emulsions.

    • Construct a phase diagram to identify the self-emulsifying region that forms a stable and clear or slightly bluish emulsion upon dilution.

  • Preparation of Drug-Loaded SEDDS:

    • Based on the phase diagram, select an optimized ratio of oil, surfactant, and cosolvent.

    • Dissolve the API in the selected excipient mixture with gentle heating and stirring until a clear and homogenous solution is obtained.

  • Storage: Store the prepared SEDDS in a well-closed container at room temperature.

Characterization of SEDDS
ParameterMethodPurpose
Self-Emulsification Assessment Visual observation and turbidity measurementTo evaluate the time it takes for the SEDDS to emulsify in an aqueous medium and the appearance of the resulting emulsion.
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To measure the size and size distribution of the emulsion droplets after dispersion in an aqueous medium.
Zeta Potential Electrophoretic Light Scattering (ELS)To determine the surface charge of the emulsion droplets, which influences the stability of the emulsion.
Drug Loading and Encapsulation Efficiency HPLC after separation of the free drugTo quantify the amount of drug successfully incorporated into the lipid formulation. Indirect methods, which measure the unencapsulated drug, are commonly used.[21]
In Vitro Drug Release Dialysis bag method or USP dissolution apparatus with a lipid-digestion mediumTo study the release profile of the drug from the SEDDS formulation.

Conclusion

The successful delivery of 4-Pyrimidinol, 6-amino-5-ethyl- compounds hinges on overcoming their inherent poor aqueous solubility. The formulation strategies outlined in this guide—nanosuspensions, amorphous solid dispersions, and lipid-based formulations—offer distinct advantages and mechanistic approaches to enhance solubility and improve bioavailability. The choice of the most suitable strategy will depend on the specific physicochemical properties of the API, the desired dosage form, and the target product profile. A systematic approach to formulation development, guided by the detailed protocols and characterization methods provided herein, will enable researchers and drug development professionals to effectively advance these promising therapeutic agents from the laboratory to clinical applications.

References

  • Benchchem.
  • PubMed.
  • Sirsat Shivraj, et al.
  • PubMed. Nanosuspensions of poorly soluble drugs: preparation and development by wet milling. PubMed.
  • Breaking Barriers with Nanosuspension: A Comprehensive Review.
  • Benchchem. Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines. Benchchem.
  • PMC.
  • Benchchem. A Researcher's Guide to Validating Drug Loading Efficiency in Nanoparticles. Benchchem.
  • International Journal of Pharmaceutical Sciences and Nanotechnology.
  • CD Bioparticles Blog. How To Measure The Efficiency Of Drug Packaging?.
  • PubMed. Self-emulsifying Drug Delivery Systems (SEDDS)
  • SciELO.
  • Aragen Life Sciences.
  • Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents.
  • Unchained Labs.
  • World Pharma Today. Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
  • PMC. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • PMC. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors.
  • World Pharma Today.
  • COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES.
  • NanoImaging Services.
  • PubMed. Preparation and characterisation of self-emulsifying drug delivery system (SEDDS)
  • British Journal of Pharmacy. Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine.
  • MDPI. Self-Emulsifying Drug Delivery Systems (SEDDS)
  • ResearchGate. Self-Emulsifying Drug Delivery Systems (SEDDS)
  • Crystal Pharmatech Co., Ltd.
  • Aenova Group.
  • Journal of IMAB. Self-Emulsifying Drug Delivery Systems (SEDDS)
  • Solubility enhancement techniques: A comprehensive review.
  • Frontiers.
  • Queen's University Belfast Research Portal. Selecting the most appropriate formulation excipient for manufacture of amorphous solid dispersions: a case study of lumefantrine.
  • A review on solubility enhancement technique for pharmaceutical drugs.
  • Google Patents.
  • Pharma Excipients. Amorphous Solid Dispersion Formation via Solvent Granulation – A Case Study with Ritonavir and Lopinavir.
  • PMC.
  • ResearchGate.
  • Benchchem. An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

Sources

LC-MS/MS protocols for detecting 4-Pyrimidinol, 6-amino-5-ethyl- in blood plasma

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the LC-MS/MS Detection of 6-amino-5-ethyl-4-pyrimidinol in Human Blood Plasma

Introduction

The quantitative analysis of small molecule therapeutics and their metabolites in complex biological matrices, such as blood plasma, is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development. This application note details a robust and sensitive method for the determination of 6-amino-5-ethyl-4-pyrimidinol, a novel heterocyclic amine, in human blood plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The protocol herein is designed to provide a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in pharmaceutical sciences and clinical research. The methodology emphasizes a protein precipitation-based sample cleanup, which offers a balance of efficiency and effectiveness for high-throughput analysis. The subsequent chromatographic separation and mass spectrometric detection parameters have been selected to ensure high selectivity and sensitivity for 6-amino-5-ethyl-4-pyrimidinol.

This document is intended for an audience of researchers, scientists, and drug development professionals with a working knowledge of LC-MS/MS principles. The provided protocol is a validated starting point and may require further optimization based on specific laboratory instrumentation and study requirements.

Methodology

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used technique for the extraction of small molecules from plasma samples. It is a relatively simple and fast method that effectively removes a large portion of proteinaceous material, which can interfere with the LC-MS/MS analysis. Acetonitrile is a common choice for this purpose as it is an effective protein precipitant and is compatible with reversed-phase chromatography.

Protocol:

  • Allow frozen plasma samples to thaw completely at room temperature.

  • Vortex the plasma samples for 10 seconds to ensure homogeneity.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS). The IS should be a structurally similar compound that is not present in the sample and has a different mass-to-charge ratio (m/z) than the analyte.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge at 3,000 x g for 5 minutes before injection into the LC-MS/MS system.

Workflow for Sample Preparation:

cluster_prep Sample Preparation plasma 100 µL Plasma add_precipitant Add 300 µL Acetonitrile + IS plasma->add_precipitant vortex1 Vortex (30s) add_precipitant->vortex1 centrifuge1 Centrifuge (14,000 x g, 10 min) vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge (3,000 x g, 5 min) reconstitute->centrifuge2 injection Inject into LC-MS/MS centrifuge2->injection

Caption: Protein precipitation workflow for plasma samples.

Liquid Chromatography

The chromatographic separation is critical for resolving the analyte of interest from endogenous plasma components, thereby reducing matrix effects and improving the accuracy of quantification. A reversed-phase C18 column is a suitable choice for a polar compound like 6-amino-5-ethyl-4-pyrimidinol. The use of a gradient elution allows for efficient separation and elution of the analyte.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, equilibrate for 0.9 min
Mass Spectrometry

Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for accurate quantification of low-level analytes in complex matrices. The instrument is operated in positive electrospray ionization (ESI) mode, which is generally suitable for nitrogen-containing compounds. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions Analyte: To be determined experimentallyInternal Standard: To be determined experimentally

Note on MRM Transitions: The specific m/z values for the precursor and product ions for both the analyte and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer. This process, known as tuning, is a critical first step in method development.

Logical Flow of LC-MS/MS Analysis:

cluster_lcms LC-MS/MS System autosampler Autosampler Injection lc_column LC Column Separation autosampler->lc_column esi_source Electrospray Ionization lc_column->esi_source quadrupole1 Q1: Precursor Ion Selection esi_source->quadrupole1 collision_cell Q2: Collision-Induced Dissociation quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection collision_cell->quadrupole3 detector Detector quadrupole3->detector data_system Data Acquisition & Processing detector->data_system

Caption: The sequential stages of LC-MS/MS analysis.

Method Validation

For use in regulated bioanalysis, the developed method must be validated according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Calibration Curve: A series of standards of known concentrations used to establish the relationship between the instrument response and the analyte concentration.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Data Analysis

The concentration of 6-amino-5-ethyl-4-pyrimidinol in the plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The calibration curve is typically generated by a linear regression with a 1/x or 1/x² weighting.

Conclusion

This application note provides a detailed protocol for the quantification of 6-amino-5-ethyl-4-pyrimidinol in human blood plasma using LC-MS/MS. The described method, which employs protein precipitation for sample preparation followed by reversed-phase chromatography and tandem mass spectrometry, is a robust and sensitive approach suitable for regulated bioanalysis. The provided parameters serve as a solid starting point for method development and validation in a research or clinical laboratory setting.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

Part I: Synthesis of the Key Cross-Coupling Precursor: 2-Chloro-6-amino-5-ethyl-pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Catalytic Cross-Coupling of the 6-Amino-5-ethyl-4-pyrimidinol Scaffold: Protocols and Applications

For researchers and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of therapeutic agents, making the strategic functionalization of this heterocycle a critical endeavor. This guide provides detailed application notes and robust protocols for the catalytic cross-coupling of the 6-amino-5-ethyl-4-pyrimidinol core, a valuable building block for creating diverse chemical libraries for screening and lead optimization.

A key challenge in utilizing 6-amino-5-ethyl-4-pyrimidinol directly in cross-coupling reactions is the absence of a suitable leaving group, such as a halide or triflate, which is a prerequisite for most palladium-catalyzed transformations. Therefore, this guide is structured in two essential parts. Part I details the synthesis of a versatile, cross-coupling-ready intermediate, 2-chloro-6-amino-5-ethyl-pyrimidin-4-ol . Part II provides comprehensive protocols for three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—using this key intermediate.

To enable cross-coupling, the pyrimidinol starting material must first be activated. The introduction of a chlorine atom at the C2 position of the pyrimidine ring is an effective strategy. The C2 and C4/C6 positions on the pyrimidine ring are electron-deficient and thus activated towards nucleophilic substitution and are common sites for halogenation. Given the presence of substituents at C4, C5, and C6, the C2 position is the most logical site for functionalization. The conversion of a hydroxyl group (or its tautomeric pyrimidinone form) to a chloride is a well-established transformation, often achieved with reagents like phosphorus oxychloride (POCl₃).[1]

Protocol 1: Chlorination of 6-Amino-5-ethyl-4-pyrimidinol

This protocol describes the conversion of the pyrimidinol to its 2-chloro derivative, which serves as the primary substrate for subsequent cross-coupling reactions.

Materials:

  • 6-Amino-5-ethyl-4-pyrimidinol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a scavenger for HCl)

  • Anhydrous toluene or acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend 6-amino-5-ethyl-4-pyrimidinol (1.0 eq.) in anhydrous toluene or acetonitrile.

  • Carefully add phosphorus oxychloride (3.0-5.0 eq.) to the suspension. If desired, N,N-diisopropylethylamine (1.1 eq.) can be added to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 2-chloro-6-amino-5-ethyl-pyrimidin-4-ol.

Part II: Catalytic Cross-Coupling Reactions

With the 2-chloro-6-amino-5-ethyl-pyrimidin-4-ol intermediate in hand, a variety of carbon-carbon and carbon-nitrogen bonds can be formed. The following sections detail protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile and widely used method for the synthesis of biaryl and heteroaryl-aryl compounds.[2][3] It involves the palladium-catalyzed coupling of an organoboron reagent (boronic acid or ester) with a halide.[4] For the 2-chloro-pyrimidine substrate, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the C2 position.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%), PdCl₂(dppf) (3-5 mol%), or modern pre-catalysts like XPhos Pd G3 (1-3 mol%)Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable choice. For more challenging substrates, catalysts with bulky, electron-rich ligands like dppf or biarylphosphines (e.g., XPhos) can improve yields and reaction rates.[5][6]
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.)An aqueous solution of an inorganic base is typically required for the transmetalation step. Cesium carbonate is often more effective for less reactive chlorides.
Solvent 1,4-Dioxane/H₂O (4:1), DMF, or Toluene/H₂O (4:1)A mixture of an organic solvent and water is standard. Dioxane is a common choice due to its ability to dissolve both organic and inorganic reagents.
Temperature 80-120 °CHigher temperatures are often necessary for the less reactive C-Cl bond compared to C-Br or C-I bonds.[7] Microwave irradiation can significantly shorten reaction times.[8][9]

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-6-amino-5-ethyl-pyrimidin-4-ol

  • To a dry Schlenk flask or microwave vial, add 2-chloro-6-amino-5-ethyl-pyrimidin-4-ol (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Application Note 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for forming a bond between an aryl or vinyl halide and a terminal alkyne, providing access to valuable alkynyl-heterocycles.[10][11][12] This reaction is typically co-catalyzed by palladium and copper(I) iodide.[13]

G A 6-Amino-5-ethyl-4-pyrimidinol B 2-Chloro-6-amino-5-ethyl-pyrimidin-4-ol (Key Intermediate) A->B POCl3 C Suzuki-Miyaura Coupling B->C D Sonogashira Coupling B->D E Buchwald-Hartwig Amination B->E F 2-Aryl Derivatives C->F G 2-Alkynyl Derivatives D->G H 2-Amino Derivatives E->H

Sources

Application Notes and Protocols for Integrating 4-Pyrimidinol, 6-amino-5-ethyl- into Drug Discovery Pipelines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Modern Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including components of nucleic acids (cytosine, thymine, and uracil) and various vitamins.[1][2][3] Its versatile chemical nature and ability to form multiple hydrogen bonds and engage in π-stacking interactions make it an ideal framework for designing potent and selective therapeutic agents.[4] Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5][6][7]

This guide focuses on a specific, yet promising pyrimidine derivative: 4-Pyrimidinol, 6-amino-5-ethyl- . While this particular molecule may be a novel entrant into many discovery pipelines, its structural features suggest significant potential. The strategic placement of an amino group, a hydroxyl group, and an ethyl substituent on the pyrimidine core provides a rich landscape for chemical modification and interaction with biological targets. These functional groups can serve as key pharmacophoric elements, enabling the molecule to bind to and modulate the activity of a wide range of proteins.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and incorporate 4-Pyrimidinol, 6-amino-5-ethyl- and its analogs into their drug discovery programs. The protocols outlined below are designed to be robust and adaptable, guiding the user from initial hit identification through to lead optimization and preclinical characterization.

Part 1: Initial Scaffold Characterization and Library Development

The first critical step in leveraging a new chemical entity is to understand its fundamental properties and to generate a focused library of analogs for structure-activity relationship (SAR) studies.

Physicochemical and In Silico Profiling

A thorough understanding of the physicochemical properties of 4-Pyrimidinol, 6-amino-5-ethyl- is essential for predicting its drug-like characteristics.

Protocol 1: In Silico ADME/Tox Profiling

  • Obtain the SMILES string or 3D structure of 4-Pyrimidinol, 6-amino-5-ethyl-.

  • Utilize freely accessible web-based tools such as SwissADME and pkCSM to predict a range of pharmacokinetic and toxicity properties.[8] These platforms provide robust computational models for an initial assessment.[8]

  • Analyze key parameters , including:

    • Lipophilicity (LogP): An indicator of a compound's ability to cross cell membranes.

    • Aqueous Solubility (LogS): Crucial for bioavailability.

    • Drug-likeness: Adherence to established rules like Lipinski's Rule of Five.

    • ADME properties: Absorption, distribution, metabolism, and excretion characteristics.[8]

    • Toxicity predictions: Potential for mutagenicity, carcinogenicity, and other adverse effects.

  • Tabulate the predicted data for easy comparison with future experimental results.

PropertyPredicted ValueImportance in Drug Discovery
Molecular Weight [Example Value]Influences absorption and distribution.
LogP [Example Value]Affects permeability and solubility.
LogS [Example Value]Determines how well the compound dissolves in aqueous environments.
Hydrogen Bond Donors [Example Value]Key for target binding.
Hydrogen Bond Acceptors [Example Value]Key for target binding.
Predicted Toxicity [Example Value]Early flag for potential safety issues.
Synthesis and Analog Library Generation

The synthesis of 4-Pyrimidinol, 6-amino-5-ethyl- and a focused library of derivatives is fundamental to exploring its therapeutic potential. While specific synthetic routes for this exact molecule may not be widely published, general methods for the synthesis of substituted pyrimidines can be adapted.[9]

Workflow for Analog Library Generation

G cluster_0 Synthesis & Purification cluster_1 Library Management Start 4-Pyrimidinol, 6-amino-5-ethyl- Core Analog_Design Design Analogs (Vary R1, R2, R3) Start->Analog_Design Synthesis Parallel Synthesis Analog_Design->Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Plate_Compounds Plate Compounds in Assay-Ready Format Characterization->Plate_Compounds Database Log Structures and Data in a Central Database Plate_Compounds->Database Screening_Cascade Screening_Cascade Database->Screening_Cascade Ready for Screening

Caption: Workflow for the generation of a focused chemical library.

Part 2: Target Identification and Assay Development

With a foundational understanding of the scaffold and a library of analogs, the next phase involves identifying potential biological targets and developing robust screening assays.

Target Identification Strategies

Given the broad biological activities of pyrimidine derivatives, several strategies can be employed to identify the molecular targets of 4-Pyrimidinol, 6-amino-5-ethyl-.

  • Phenotypic Screening: This approach involves testing the compound in cell-based or organism-based models of disease to identify a desired biological effect without prior knowledge of the target.

  • Computational Prediction: In silico methods can predict potential drug-target interactions based on the compound's structure and comparison to databases of known bioactive molecules.[10][11][12]

  • Target-Based Screening: If there is a hypothesized target class (e.g., kinases, GPCRs), the compound can be directly tested against a panel of these proteins.

High-Throughput Screening (HTS)

HTS is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against a specific biological target.[13][14][15]

Protocol 2: Generic Kinase Inhibition HTS Assay

This protocol describes a common biochemical assay to screen for kinase inhibitors, a frequent target class for pyrimidine-based compounds.

  • Assay Principle: A luminescent ATP detection assay is used. As the kinase consumes ATP to phosphorylate its substrate, the amount of remaining ATP decreases. This can be quantified by a luciferase-based reaction that produces light in proportion to the ATP concentration.

  • Materials:

    • Kinase of interest

    • Kinase substrate

    • ATP

    • Assay buffer

    • Compound library (including 4-Pyrimidinol, 6-amino-5-ethyl- and its analogs) plated in 384-well plates.

    • Luminescent ATP detection reagent

  • Procedure:

    • Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate.[16]

    • Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.[16]

    • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.[16]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[16]

    • Add the luminescent ATP detection reagent to stop the reaction and generate a signal.

    • Measure the luminescence signal using a plate reader.[16]

    • Calculate the percent inhibition for each compound concentration and identify "hits."

HTS Data Analysis Workflow

G Raw_Data Raw Luminescence Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization Hit_Identification Hit Identification (e.g., >50% Inhibition) Normalization->Hit_Identification Dose_Response Dose-Response Curves for Hits Hit_Identification->Dose_Response IC50_Determination IC50 Value Calculation Dose_Response->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

Caption: High-throughput screening data analysis workflow.

Part 3: Hit-to-Lead Optimization

Once initial "hits" are identified from HTS, the hit-to-lead (H2L) process aims to improve their potency, selectivity, and drug-like properties.[17][18][19]

Structure-Activity Relationship (SAR) Studies

SAR studies investigate the relationship between the chemical structure of a compound and its biological activity.[5][20] This is an iterative process of synthesizing and testing new analogs to understand which parts of the molecule are crucial for its activity.

Iterative H2L Optimization Cycle

G SAR_Analysis Analyze SAR Data Design Design New Analogs SAR_Analysis->Design Synthesis Synthesize Analogs Design->Synthesis Testing Test in Primary and Secondary Assays Synthesis->Testing Testing->SAR_Analysis

Caption: The iterative cycle of hit-to-lead optimization.

Secondary and Orthogonal Assays

It is crucial to confirm hits from the primary HTS assay using different, or "orthogonal," assay formats to rule out false positives.[19]

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm direct binding of the compound to the target protein.

  • Cell-Based Assays: These assays assess the compound's activity in a more physiologically relevant context, such as inhibiting a signaling pathway in a cancer cell line.[14]

Part 4: ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to reduce late-stage failures in drug development.[21]

In Vitro ADME Assays

A panel of in vitro ADME assays should be run on the most promising lead compounds.

Protocol 3: Metabolic Stability Assay using Liver Microsomes

  • Objective: To determine the rate at which a compound is metabolized by liver enzymes.[22]

  • Materials:

    • Lead compound

    • Liver microsomes (human, rat, mouse)

    • NADPH (cofactor for metabolic enzymes)

    • Phosphate buffer

    • LC-MS/MS system for analysis

  • Procedure:

    • Incubate the lead compound at a known concentration with liver microsomes in the presence of NADPH at 37°C.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding a solvent like acetonitrile.

    • Analyze the amount of remaining parent compound at each time point using LC-MS/MS.

    • Calculate the compound's half-life (t½) and intrinsic clearance.

Summary of Key In Vitro ADME/Tox Assays

AssayPurpose
Caco-2 Permeability Assay Predicts intestinal absorption.[22]
Plasma Protein Binding Determines the fraction of compound bound to plasma proteins, which affects its distribution.
CYP450 Inhibition Assay Identifies potential for drug-drug interactions.
hERG Inhibition Assay Assesses the risk of cardiotoxicity.
Cytotoxicity Assay Measures the compound's general toxicity to cells.[21]

Conclusion

The integration of a novel chemical scaffold like 4-Pyrimidinol, 6-amino-5-ethyl- into a drug discovery pipeline is a systematic, multi-faceted process. By following the structured approach outlined in these application notes—from initial characterization and library development to rigorous screening, iterative optimization, and early safety profiling—researchers can effectively unlock the therapeutic potential of this and other promising pyrimidine derivatives. The inherent biological relevance of the pyrimidine core, combined with a data-driven and scientifically sound discovery strategy, provides a powerful pathway to the development of next-generation therapeutics.[3]

References

  • Vertex AI Search. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC.
  • Bokhari, F. F., & Albukhari, A. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. In High-Throughput Screening for Drug Discovery. IntechOpen. DOI: 10.5772/intechopen.98733.
  • Stumpfe, D., & Bajorath, J. (2019). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Omega, 4(26), 21825–21831.
  • Stumpfe, D., & Bajorath, J. (2018). Improving the Utility of Molecular Scaffolds for Medicinal and Computational Chemistry. Future Medicinal Chemistry, 10(14), 1657-1660.
  • Curia Global. (n.d.). Hit-to-Lead Optimization Strategy in Drug Discovery.
  • Patani, G. A., & LaVoie, E. J. (2011). New and unusual scaffolds in medicinal chemistry. Chemical Society Reviews, 40(9), 4787-4797.
  • Royal Society of Chemistry. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry.
  • Pérez-Villanueva, J., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Molecules, 25(18), 4083.
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • Dotmatics. (n.d.). What is hit to lead stage in drug discovery?
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  • Miteva, M. (2014). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. 3rd International Conference on Medicinal Chemistry & Computer Aided Drug Designing.
  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.
  • Drug Target Review. (2017, December 13). Expert view: Optimising the hit-to-lead workflow.
  • ACS Publications. (2024, May 20). Site Identification and Next Choice Protocol for Hit-to-Lead Optimization.
  • MDPI. (2024, July 8). High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening.
  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 595–611.
  • PMC. (2025, April 17). High-Throughput Screening to Identify Novel Compounds Affecting the Genome Editing Efficiency of CRISPR System.
  • Sigma-Aldrich. (n.d.). Discover Bioactive Small Molecules for ADME/Tox.
  • Cell Guidance Systems. (2024, March 11). A beginners guide to ADME Tox.
  • Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
  • BellBrook Labs. (2025, August 19). Hit to Lead Assays: Accelerating Early Drug Discovery.
  • Benchchem. (2025, December). Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs.
  • TandemAI. (n.d.). Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective.
  • Journal of Pharmaceutical and Allied Sciences. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • RSC Publishing. (n.d.). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response.
  • Prime Scholars. (2023, December 27). Journal of Autacoids Exploring the Diversity of Pyrimidine and Pyrazole Derivatives: Building Blocks of Medicinal Chemistry.
  • Creative Diagnostics. (2025, April 17). AI-generated Scaffold Libraries for Small Molecule Drug Discovery.
  • Benchchem. (n.d.). The Biological Significance of Pyrimidine Derivatives: A Technical Guide for Drug Discovery and Development.
  • BioSolveIT. (n.d.). Scaffold-Based Drug Design: Replacing an Unwanted Molecular Motif.
  • ResearchGate. (2025, October 19). (PDF) Scaffold Optimization Strategies in Medicinal Chemistry: Chemical Approaches and Artificial Intelligence Applications.
  • PMC. (2025, September 11). ChemBounce: a computational framework for scaffold hopping in drug discovery.
  • Benchchem. (n.d.). An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • ResearchGate. (2026, March 25). A Computational Model for Drug-Target Interaction | Request PDF.
  • Computational Model Development of Drug-Target Interaction Prediction: A Review. (2019). Current Pharmaceutical Design, 25(3), 249-259.
  • Computational Prediction of Drug-Target Interactions via Ensemble Learning. (n.d.). Methods in Molecular Biology.
  • PMC. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
  • ChemContract Research. (2026, March 11). 6-Amino-5-(2,2-diethoxy-ethyl)-pyrimidin-4-ol.
  • arXiv. (n.d.). Toward Drug-Target Interaction Prediction via Ensemble Modeling and Transfer Learning.
  • Baghdad Science Journal. (2024, November 1). Deep Learning based Models for Drug-Target Interactions.
  • ResearchGate. (2025, December 28). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
  • European Patent Office. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines (Patent No. 2307355).
  • MDPI. (2025, November 28). Chemical Composition, Biological Activity, and In VivoToxicity of Essential Oils Extracted from Mixtures of Plants and Spices.
  • Getasetegn, M., & Tefera, Y. (2016). Biological Activities and Valuable Compounds from Five Medicinal Plants. Natural Products Chemistry & Research, 4(4).
  • RSC Publishing. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers.
  • RSC Publishing. (n.d.). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Pyrimidinol, 6-amino-5-ethyl-

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Challenge

The synthesis of substituted pyrimidinols is a cornerstone of medicinal chemistry, providing scaffolds for a wide range of biologically active molecules.[2][3] The target molecule, 4-Pyrimidinol, 6-amino-5-ethyl-, presents a typical challenge in heterocyclic chemistry: achieving high yield and purity by controlling regioselectivity and minimizing competing side reactions. The most common synthetic strategies involve the cyclocondensation of a β-keto nitrile or a related 1,3-dicarbonyl equivalent with a guanidine salt. Success hinges on a nuanced understanding of the reaction mechanism and precise control over experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Pyrimidinol, 6-amino-5-ethyl-, and what are the key starting materials?

A1: The most direct and widely applicable method is a variation of the classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine.[4] For this specific target, the reaction involves the base-catalyzed cyclocondensation of 2-ethyl-3-oxobutanenitrile (or a similar C5 synthon) with guanidine hydrochloride . The nitrile group and the ketone provide the necessary electrophilic centers for the nucleophilic guanidine to form the pyrimidine ring.

Q2: My reaction yield is consistently below 40%. What are the primary factors I should investigate?

A2: Consistently low yields are often multifactorial. The most common culprits include:

  • Purity of Starting Materials: Guanidine hydrochloride can be hygroscopic and may hydrolyze over time. Ensure it is dry. The β-keto nitrile starting material can undergo self-condensation or degradation.[5]

  • Suboptimal Base Selection: The choice and stoichiometry of the base are critical. Strong bases like sodium ethoxide or sodium methoxide are typically required to deprotonate the guanidine and facilitate the initial nucleophilic attack. The incorrect amount can lead to incomplete reaction or side product formation.[5]

  • Inappropriate Solvent: The solvent must fully dissolve the reactants, particularly the base and the guanidine salt. Alcohols like ethanol or methanol are common choices. Anhydrous conditions are highly recommended to prevent hydrolysis of intermediates.[5]

  • Incorrect Reaction Temperature: The optimal temperature balances reaction rate with stability. Excessively high temperatures can lead to the decomposition of reactants and products, while temperatures that are too low will result in an incomplete reaction.[5]

Q3: I am observing a significant, hard-to-remove impurity in my final product. What could it be?

A3: The most likely impurity is an isomer or a byproduct from a competing reaction pathway. One common side reaction is the self-condensation of the β-keto nitrile starting material, especially under strong basic conditions.[4] Another possibility is the formation of a Hantzsch-type dihydropyridine byproduct if ammonia is present from the decomposition of urea (if used as the amidine source, though less common for this specific synthesis) at high temperatures.[5] We recommend detailed analysis by ¹H NMR, ¹³C NMR, and LC-MS to characterize the impurity, which will provide clues to its origin.

Synthesis Pathway and Influencing Factors

The diagram below illustrates the proposed synthetic pathway and the key experimental variables that can be manipulated to improve the yield.

G SM1 2-Ethyl-3-oxobutanenitrile Reaction Cyclocondensation SM1->Reaction SM2 Guanidine HCl SM2->Reaction Product 4-Pyrimidinol, 6-amino-5-ethyl- Reaction->Product Yield & Purity Base Base (e.g., NaOEt, K₂CO₃) Base->Reaction Solvent Solvent (e.g., EtOH, DMF) Solvent->Reaction Temp Temperature Temp->Reaction Time Reaction Time Time->Reaction

Caption: Proposed synthesis pathway and key influencing variables.

Troubleshooting Guides

Guide 1: Low Conversion of Starting Materials

If you are observing a significant amount of unreacted starting materials by TLC or LC-MS, follow this troubleshooting workflow.

Troubleshooting_Low_Yield Start Problem: Low Conversion CheckPurity 1. Verify Purity & Stoichiometry of Starting Materials Start->CheckPurity CheckBase 2. Evaluate Base Is it strong enough? Is it anhydrous? CheckPurity->CheckBase Purity OK Success Yield Improved CheckPurity->Success Impurity found & resolved OptimizeTemp 3. Optimize Reaction Temperature Increase incrementally (e.g., 10 °C steps) CheckBase->OptimizeTemp Base OK CheckBase->Success New base works Extend_Time 4. Extend Reaction Time Monitor by TLC every 2-4 hours OptimizeTemp->Extend_Time No improvement OptimizeTemp->Success Higher temp works CheckSolvent 5. Re-evaluate Solvent Are all reactants fully dissolved? Extend_Time->CheckSolvent No improvement Extend_Time->Success Longer time works CheckSolvent->Success Issue resolved

Caption: Logical workflow for troubleshooting low reaction conversion.

Detailed Steps:

  • Verify Reactant Quality:

    • Guanidine HCl: Dry in a vacuum oven at 50-60 °C for several hours before use.

    • 2-Ethyl-3-oxobutanenitrile: Confirm purity via NMR. If necessary, purify by vacuum distillation.

    • Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of guanidine is used to drive the reaction to completion.

  • Assess the Base and Solvent System:

    • Base: Sodium ethoxide (NaOEt) in ethanol is a standard choice. Ensure the NaOEt is freshly prepared or properly stored to maintain its activity.

    • Solvent: Use anhydrous ethanol. The presence of water can hydrolyze intermediates and consume the base.[5]

  • Optimize Reaction Conditions:

    • Temperature: The reaction is typically run at reflux in ethanol. If conversion is still low, consider a higher boiling point solvent like n-butanol, but monitor for potential byproduct formation at elevated temperatures.

    • Reaction Time: Low conversion may simply mean the reaction has not reached completion. Monitor the disappearance of the limiting reagent by TLC.

Guide 2: Product Purification Challenges

The product, 4-Pyrimidinol, 6-amino-5-ethyl-, is an amphoteric compound with both a basic amino group and an acidic pyrimidinol moiety. This property can be leveraged for purification but can also complicate it.

Problem: Product is difficult to crystallize or precipitates with impurities.

Solution: pH-Mediated Purification

  • Initial Workup: After the reaction is complete, cool the mixture and neutralize it carefully with an acid (e.g., acetic acid or dilute HCl) to a pH of ~7. This will precipitate the crude product.

  • Filtering: Filter the crude solid and wash it with cold ethanol and then diethyl ether to remove soluble impurities.

  • Acid/Base Wash (Recrystallization Alternative):

    • Dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl). Most organic, non-basic impurities will remain insoluble and can be removed by filtration.

    • Take the acidic aqueous solution and slowly add a base (e.g., 1M NaOH or NH₄OH) until the pH reaches the isoelectric point (typically pH 6-7), at which the product is least soluble.

    • The purified product should precipitate out. Filter the solid, wash thoroughly with deionized water to remove salts, and then with a small amount of cold ethanol.

    • Dry the final product under vacuum. The presence of an amino group can affect its retention during nanofiltration processes if aqueous purification methods are considered.[6]

Recommended Experimental Protocol

This protocol is a robust starting point and should be optimized based on your specific laboratory conditions and analytical results.

Materials:

  • 2-Ethyl-3-oxobutanenitrile (1.0 eq)

  • Guanidine Hydrochloride (1.2 eq)

  • Sodium Ethoxide (2.5 eq)

  • Anhydrous Ethanol

  • Acetic Acid (for neutralization)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried. Maintain an inert atmosphere (N₂ or Ar) throughout the reaction.

  • Base Preparation: In the reaction flask, dissolve sodium ethoxide in anhydrous ethanol with stirring.

  • Reactant Addition: Add guanidine hydrochloride to the basic solution and stir for 15-20 minutes to allow for the formation of free guanidine.

  • Cyclocondensation: Add 2-ethyl-3-oxobutanenitrile dropwise to the mixture. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 6-12 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath.

    • Carefully neutralize the mixture to pH ~7 by the slow addition of glacial acetic acid. A precipitate should form.

    • Stir the resulting slurry in the ice bath for 30 minutes.

    • Collect the solid by vacuum filtration.

  • Purification:

    • Wash the filter cake with cold anhydrous ethanol (2x volumes) followed by diethyl ether (2x volumes).

    • For higher purity, perform the pH-mediated purification described in Guide 2 .

    • Dry the purified white to off-white solid in a vacuum oven at 50 °C to a constant weight.

Data Summary: Parameter Optimization

The following table provides a conceptual framework for optimizing key reaction parameters. The expected outcomes are based on established principles of pyrimidine synthesis.[4][5][7]

ParameterVariationExpected Impact on YieldRationale
Base Weak Base (e.g., K₂CO₃)LowerInsufficient deprotonation of guanidine.
Strong Base (e.g., NaOEt)HigherEfficiently generates the nucleophilic free guanidine.
Solvent Protic (e.g., EtOH)GoodGood solubility for reactants and intermediates.
Aprotic (e.g., DMF)Potentially HigherCan increase reaction rate but may require higher temperatures and more difficult removal.
Aqueous/Non-anhydrousLowerHydrolysis of reactants and intermediates.[5]
Temperature Room TemperatureVery Low / No ReactionInsufficient energy to overcome the activation barrier.
Reflux (78 °C)OptimalGood balance of reaction rate and stability.
> 100 °C (e.g., Toluene)Variable / Potentially LowerMay accelerate the reaction but increases the risk of byproduct formation and decomposition.[5]

References

  • An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis. (n.d.). Benchchem.
  • Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. (2022, January 12). RxList.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications. (2021, February 17). YouTube.
  • 4-pyrimidinol, 6-amino-5-ethyl- (C6H9N3O). (n.d.). PubChemLite.
  • Improved process for the preparation of 4- [6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile. (n.d.). Google Patents.
  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 22). ResearchGate.
  • An In-depth Technical Guide to 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. (n.d.). Benchchem.
  • Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. (n.d.). PMC.
  • and C–O-Coupled Domino Cyclization Strategy: Syntheses of Oxazine-6-ones and 4-Pyrimidinols. (2024, April 5). The Journal of Organic Chemistry - ACS Publications.
  • The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (2026, February 9). ResearchGate.
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025, October 20). PMC.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (n.d.). PMC.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • Enzymatic synthesis and phosphorolysis of 4(2)-thioxo- and 6(5)-azapyrimidine nucleosides by E. coli nucleoside phosphorylases. (2016, December 1). Beilstein Journals.
  • Efficient Synthesis of Pyrimido[5,4-c]pyridazines and of Thiino[2,3-d]pyrimidines Based on an Aza-Wittig Reaction/Heterocyclization Strategy. (2012, January 13). ResearchGate.
  • Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. (n.d.). TSI Journals.
  • Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. (n.d.).
  • 6-amino-5-nitropyrimidin-4-ol | 36746-26-6. (n.d.).

Sources

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-Pyrimidinol, 6-amino-5-ethyl-

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for 4-Pyrimidinol, 6-amino-5-ethyl-. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. While its predicted physicochemical properties might suggest a degree of water solubility, experimental observations often reveal precipitation, inconsistent assay results, and other solubility-related issues. This guide provides a structured, in-depth approach to diagnosing and overcoming these challenges through systematic investigation and proven formulation strategies.

FAQ 1: I've observed precipitation of 4-Pyrimidinol, 6-amino-5-ethyl- in my aqueous assay buffer. What is the likely cause and what are my immediate next steps?

This is the most common issue reported. The precipitation of a compound, even one with polar functional groups like 4-Pyrimidinol, 6-amino-5-ethyl-, often points to a discrepancy between its kinetic and thermodynamic solubility limits, or strong intermolecular forces in its solid state.

Causality Explained: The planar nature of the pyrimidine ring, combined with the amino and hydroxyl groups, can facilitate strong hydrogen bonding and π-stacking interactions.[1] This leads to high crystal lattice energy, a thermodynamic barrier that the solvation energy from water molecules must overcome.[1] When a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer, the compound can be temporarily supersaturated before crashing out of solution as it reorganizes into its stable, low-solubility crystalline form.

Immediate Troubleshooting Workflow:

The following decision tree provides a systematic approach to diagnose and address compound precipitation.

G start Precipitation Observed in Assay concentration Is the working concentration too high? start->concentration lower_conc Action: Lower the working concentration to well below the expected solubility limit. concentration->lower_conc Yes solubility_assay Action: Perform a kinetic solubility assay in your specific assay buffer. concentration->solubility_assay Unsure end_precip Problem Resolved lower_conc->end_precip formulation Is the compound still insoluble at the required concentration? solubility_assay->formulation ph_adjust Strategy 1: pH Adjustment Is the compound ionizable? (Check pKa) formulation->ph_adjust Yes cosolvent Strategy 2: Co-solvents Add a small percentage of an organic co-solvent (e.g., PEG 400). formulation->cosolvent Yes cyclodextrin Strategy 3: Cyclodextrins Prepare an inclusion complex with HP-β-CD. formulation->cyclodextrin Yes ph_adjust->end_precip cosolvent->end_precip cyclodextrin->end_precip

Caption: A decision tree for troubleshooting compound precipitation.

FAQ 2: What are the critical physicochemical properties of 4-Pyrimidinol, 6-amino-5-ethyl- that I should determine to guide my formulation strategy?

Before attempting complex formulation strategies, it is essential to characterize the compound's fundamental properties. The two most important parameters are its pKa and intrinsic aqueous solubility (S₀) .

Causality Explained:

  • pKa: This value indicates the pH at which the compound is 50% ionized. For a compound with ionizable groups, solubility is highly pH-dependent.[2] The amino group on the pyrimidine ring is basic, while the hydroxyl group (in its tautomeric keto form) can be weakly acidic. Knowing the pKa values will allow you to select a buffer pH that maximizes the concentration of the more soluble, ionized form.[1][2]

  • Intrinsic Solubility (S₀): This is the solubility of the neutral, un-ionized form of the compound. It represents the baseline solubility and is a critical parameter for predicting how much the solubility can be increased through pH modification.

PropertyPredicted Value/RangeSignificance
Molecular Formula C₆H₉N₃O-
Molecular Weight 139.16 g/mol Influences diffusion and complexation.
XlogP (Predicted) -0.4Suggests the molecule is hydrophilic, making poor solubility likely due to crystal lattice energy.[3]
pKa (Basic) ~3.5 - 4.5 (Predicted for aminopyrimidine)Determines the pH at which the amino group becomes protonated (more soluble).[4][5]
pKa (Acidic) ~8.0 - 9.0 (Predicted for pyrimidinol)Determines the pH at which the hydroxyl/keto group becomes deprotonated (more soluble).[4][5]
Experimental Protocol: Potentiometric pKa Determination

Objective: To experimentally determine the pKa values of 4-Pyrimidinol, 6-amino-5-ethyl-.

Materials:

  • 4-Pyrimidinol, 6-amino-5-ethyl-

  • Calibrated pH meter and electrode

  • Automated titrator (recommended) or manual burette

  • 0.1 M HCl and 0.1 M NaOH solutions

  • Milli-Q water

  • Methanol or a suitable co-solvent if initial solubility is extremely low.

Procedure:

  • Prepare a solution of the compound at a known concentration (e.g., 1-5 mM) in a mixture of water and a minimal amount of co-solvent to achieve initial dissolution.

  • Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C).

  • Acid Titration: Titrate the solution with 0.1 M NaOH, recording the pH after each addition.

  • Base Titration: In a separate experiment, titrate a fresh solution with 0.1 M HCl.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the midpoint of the buffer region (the flattest part of the curve). Specialized software can be used to calculate the pKa values from the titration curve.

FAQ 3: How can I systematically improve the solubility of 4-Pyrimidinol, 6-amino-5-ethyl- for my in vitro experiments?

A multi-pronged approach is often necessary. We recommend a tiered strategy, starting with the simplest methods.

Strategy 1: pH Adjustment

Based on the predicted pKa values, the solubility of 4-Pyrimidinol, 6-amino-5-ethyl- can be significantly increased by moving the pH away from its isoelectric point. For a compound with both acidic and basic groups, solubility will be lowest when the molecule is neutral and highest at low or high pH.

  • To leverage the basic pKa (~4): Adjust your buffer to a pH of 2-3. This will ensure the amino group is fully protonated (-NH₃⁺), increasing its interaction with water.

  • To leverage the acidic pKa (~8.5): Adjust your buffer to a pH of 9.5-10.5. This will deprotonate the hydroxyl group (-O⁻), again increasing solubility.

Senior Application Scientist Insight: Always confirm that the pH extremes do not negatively impact your compound's stability or the integrity of your biological assay. Run a simple stability test using HPLC over 24 hours at your chosen pH.

Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby lowering the energy required to solvate a lipophilic compound.[2]

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

Experimental Protocol: Co-solvent Screening

  • Prepare a series of your primary assay buffer containing increasing percentages (e.g., 1%, 2%, 5%, 10% v/v) of different co-solvents.

  • Add an excess amount of solid 4-Pyrimidinol, 6-amino-5-ethyl- to each solution.

  • Equilibrate the samples by shaking or rotating for 24 hours at a controlled temperature.

  • Remove undissolved solid by centrifugation (e.g., 15,000 x g for 15 minutes) followed by filtration through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.[6][7]

Senior Application Scientist Insight: Be mindful that high concentrations of organic solvents can be toxic to cells or inhibit enzyme activity. Always include a vehicle control in your biological assays to account for any effects of the co-solvent itself. A final DMSO concentration below 0.5% is generally recommended for cell-based assays.

Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly soluble molecules, forming an inclusion complex that has significantly higher aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Equilibration cluster_2 Phase 3: Analysis prep_cd 1. Prepare HP-β-CD Solution (e.g., 10-40% w/v in buffer) add_cmpd 2. Add Excess Solid Compound to the cyclodextrin solution prep_cd->add_cmpd equilibrate 3. Equilibrate Mixture (Stir or sonicate for 24-48 hours) add_cmpd->equilibrate remove_solid 4. Remove Undissolved Solid (Filter 0.22 µm or centrifuge) equilibrate->remove_solid quantify 5. Determine Concentration (Use UV-Vis or HPLC) remove_solid->quantify

Caption: Workflow for enhancing solubility with cyclodextrins.

Strategy 4: Amorphous Solid Dispersions

For more challenging cases, creating an amorphous solid dispersion can dramatically increase solubility.[10] This involves dispersing the compound at a molecular level within a hydrophilic polymer matrix. The amorphous form lacks a crystal lattice, circumventing the high lattice energy and leading to a higher apparent solubility and faster dissolution rate.[11]

Experimental Protocol: Solvent Evaporation Method

  • Co-dissolution: Dissolve both 4-Pyrimidinol, 6-amino-5-ethyl- and a hydrophilic polymer (e.g., PVP, HPMC) in a common volatile solvent like methanol or ethanol.[2] A typical drug-to-polymer ratio to screen is 1:1, 1:3, and 1:5 (w/w).

  • Solvent Removal: Evaporate the solvent using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under a vacuum at a moderate temperature (e.g., 40°C) for 24 hours to remove all residual solvent.

  • Pulverization: Scrape the dried film and gently pulverize it into a fine powder.

  • Solubility Testing: Assess the solubility of this powder in your aqueous buffer as described previously.

FAQ 4: What analytical methods are best for quantifying the solubility of 4-Pyrimidinol, 6-amino-5-ethyl-?

A reliable and validated analytical method is crucial for accurately measuring solubility. The two most common methods are UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).

MethodAdvantagesDisadvantagesBest For
UV-Vis Spectroscopy Simple, fast, and widely available.Prone to interference from other UV-absorbing components (e.g., excipients, buffer salts). Requires a known extinction coefficient.Quick screening and pure systems.
HPLC-UV Highly specific and selective. Can separate the analyte from impurities and excipients. Provides accurate quantification.More complex, requires method development, longer run times.Gold standard for accurate solubility determination, especially in complex matrices.

Recommendation: Develop a simple isocratic HPLC-UV method. This provides the best balance of accuracy and throughput for quantifying your compound during formulation screening. The method should demonstrate good linearity (R² > 0.999) and precision.[6]

References

  • Di Mola, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Di Mola, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. Retrieved from [Link]

  • Di Mola, A., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Pyrimidinol, 5-acetamido-6-amino- (CAS 50609-15-9). Cheméo. Retrieved from [Link]

  • Morcoss, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. EMA. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 6-amino-2-methyl-4-pyrimidinol. ChemSynthesis. Retrieved from [Link]

  • MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4,6-Pyrimidinediol, 2-amino-5-nitroso- (CAS 55482-22-9). Cheméo. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-pyrimidinol, 6-amino-5-ethyl- (C6H9N3O). PubChemLite. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:7400-06-8 | 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Chemsrc. Retrieved from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Retrieved from [Link]

  • Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. ResearchGate. Retrieved from [Link]

  • Belal, F., et al. (2016). Analytical methods for the determination of some selected 4-quinolone antibacterials. Springer. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2025). Regular Article. ABCR. Retrieved from [Link]

  • Nakashima, K., et al. (1978). [Analytical studies on pyrimidine derivatives. II. The coloration of metal ions with 6-amino-5-nitroso-1,2,3,4-tetrahydropyrimidine derivatives (author's transl)]. PubMed. Retrieved from [Link]

  • Vischer, E., & Chargaff, E. (1948). The separation and quantitative estimation of purines and pyrimidines in minute amounts. Semantic Scholar. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

  • Jencks, W.P., & Westheimer, F.H. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Preventing oxidative degradation of 4-Pyrimidinol, 6-amino-5-ethyl- during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 4-Pyrimidinol, 6-amino-5-ethyl- (CAS: 103980-50-3). As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we will dissect the fundamental chemical vulnerabilities of this molecule and provide field-proven, self-validating protocols to ensure absolute integrity during your drug development workflows.

Mechanistic Insight: The Vulnerability of the Aminopyrimidinol Core

To prevent degradation, we must first understand the causality behind it. 4-Pyrimidinol, 6-amino-5-ethyl- features an electron-rich pyrimidine ring substituted with both amino and hydroxyl groups.

This specific electronic configuration results in exceptionally weak O-H and N-H bonds. While this makes pyrimidinols highly potent radical-trapping antioxidants [1], it also makes the compound its own worst enemy during storage. When exposed to ambient oxygen, light, or trace transition metals, the molecule readily undergoes one-electron oxidation. This initiates a cascade forming a radical cation or a pyrimidoxyl radical, which subsequently degrades into irreversible ring-cleaved products or N-oxides [2].

OxidationMechanism A 4-Pyrimidinol, 6-amino-5-ethyl- (Intact Compound) C One-Electron Oxidation (Radical Cation Formation) A->C Trace Metals / Light D Peroxyl Radical Trapping (Pyrimidoxyl Radical) A->D ROS / Autoxidation B Environmental Triggers (O2, UV Light, Trace Metals) B->C B->D E Ring Cleavage Products (Loss of Potency) C->E F N-Oxide Derivatives (Discoloration) C->F D->E D->F

Mechanistic pathway of 4-Pyrimidinol, 6-amino-5-ethyl- oxidative degradation.

Troubleshooting & FAQs

Q1: My solid powder turned slightly yellow/brown after a few months on the shelf. Is it still usable? A1: No. Discoloration is a primary macroscopic indicator of oxidative degradation—specifically the formation of highly conjugated N-oxide oligomers. Causality: The amino group at the 6-position strongly donates electron density into the pyrimidine ring, drastically lowering its oxidation potential. Even trace amounts of atmospheric moisture can mediate a Fenton-like reaction if heavy metals (e.g., iron or copper from manufacturing equipment) are present. Do not use discolored batches for sensitive biological assays; always validate purity via LC-MS before proceeding.

Q2: I need to store the compound in an aqueous buffer for my in vitro assays. How can I prevent rapid degradation? A2: Aqueous environments accelerate oxidation by facilitating proton-coupled electron transfer (PCET) mechanisms [3]. Water acts as a highly efficient medium for dissolved oxygen and trace metals to interact with the pyrimidinol core. Solution: You must interrupt the radical cascade. Use ultra-pure, degassed water. Add a metal chelator (e.g., 1 mM EDTA) to sequester trace metals. Furthermore, because pyrimidinols trap peroxyl radicals so rapidly, adding a less reactive, sterically hindered phenol (like BHT) acts as a synergistic co-antioxidant. The BHT will regenerate the pyrimidinol from its transient radical state, drastically extending its half-life in solution[1].

Q3: How do I ensure batch-to-batch consistency when preparing assay plates over a multi-month campaign? A3: Implement a strict "single-use aliquot" system. Repeated freeze-thaw cycles of a master stock introduce condensation (moisture) and fresh oxygen into the vial. Once a vial is opened, it should be consumed or discarded.

Quantitative Stability Data

Understanding the degradation kinetics under various conditions is critical for experimental planning. Below is a comparative summary of the compound's stability profile.

Storage ConditionAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Aqueous Buffer (pH 7.4) Ambient AirLight< 24 hoursPhoto-oxidation & Ring Cleavage
Solid Powder (25°C) Ambient AirLight2–3 weeksAutoxidation (N-oxide formation)
Solid Powder (4°C) Ambient AirDark3–6 monthsMoisture-mediated hydrolysis
Solid Powder (-20°C) Argon (Inert)Dark> 2 yearsNegligible

Validated Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . They include internal checks to prove the methodology was executed successfully.

Protocol A: Preparation and Inert Storage of Solid Aliquots

StorageWorkflow S1 1. Dissolve in Degassed Solvent S2 2. Aliquot into Amber Vials S1->S2 S3 3. Lyophilize to Dry Powder S2->S3 S4 4. Argon Backfill & Crimp Seal S3->S4 S5 5. Validate Atmosphere S4->S5 S6 6. Store at -20°C with Desiccant S5->S6

Optimized workflow for the preparation and inert storage of solid aliquots.

Step-by-Step Methodology:

  • Dissolution: Dissolve the bulk 4-Pyrimidinol, 6-amino-5-ethyl- powder in a volatile, anhydrous solvent (e.g., HPLC-grade Acetonitrile) that has been pre-sparged with Argon for 15 minutes.

  • Aliquoting: Dispense the solution into amber glass vials. Causality: Amber glass blocks UV light (<400 nm), preventing photo-induced triplet state excitation of the pyrimidine ring, which would otherwise initiate a radical cascade.

  • Lyophilization: Evaporate the solvent under high vacuum in the dark to yield a dry powder.

  • Inert Gas Backfilling: Flood the lyophilizer chamber with high-purity Argon gas. Causality: Argon is heavier than nitrogen and oxygen, creating a dense, protective blanket over the solid pellet that displaces oxidative gases.

  • Crimp Sealing: Seal the vials immediately with PTFE-lined aluminum crimp caps.

  • Self-Validation Step: Include a resazurin anaerobic indicator strip in a "dummy" vial within the same lyophilization batch. If the strip remains colorless after sealing, the inert Argon atmosphere is successfully established and validated.

  • Storage: Transfer the sealed vials to a -20°C freezer containing indicating silica gel desiccants.

Protocol B: Preparation of Oxidation-Resistant Working Solutions

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your required assay buffer (e.g., PBS) and add 1 mM EDTA. Causality: EDTA chelates trace transition metals ( Fe2+ , Cu2+ ) that catalyze Fenton-like radical generation.

  • Degassing: Boil the buffer for 5 minutes, then cool it rapidly under a continuous Argon stream to strip out dissolved oxygen.

  • Co-Antioxidant Addition: Add 10 µM Butylated hydroxytoluene (BHT) to the buffer. Causality: BHT acts as a sacrificial, sterically hindered phenol that regenerates the pyrimidinol from its transient radical state [1].

  • Reconstitution: Inject the degassed buffer directly through the septum of the sealed amber vial containing the lyophilized compound to avoid introducing ambient air.

  • Self-Validation Step: Monitor the absorbance of the reconstituted solution at 340 nm over 1 hour. A perfectly stable baseline confirms the absence of N-oxide degradation products, validating the solution's integrity for downstream assays.

References

  • Title: 3-Pyridinols and 5-pyrimidinols: Tailor-made for use in synergistic radical-trapping co-antioxidant systems Source: Beilstein Journal of Organic Chemistry, 2013, 9, 2737–2744. URL: [Link]

  • Title: Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine—DFT studies Source: Journal of Molecular Modeling, 2012, 18 (8), 3523-3533. URL: [Link]

  • Title: One-Electron Oxidation Reactions of Some Purine and Pyrimidine Bases in Aqueous Solutions Source: The Journal of Physical Chemistry A, 2000, 104 (36), 8413-8421. URL: [Link]

Technical Support Center: Optimizing HPLC Retention for 6-amino-5-ethyl-4-pyrimidinol and Related Polar Analytes

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the High-Performance Liquid Chromatography (HPLC) analysis of 6-amino-5-ethyl-4-pyrimidinol and other polar pyrimidine derivatives. The inherent polarity of these molecules often leads to insufficient retention on traditional reversed-phase columns, complicating quantification and purity assessment. This document offers a structured approach to method development and troubleshooting, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: My 6-amino-5-ethyl-4-pyrimidinol peak is eluting in the solvent front. How can I increase its retention time in reversed-phase HPLC?

A1: Early elution is a common issue for polar compounds. To increase retention, you can:

  • Decrease the organic solvent percentage in your mobile phase. A 10% decrease in the organic modifier can lead to a two- to three-fold increase in retention time[1]. You can even explore using 100% aqueous mobile phase with a compatible column[2].

  • Adjust the mobile phase pH. Since 6-amino-5-ethyl-4-pyrimidinol has basic (amino) and acidic (hydroxyl) functional groups, its ionization state is pH-dependent. Adjusting the pH to suppress the ionization of the primary functional group interacting with the stationary phase can enhance retention[1][2]. For basic compounds, a higher pH is generally preferred.

  • Switch to a more retentive column for polar analytes. Consider columns with polar-embedded or polar-endcapped C18 phases, which are designed for better interaction with polar molecules in highly aqueous mobile phases[3].

  • Reduce the flow rate. This increases the analyte's contact time with the stationary phase, which can lead to better retention[2].

Q2: What type of HPLC column is best suited for analyzing 6-amino-5-ethyl-4-pyrimidinol?

A2: Standard C18 columns may provide insufficient retention. For polar analytes like this, consider the following alternatives:

  • Polar-Embedded/Endcapped C18 Columns: These columns have a polar functional group (e.g., amide or carbamate) embedded in the alkyl chain, which enhances their compatibility with highly aqueous mobile phases and improves retention of polar compounds[3].

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase chromatography. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent[3].

  • Porous Graphitic Carbon (PGC) Columns: These columns, like the Hypercarb, can retain and separate extremely polar compounds where traditional reversed-phase columns fail. Retention is based on the polarizability of the analyte and its interaction with the graphite surface[4].

Q3: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?

A3: The choice between acetonitrile and methanol can significantly impact selectivity. Acetonitrile can engage in dipole-dipole interactions, while methanol is more acidic[1]. It is advisable to screen both solvents during method development to determine which provides the better peak shape and resolution for your specific analysis.

Q4: Can I use mass spectrometry (MS) with the suggested mobile phases?

A4: Yes, many of the suggested mobile phases are MS-compatible. When using buffers, opt for volatile options like formic acid, ammonium formate, or ammonium acetate instead of non-volatile phosphate buffers[5]. This ensures that the mobile phase components do not interfere with the ionization process in the mass spectrometer.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Secondary Interactions: Silanol groups on the silica backbone of the column can interact with basic analytes like 6-amino-5-ethyl-4-pyrimidinol, leading to peak tailing.

    • Solution: Use a base-deactivated column or a column with a low silanol activity[5]. Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active sites. Adjusting the mobile phase pH can also mitigate these interactions.

  • Sample Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Drifting Retention Times

Possible Causes and Solutions:

  • Column Equilibration: Insufficient column equilibration between injections, especially with gradient methods or HILIC, can cause retention time shifts[3].

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection[2].

  • Mobile Phase pH Instability: If the mobile phase pH is close to the pKa of the analyte, small changes in pH can lead to significant shifts in retention time[1].

    • Solution: Buffer the mobile phase and operate at a pH at least one unit away from the analyte's pKa.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column thermostat to maintain a constant temperature.

Issue 3: No Peak Detected

Possible Causes and Solutions:

  • Analyte Not Eluting: The analyte may be too strongly retained on the column.

    • Solution: Increase the percentage of the organic modifier in the mobile phase or use a stronger organic solvent.

  • Detection Issues: The detector wavelength may not be appropriate for 6-amino-5-ethyl-4-pyrimidinol.

    • Solution: Determine the UV absorbance maximum of the analyte and set the detector accordingly. For similar aminopyrimidine compounds, detection wavelengths around 270-280 nm have been used[6][7].

  • Sample Degradation: The analyte may be unstable in the sample solvent or mobile phase.

    • Solution: Investigate the stability of the analyte under the analytical conditions. Ensure the sample solution is fresh.

Experimental Protocols

Protocol 1: Initial Screening with Reversed-Phase HPLC

This protocol provides a starting point for method development using a polar-endcapped C18 column.

Parameter Condition
Column Polar-endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
Protocol 2: HILIC Method for Enhanced Retention

This protocol is for situations where reversed-phase methods fail to provide adequate retention.

Parameter Condition
Column HILIC (e.g., bare silica, amide), 4.6 x 150 mm, 5 µm
Mobile Phase A 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0
Gradient 0% B to 50% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 275 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in 75:25 Acetonitrile:Methanol to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting poor retention of polar analytes like 6-amino-5-ethyl-4-pyrimidinol.

Troubleshooting_Workflow start Start: Poor Retention Time check_organic Decrease Organic % in Mobile Phase start->check_organic Step 1 adjust_ph Adjust Mobile Phase pH check_organic->adjust_ph If still poor change_column Change Column Chemistry adjust_ph->change_column If still poor polar_endcapped Polar-Endcapped C18 change_column->polar_endcapped Option A hilich HILIC change_column->hilich Option B end End: Optimized Retention polar_endcapped->end hilich->end

Caption: A flowchart for systematic HPLC method development for polar analytes.

References

  • Waters Corporation. (n.d.). How do I increase retention time for a polar compound on a liquid chromatography (LC) column? - WKB74280. Waters Knowledge Base. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Wang, J., et al. (2020). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 40(1), 123-128. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 7400-06-8| Chemical Name : 6-Amino-5(2,2-diethoxyethyl)-4-hydroxy Pyrimidine. Pharmaffiliates. Retrieved from [Link]

  • Chemsrc. (2025, August 29). CAS#:7400-06-8 | 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Chemsrc. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

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Technical Support Center: Resolving NMR Signal Overlap in 4-Pyrimidinol, 6-amino-5-ethyl- Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for tackling a common yet challenging issue in the structural elucidation of 4-Pyrimidinol, 6-amino-5-ethyl- derivatives: the resolution of overlapping signals in Nuclear Magnetic Resonance (NMR) spectra. The inherent structural similarities within this class of compounds often lead to crowded and difficult-to-interpret ¹H NMR spectra. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to obtain clean, interpretable data for confident structural characterization.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding NMR signal overlap in this specific class of pyrimidine derivatives.

Q1: Why do the proton signals in my 4-Pyrimidinol, 6-amino-5-ethyl- derivative spectrum overlap so frequently?

A1: Signal overlap is a prevalent issue with these derivatives due to several structural factors.[1][2] The pyrimidine core and its substituents create a molecule with multiple protons in chemically similar environments. Specifically, the protons on the ethyl group and any aromatic or aliphatic substituents can have very close chemical shifts, leading to signal crowding and making definitive assignments challenging.

Q2: What are the typical chemical shift regions I should be focusing on for these derivatives?

A2: While the exact chemical shifts will vary depending on the specific substitution pattern and the solvent used, you can generally expect to find key signals in the following regions:

Proton Type Typical Chemical Shift (ppm) Notes
NH₂ Protons 5.0 - 8.0Often broad; chemical shift is highly dependent on solvent and concentration.[3][4]
OH Proton 9.0 - 12.0Can be broad and its position is sensitive to solvent and temperature.
Pyrimidine Ring Proton 6.0 - 8.5The exact shift is influenced by the electronic effects of the substituents.[5][6]
Ethyl Group (CH₂) ** 2.5 - 3.5Quartet, coupled to the CH₃ protons.
Ethyl Group (CH₃) **1.0 - 1.5Triplet, coupled to the CH₂ protons.

Note: These are general ranges and can be influenced by various factors. Always consider the full context of your spectrum.

Q3: My baseline is distorted and phasing is difficult. Could this be related to signal overlap?

A3: Yes, severe signal overlap can contribute to phasing and baseline problems. When multiple broad or closely spaced signals merge, it can be challenging to accurately correct the phase and establish a flat baseline across the entire spectrum, which in turn can lead to integration errors.[1]

II. Troubleshooting Guides

For more complex instances of signal overlap, a systematic approach is necessary. The following guides provide detailed strategies, from simple experimental adjustments to advanced NMR techniques.

Guide 1: Optimizing Experimental Conditions

Before resorting to more complex experiments, simple modifications to your data acquisition parameters can often resolve or significantly reduce signal overlap.

1.1. The Power of Solvent Change

The chemical shift of a proton is influenced by its interaction with the surrounding solvent molecules.[7][8] Changing the deuterated solvent can alter these interactions and induce differential shifts in your proton signals, potentially resolving the overlap.

Experimental Protocol: Solvent Screening

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum in your initial solvent (e.g., CDCl₃ or DMSO-d₆).

  • Solvent Selection: Choose a range of deuterated solvents with varying polarities and aromaticities. Good candidates include:

    • Non-polar aprotic: Benzene-d₆, Toluene-d₈

    • Polar aprotic: Acetone-d₆, Acetonitrile-d₃

    • Polar protic: Methanol-d₄, D₂O (if sample is soluble)

  • Sample Preparation: Prepare a new, dry NMR tube for each solvent to avoid contamination.

  • Data Acquisition: Acquire a ¹H NMR spectrum in each new solvent.

  • Analysis: Compare the spectra to identify the solvent that provides the best signal dispersion.

1.2. Temperature Variation

Acquiring spectra at different temperatures can be effective, especially if conformational changes are contributing to the signal overlap.[9][10]

Experimental Protocol: Variable Temperature (VT) NMR

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Temperature Increments: Increase or decrease the temperature in increments of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring the spectrum.

  • Data Acquisition: Acquire a spectrum at each temperature.

  • Analysis: Observe the changes in chemical shifts and line shapes to identify the optimal temperature for signal resolution.

Guide 2: Leveraging Lanthanide Shift Reagents (LSRs)

For situations where solvent and temperature changes are insufficient, lanthanide shift reagents can be a powerful tool. These are paramagnetic complexes that coordinate to Lewis basic sites in your molecule (like the amino or hydroxyl groups) and induce large changes in the chemical shifts of nearby protons.[9][11][12] The magnitude of this shift is dependent on the distance from the lanthanide ion, often spreading out overlapping signals.[9][11][12]

Experimental Protocol: Titration with a Lanthanide Shift Reagent

  • Reagent Selection: Common LSRs include Eu(fod)₃ and Pr(fod)₃. Europium reagents typically induce downfield shifts, while praseodymium reagents cause upfield shifts.[13]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.

  • Stock Solution: Prepare a dilute stock solution of the LSR in the same deuterated solvent.

  • Titration: Add small, known aliquots of the LSR stock solution to your NMR tube.

  • Data Acquisition: Acquire a spectrum after each addition.

  • Analysis: Continue the titration until the desired signal dispersion is achieved without excessive peak broadening.

Guide 3: The Definitive Solution - 2D NMR Spectroscopy

Two-dimensional (2D) NMR techniques are the most robust methods for resolving severe signal overlap.[1][14][15] By spreading the signals into a second dimension, you can often resolve individual proton signals and establish their connectivity.[1][14][15]

3.1. COSY (Correlation Spectroscopy): Identifying Coupled Protons

A COSY experiment reveals which protons are coupled to each other, typically through two or three bonds.[14][16][17] This is invaluable for tracing out the ethyl group and identifying its neighboring protons.

3.2. HSQC (Heteronuclear Single Quantum Coherence): Direct Proton-Carbon Correlations

An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to.[14][16][18] Since ¹³C spectra are generally better dispersed than ¹H spectra, this can effectively resolve overlapping proton signals based on their different carbon attachments.[19]

3.3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Proton-Carbon Correlations

An HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[18][20][21] This is crucial for piecing together the molecular fragments and confirming the overall structure, especially for identifying quaternary carbons.

Experimental Workflow: Systematic 2D NMR Analysis

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Elucidation H_NMR ¹H NMR COSY COSY H_NMR->COSY Identify Spin Systems HSQC HSQC H_NMR->HSQC Direct H-C Correlation HMBC HMBC H_NMR->HMBC Long-Range H-C Correlation C_NMR ¹³C NMR C_NMR->HSQC C_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for structural elucidation using 2D NMR.

IV. Visualization of Key Concepts

Structure and Numbering of the 4-Pyrimidinol, 6-amino-5-ethyl- Core

Caption: Core structure of 4-Pyrimidinol, 6-amino-5-ethyl- derivatives.

Logical Flow for Troubleshooting Signal Overlap

G Start Signal Overlap Observed Solvent Change Solvent Start->Solvent Resolved Signal Resolved Solvent->Resolved Yes Not_Resolved Still Overlapped Solvent->Not_Resolved No Temp Vary Temperature Temp->Resolved Yes Not_Resolved2 Not_Resolved2 Temp->Not_Resolved2 No LSR Use Lanthanide Shift Reagent LSR->Resolved Yes Not_Resolved3 Not_Resolved3 LSR->Not_Resolved3 No TwoD_NMR Perform 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->Resolved Not_Resolved->Temp

Caption: Stepwise approach to resolving NMR signal overlap.

V. References

  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Overlapping NMR Signals in Diastereomeric Analysis. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Derivatives. Retrieved from

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from

  • Benchchem. (n.d.). Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. Retrieved from

  • (2025, April 25). Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. Retrieved from

  • (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. PMC. Retrieved from

  • Lanthanide Shift Reagents in NMR. (n.d.). Scribd. Retrieved from

  • Lanthanide shift reagents in nmr. (n.d.). Slideshare. Retrieved from

  • (2022, December 23). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. YouTube. Retrieved from

  • (2025, May 22). New Screening Method Uses Advanced NMR to Discover Potential Drug Molecules. Retrieved from

  • (2024, December 6). Enhancing Pharmaceutical Research with New NMR Technology. Symeres. Retrieved from

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from

  • (2025, March 24). NMR Techniques for Structure-Based Drug Discovery. Creative Biostructure. Retrieved from

  • (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. ResearchGate. Retrieved from

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). UNN. Retrieved from

  • (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research. Retrieved from

  • (2018, May 17). Signal Overlap in NMR Spectroscopy. YouTube. Retrieved from

  • Types of 2D NMR. (n.d.). Retrieved from

  • J C,H correlations in the HMBC NMR spectrum of 7. (n.d.). ResearchGate. Retrieved from

  • (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from

  • (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Retrieved from

  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on.... (n.d.). ResearchGate. Retrieved from

  • (2025, January 2). 2D NMR Introduction. Chemistry LibreTexts. Retrieved from

  • 7) Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. Retrieved from

  • (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from

  • (2017, June 5). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Retrieved from

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (n.d.). PMC. Retrieved from

  • NMR Chemical Shifts. (n.d.). Retrieved from

  • (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from

  • (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Reddit. Retrieved from

  • (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from

  • (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. Retrieved from

  • (2023, September 12). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. Retrieved from

  • (2016, June 27). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Retrieved from

  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... (n.d.). ResearchGate. Retrieved from

  • (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from

  • NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions. (n.d.). PMC. Retrieved from

  • (2024, September 9). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI. Retrieved from

  • Application Note 7: Observing Spin Systems using COSY. (n.d.). Retrieved from

  • Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. (n.d.). ResearchGate. Retrieved from

  • NMR Analysis of a Series of Substituted. (n.d.). Amanote Research. Retrieved from

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Technical Support Center: Overcoming Low Bioavailability in Pyrimidine-Based Formulations

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for 4-Pyrimidinol, 6-amino-5-ethyl- and Related Compounds

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering low oral bioavailability with 4-Pyrimidinol, 6-amino-5-ethyl- and structurally related pyrimidine derivatives. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions in your formulation development. We will explore the causal relationships behind experimental choices, ensuring a robust and logical approach to troubleshooting.

Part 1: Foundational Troubleshooting & Initial Characterization

Before attempting to enhance bioavailability, it is critical to understand the root cause of the problem. Low bioavailability is typically a consequence of either poor solubility, poor permeability, or a combination of both.

Q1: My in vivo studies with 4-Pyrimidinol, 6-amino-5-ethyl- show low and variable plasma concentrations. Where do I start my investigation?

A1: The first step is to determine the Biopharmaceutics Classification System (BCS) category of your compound. The BCS framework classifies drugs based on their aqueous solubility and intestinal permeability, which are the primary determinants of oral absorption.[1][2]

  • BCS Class I: High Solubility, High Permeability

  • BCS Class II: Low Solubility, High Permeability

  • BCS Class III: High Solubility, Low Permeability

  • BCS Class IV: Low Solubility, Low Permeability

Low bioavailability in a pyrimidine derivative like yours most often points towards BCS Class II or IV.[1][2] Your initial experiments should focus on quantifying solubility and permeability.

Experimental Workflow: Initial Compound Characterization

Below is a logical workflow for diagnosing the cause of low bioavailability.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Strategy Selection Start Low Bioavailability Observed in vivo BCS Determine BCS Classification Start->BCS  Hypothesize cause Solubility Aqueous Solubility Assay (pH 1.2, 4.5, 6.8) BCS->Solubility Permeability Permeability Assay (e.g., PAMPA, Caco-2) BCS->Permeability Result Analyze Results Solubility->Result Permeability->Result BCSII BCS Class II: Solubility-Limited Result->BCSII Low Sol, High Perm BCSIV BCS Class IV: Solubility & Permeability-Limited Result->BCSIV Low Sol, Low Perm BCSIII BCS Class III: Permeability-Limited Result->BCSIII High Sol, Low Perm

Caption: Initial workflow for diagnosing bioavailability issues.

Part 2: Formulation Strategies for Solubility Enhancement (BCS Class II & IV)

If your characterization experiments confirm low solubility, the following strategies are designed to address this challenge.

Q2: My compound is crystalline and shows very poor aqueous solubility. How can I improve its dissolution rate?

A2: For crystalline compounds, a primary strategy is to disrupt the crystal lattice energy, which is a barrier to dissolution. Creating an Amorphous Solid Dispersion (ASD) is a highly effective method.[3] ASDs involve dispersing the active pharmaceutical ingredient (API) in an amorphous, non-crystalline state within a polymer matrix.[4] This high-energy state leads to significantly greater aqueous solubility—potentially 5 to 100 times higher than the crystalline form.[5]

Causality: The energy required to dissolve a drug from a crystalline solid must first overcome the strong intermolecular forces of the crystal lattice. By converting the drug to an amorphous form, this energy barrier is eliminated, facilitating faster and more extensive dissolution.[3][6]

Table 1: Comparison of Common ASD Manufacturing Methods
MethodPrincipleAdvantagesDisadvantages
Spray Drying The API and polymer are dissolved in a solvent, which is then rapidly evaporated by spraying into a hot gas stream.Suitable for heat-sensitive compounds; good control over particle size.Requires use of organic solvents; potential for residual solvent.
Hot-Melt Extrusion (HME) The API and polymer are mixed and heated until molten, then extruded and cooled.Solvent-free process; continuous manufacturing is possible.[4]Not suitable for thermally labile compounds.

Q3: I'm considering a lipid-based formulation. How do Self-Emulsifying Drug Delivery Systems (SEDDS) work?

A3: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1][7] For a poorly soluble drug like 4-Pyrimidinol, 6-amino-5-ethyl-, being dissolved in a lipid system allows it to bypass the slow dissolution step that limits its absorption.[8]

Mechanism of Action:

  • Dispersion: The SEDDS formulation disperses in the GI tract to form small emulsion droplets (or micro/nano-emulsions for SMEDDS/SNEDDS).[8]

  • Solubilization: The drug remains solubilized within these lipid droplets.

  • Digestion & Absorption: Lipolysis (digestion of lipids by enzymes) and the presence of bile salts create mixed micelles, which are readily absorbed by the intestinal wall.[9][10] This process can also stimulate lymphatic transport, which bypasses the liver's first-pass metabolism—a significant advantage for drugs that are heavily metabolized.[11]

G cluster_0 In the Stomach/Intestine cluster_1 At the Intestinal Wall SEDDS SEDDS Formulation (Drug in Oil/Surfactant) Dispersion Spontaneous Emulsification SEDDS->Dispersion Contact with GI Fluid Droplets Fine Oil Droplets (Drug Solubilized) Dispersion->Droplets Digestion Lipolysis (Enzymes, Bile Salts) Droplets->Digestion Micelles Mixed Micelles (Drug Partitioned) Digestion->Micelles Absorption Absorption into Enterocytes Micelles->Absorption

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Q4: Are there simpler formulation adjustments I can make using excipients?

A4: Yes, the use of specialized "biofunctional" excipients can significantly enhance solubility.[12] These are not merely inert fillers but active components of the formulation.

  • Surfactants: Excipients like Polysorbate 80 (Tween 80) or sodium lauryl sulphate (SLS) can improve drug wettability and form micelles that encapsulate and solubilize the drug once the concentration exceeds the critical micelle concentration.[13]

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs.[1] The hydrophobic drug molecule fits into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the complex improves its overall solubility in water.[14]

  • Co-solvents: Using a mixture of solvents, such as adding polyethylene glycol (PEG) or propylene glycol to an aqueous formulation, can increase the drug's solubility.[1][15]

Part 3: Strategies for Permeability Enhancement (BCS Class III & IV)

If your compound has adequate solubility but still suffers from poor absorption, the limiting factor is its inability to cross the intestinal membrane.

Q5: My pyrimidine derivative has good solubility, but in vitro Caco-2 assays show low permeability. What is my best option?

A5: When permeability is the rate-limiting step (a characteristic of BCS Class III drugs), a prodrug approach is often the most effective strategy.[16] A prodrug is a chemically modified, inactive or less active version of the parent drug that is designed to overcome a specific barrier—in this case, low permeability.[17][18]

Causality: The prodrug is engineered to have more favorable physicochemical properties (e.g., increased lipophilicity) to enhance its passive diffusion across the lipid-rich cell membranes of the gut.[19] Once absorbed, it undergoes enzymatic or chemical conversion back to the active parent drug.[17]

Common Prodrug Strategies:

  • Esterification: Attaching a lipophilic ester group to a polar functional group (like a hydroxyl on the pyrimidinol ring) can significantly increase membrane permeability. This is a widely used strategy in drug design.[20]

  • Amino Acid Conjugates: Linking an amino acid to the drug can leverage amino acid transporters in the intestinal wall for active uptake, effectively hijacking a natural absorption pathway.[21]

Part 4: Detailed Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol provides a general method for preparing an ASD for initial screening purposes.

  • Polymer Selection: Choose a suitable polymer. Common choices include polyvinylpyrrolidone (PVP-K25), polyvinylpyrrolidone/vinyl acetate (PVPVA 64), or hydroxypropyl methylcellulose acetate succinate (HPMCAS).[3][13]

  • Solvent System Preparation: Identify a common solvent system that can dissolve both 4-Pyrimidinol, 6-amino-5-ethyl- and the selected polymer. A mixture of dichloromethane and methanol is often a good starting point.

  • Solution Preparation:

    • Prepare a solution with a total solid content of 2-10% (w/v).

    • Dissolve the drug and polymer in the solvent system at a predetermined ratio (e.g., start with a 1:3 drug-to-polymer ratio by weight).

    • Ensure complete dissolution using a magnetic stirrer.

  • Spray Drying:

    • Set the spray dryer parameters. Inlet temperature, gas flow rate, and liquid feed rate are critical parameters that must be optimized.

    • Example Starting Parameters: Inlet temperature: 100-120°C; Atomizing gas flow: 600 L/hr; Liquid feed rate: 5 mL/min.

    • Pump the solution through the atomizer into the drying chamber.

  • Product Collection & Analysis:

    • Collect the dried powder from the cyclone separator.

    • Dry the powder further under a vacuum at 40°C for 24 hours to remove residual solvent.

    • Crucial Validation: Analyze the resulting powder using Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity (i.e., a halo pattern instead of sharp peaks) and Differential Scanning Calorimetry (DSC) to confirm a single glass transition temperature (Tg).

Part 5: Frequently Asked Questions (FAQs)

Q: Can simple particle size reduction, like micronization, solve my bioavailability problem? A: Micronization, which reduces particle size to the micron range, increases the surface area available for dissolution and can be effective for BCS Class II drugs.[1][22] However, its effectiveness is often limited for very poorly soluble compounds. Nanosizing, which reduces particles to the sub-micron range, offers a more significant improvement in dissolution velocity due to an even greater surface area-to-volume ratio.[1][23]

Q: My formulation works well in vitro but fails in vivo. What could be the cause? A: This "in vitro-in vivo correlation" failure is common. One major reason for ASDs is in vivo recrystallization.[5] A supersaturated solution created in the gut can be unstable, causing the drug to crash out of solution as the less soluble crystalline form before it can be absorbed.[24] The choice of polymer is critical to maintain this supersaturated state long enough for absorption to occur.[3][24]

Q: What are the regulatory considerations for using novel excipients or nanotechnology? A: Using novel excipients or advanced delivery systems like nanoparticles requires a more extensive safety and characterization data package for regulatory submissions.[2] Stability is a major concern, as physical changes (e.g., particle growth, drug crystallization) over time can impact product performance and must be thoroughly evaluated.[1][23]

References

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]

  • Frank, K. J., et al. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Journal of Controlled Release, 305, 145-163.
  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807. [Link]

  • Goméz-Oca, F., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(2), 293. [Link]

  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. [Link]

  • Alam, M. I., et al. (2024). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Open Journal of Medicinal Chemistry, 14(1), 1-20. [Link]

  • Al-Ghananeem, A. M., et al. (2023). Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review. Research & Discovery, 8(3), 1-15.
  • Singh, S., et al. (2022). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Journal of Drug Delivery Science and Technology, 71, 103326.
  • Hilaris Publisher. (2023). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. Nanoscience & Nanotechnology: Articles. [Link]

  • Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 809420. [Link]

  • Al-Ghananeem, A. M., et al. (2023). Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs. Pharmaceutics, 15(10), 2419. [Link]

  • Catalent. (2018, August 30). Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? Catalent. [Link]

  • Goméz-Oca, F., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. [Link]

  • Singh, A., et al. (2013). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. PubMed. [Link]

  • Bentham Science Publishers. (2021). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science. [Link]

  • Gattefossé. (n.d.). Excipients for solubility and bioavailability enhancement. Gattefossé. [Link]

  • Goméz-Oca, F., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar. [Link]

  • PubMed. (2018). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed. [Link]

  • Slideshare. (n.d.). Excipients for solubility dissolution and permeation enhancement. Slideshare. [Link]

  • Hilaris Publisher. (2024). Amorphous Solid Dispersions: Bioavailability, Stability, Scale-up. Journal of Pharmaceutics & Drug Delivery Research. [Link]

  • Dózsa, E., et al. (2024). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 16(5), 589.
  • Frontiers. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]

  • Bhattacharjee, A., et al. (2016). A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). ResearchGate. [Link]

  • Sharma, T., et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 28(15), 5647. [Link]

Sources

Technical Support Center: Safe Scale-Up of 6-Amino-5-ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical engineering and safety challenges associated with scaling up the production of 4-Pyrimidinol, 6-amino-5-ethyl- (CAS No. 103980-50-3) (1)[1].

Scaling from bench-top synthesis to multi-kilogram production introduces non-linear variables in heat transfer, moisture sensitivity, and reaction kinetics. This guide provides a self-validating framework to ensure your scale-up is safe, reproducible, and high-yielding.

Mechanistic Overview & Process Causality

The synthesis of 6-amino-5-ethylpyrimidin-4-ol relies on the cyclocondensation of an electrophile (ethyl 2-cyanobutanoate) with a nitrogen-rich nucleophile (formamidine).

For industrial scale-up, formamidine acetate is strictly preferred over the hydrochloride salt. Formamidine acetate is significantly less hygroscopic, allowing for direct condensation without prior liberation of the free base, which prevents critical weighing errors and moisture ingress during bulk handling (2)[2].

The reaction utilizes sodium ethoxide (NaOEt) in absolute ethanol to drive the condensation (3)[3]. This is a deliberate thermodynamic choice: matching the solvent and the base to the leaving group of the ethyl ester entirely circumvents transesterification side reactions that would otherwise generate a complex, inseparable impurity profile.

G N1 1. Reactor Inerting & Solvent (N2 Purge, Absolute EtOH) N2 2. Base Charging (NaOEt in EtOH, 21 wt%) N1->N2 N3 3. Amidine Liberation (Formamidine Acetate Addition) N2->N3 Cool to < 20°C N4 4. Electrophile Dosing (Ethyl 2-cyanobutanoate) N3->N4 Control Exotherm N5 5. Cyclization & Reflux (75-80°C, 6 hrs) N4->N5 Heat slowly N6 6. Quench & pH Adjustment (Glacial AcOH to pH 6.5) N5->N6 Cool to 20°C N7 7. Product Isolation (Centrifugation & Wash) N6->N7 Precipitate forms N8 8. Vacuum Drying (60°C, <50 mbar) N7->N8 N9 Final API Intermediate: 6-amino-5-ethylpyrimidin-4-ol N8->N9

Figure 1: Step-by-step industrial scale-up workflow for 6-amino-5-ethylpyrimidin-4-ol synthesis.

Standard Operating Procedure: 10-kg Scale-Up Protocol

Self-Validating System: Proceed to the next step ONLY when the In-Process Control (IPC) criteria are met.

  • Step 1: Reactor Inerting & Solvent Charge

    • Action: Purge a 100 L glass-lined reactor with N2 for 30 minutes. Charge with 40 L of Absolute Ethanol.

    • IPC: Karl Fischer (KF) titration must show < 0.1% water.

  • Step 2: Base Addition

    • Action: Slowly charge 15 kg of Sodium Ethoxide (21 wt% in EtOH) under continuous stirring (150 rpm). Cool the jacket to 5°C.

    • IPC: Internal temperature ( Tint​ ) must stabilize below 15°C.

  • Step 3: Amidine Liberation

    • Action: Add 4.5 kg of Formamidine Acetate in 0.5 kg portions over 60 minutes.

    • Causality: Controlled addition prevents the exothermic degradation of liberated formamidine into ammonia and carbon monoxide.

    • IPC: Tint​ must not exceed 20°C during addition.

  • Step 4: Electrophile Dosing

    • Action: Using a dosing pump, add 5.0 kg of Ethyl 2-cyanobutanoate over 2 hours.

    • IPC: Visual confirmation of a homogeneous, pale-yellow suspension.

  • Step 5: Cyclization & Reflux

    • Action: Ramp reactor temperature to 75–80°C. Maintain reflux for 6 hours.

    • IPC: HPLC analysis of an aliquot must show < 2% residual ethyl 2-cyanobutanoate.

  • Step 6: Quench & Neutralization

    • Action: Cool Tint​ to 20°C. Slowly dose Glacial Acetic Acid until the pH stabilizes.

    • Causality: Neutralizing the sodium salt of the pyrimidinol forces the precipitation of the highly crystalline free base product.

    • IPC: Calibrated pH probe must read strictly between 6.0 and 6.5.

  • Step 7: Isolation

    • Action: Transfer the slurry to a centrifuge. Wash the filter cake with 10 L of cold DI water (5°C) followed by 5 L of cold ethanol.

    • IPC: Mother liquor UV absorbance check to confirm minimal product loss.

  • Step 8: Vacuum Drying

    • Action: Transfer the wet cake to a vacuum tray dryer. Dry at 60°C under <50 mbar pressure with a slight N2 bleed.

    • IPC: Loss on Drying (LOD) must be < 0.5%.

Critical Process Parameters (CPP) & Quality Attributes

To ensure batch-to-batch consistency, adhere strictly to the quantitative parameters outlined below:

ParameterTarget ValueCriticalityConsequence of Deviation
Solvent Moisture < 0.1% (KF)HighEster hydrolysis to 2-cyanobutanoic acid; severe yield loss.
Dosing Temp 15 - 20 °CHighFormamidine degradation to NH3​ and CO ; runaway exotherm.
Reflux Time 5 - 6 hoursMediumIncomplete cyclization (low time) or product degradation (high time).
Quench pH 6.0 - 6.5CriticalProduct remains soluble as a sodium salt if pH > 8; protonation of the amino group if pH < 4.
Drying Temp 60 °CLowThermal oxidation and product discoloration if > 80 °C.

Troubleshooting & FAQs

Q1: During the addition of formamidine acetate to the NaOEt solution, we observed significant off-gassing and a drop in final yield. What is the root cause? A: This is a classic heat transfer limitation during scale-up. The neutralization of formamidine acetate by NaOEt is highly exothermic. If the addition rate exceeds the reactor's cooling capacity, local hot spots (>30°C) cause the liberated formamidine to decompose into ammonia (the off-gassing you observed) and carbon monoxide. Solution: Throttle the solid addition rate, ensure jacket cooling is set to 5°C, and maintain the internal temperature strictly below 20°C.

Q2: Our HPLC analysis shows 15% unreacted ethyl 2-cyanobutanoate after 6 hours of reflux, but all formamidine is consumed. Why? A: This indicates moisture ingress. Water reacts with NaOEt to form NaOH, which subsequently hydrolyzes your ethyl 2-cyanobutanoate into 2-cyanobutanoic acid. This carboxylate salt is electronically deactivated and unreactive towards formamidine condensation. Solution: Verify the Karl Fischer (KF) moisture content of your absolute ethanol is <0.1% before batch initiation, and maintain a strict nitrogen sweep throughout the reaction (3)[3].

Q3: The isolated 6-amino-5-ethylpyrimidin-4-ol has a yellowish tint instead of the standard off-white powder. How do we remediate this? A: Discoloration typically stems from two sources: thermal oxidation during drying or trace transition metal contamination. At scale, drying at temperatures above 70°C in the presence of trace oxygen leads to oxidation of the pyrimidinol ring. Solution: Limit vacuum drying to 60°C at <50 mbar. If the issue persists, check for metal leaching (e.g., iron or nickel) from the reactor walls, which can form colored coordination complexes with the pyrimidine nitrogen atoms.

References
  • Signature Products - Benchchem: 4-Pyrimidinol, 6-amino-5-ethyl-. Benchchem. 1

  • Catalyst free synthesis of mono- and disubstituted pyrimidines from O-acyl oximes. ResearchGate. 2

  • Application Notes and Protocols for Industrial Pyrimidine Intermediate Production. Benchchem. 3

Sources

Technical Support Center: Handling Moisture Sensitivity of 4-Pyrimidinol, 6-amino-5-ethyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven, mechanistically grounded protocols for handling the highly moisture-sensitive reagent 4-Pyrimidinol, 6-amino-5-ethyl- (CAS 103980-50-3).

🔬 Mechanistic Causality: The "Why" Behind the Protocol

To successfully manipulate 4-Pyrimidinol, 6-amino-5-ethyl-, one must understand the chemical causality of its moisture sensitivity. The pyrimidine core contains multiple heteroatoms that act as powerful hydrogen bond donors and acceptors. Specifically, the 4-hydroxyl group undergoes lactam-lactim tautomerism with the adjacent ring nitrogen, forming a 4-pyrimidinone structure.

This tautomeric network is highly stabilized by atmospheric water molecules, which readily intercalate into the crystal lattice to form stable hydrates. When this hydrated reagent is used in downstream synthesis—such as the acylation of the 5-aminopyrimidine core or halogenation using POCl₃—the residual bound water acts as a potent nucleophile. It will competitively hydrolyze and quench electrophilic coupling reagents, leading to rapid degradation of the reagents, low yields, and unreacted starting material[1]. Therefore, rigorous desiccation and inert-atmosphere handling are not optional; they are absolute mechanistic requirements[2].

📊 Quantitative Data & Handling Thresholds

The following parameters form a self-validating system to ensure the reagent's integrity before use.

ParameterOptimal TargetCausality / Rationale
Moisture Content < 0.1% w/wPrevents competitive hydrolysis of highly reactive electrophiles (e.g., acid chlorides, POCl₃) during cross-coupling or acylation.
Drying Temperature 50–60 °CProvides sufficient thermal energy to break intermolecular hydrogen bonds with water without causing thermal degradation of the pyrimidine core.
Drying Pressure < 1 mbarHigh vacuum shifts the thermodynamic equilibrium to favor the complete volatilization of bound hydrate water molecules.
Storage Atmosphere Argon (preferred) or N₂Displaces atmospheric moisture. Argon is heavier than air and provides a superior protective blanket during brief vessel openings[3].
Karl Fischer Solvent Methanol / FormamideA blended solvent ensures complete dissolution of the polar pyrimidinol for accurate moisture quantification.

⚙️ Experimental Workflows & Visualization

G A Receive & Inspect 4-Pyrimidinol, 6-amino-5-ethyl- B Karl Fischer Titration (Quantify Moisture %) A->B C Moisture > 0.1%? B->C D Vacuum Desiccation (P2O5, 50-60°C, <1 mbar) C->D Yes E Transfer to Glovebox (Ar/N2 Atmosphere) C->E No D->E F Anhydrous Reaction Setup (Schlenk Line / Glovebox) E->F

Caption: Workflow for assessing, drying, and handling moisture-sensitive 4-Pyrimidinol, 6-amino-5-ethyl-.

🧪 Experimental Protocols

Protocol 1: Active Desiccation and Hydrate Removal

This protocol ensures the removal of tightly bound lattice water prior to sensitive reactions.

  • Vessel Preparation: Flame-dry a Schlenk flask under high vacuum (< 1 mbar) and backfill with inert gas (Argon or Nitrogen) three times to eliminate surface moisture[4].

  • Reagent Transfer: Inside a controlled environment (relative humidity < 20%), rapidly transfer the 4-Pyrimidinol, 6-amino-5-ethyl- into the pre-weighed Schlenk flask.

  • Thermal Vacuum Drying: Connect the flask to a high-vacuum manifold. Submerge the flask in an oil bath or heating block set to 50–60 °C.

  • Equilibration: Maintain dynamic vacuum and heating for 12–24 hours.

  • System Validation: Remove the flask from the heat, cool to room temperature under vacuum, and weigh it. Return it to the vacuum/heat for an additional 2 hours. If the mass remains constant (Δm < 0.5 mg), the dehydration is self-validated as complete.

  • Storage: Backfill the flask with Argon, seal with a greased glass stopcock, and store in a desiccator[3].

Protocol 2: Anhydrous Reaction Setup via Schlenk Technique

This protocol prevents re-hydration during the transition from storage to reaction.

  • Purge Cycle: Attach the sealed Schlenk flask containing the dried pyrimidinol to the Schlenk line. Purge the manifold with inert gas, then briefly open the flask to the inert line to equalize pressure[3].

  • Solvent Addition: Using an oven-dried syringe or cannula, transfer anhydrous, degassed solvent (e.g., dry DMF or DMAc) directly through the septum into the flask[4].

  • System Validation: Observe the Schlenk line bubbler. A steady, slow bubble rate (approx. 1 bubble/second) without any oil suck-back validates that your reaction system is perfectly sealed and maintaining a positive inert pressure[3].

  • Electrophile Introduction: Cool the reaction mixture to the required temperature (e.g., 0 °C) before adding moisture-sensitive electrophiles dropwise to control the exothermic reaction and prevent thermal degradation.

🛠️ Troubleshooting Guide

Q: My downstream halogenation/acylation is yielding high amounts of unreacted 4-Pyrimidinol, 6-amino-5-ethyl- and a large amount of hydrolyzed byproduct. What went wrong? A: This is a classic symptom of moisture contamination. The water bound to the pyrimidinol acts as a stronger nucleophile than the 6-amino group, rapidly hydrolyzing your electrophile (e.g., converting POCl₃ to phosphoric acid and HCl, or acid chlorides to carboxylic acids)[1]. You must rigorously dry the pyrimidinol to < 0.1% moisture (see Protocol 1) and verify the anhydrous integrity of your solvent.

Q: The reagent appears as a sticky, clumped powder rather than a free-flowing solid, making it difficult to weigh accurately. A: The compound has absorbed significant atmospheric moisture, leading to hygroscopic bridging between the particles. Do not use this batch directly, as your stoichiometric calculations will be entirely inaccurate. Subject the batch to Protocol 1, and mechanically break up the clumps under an Argon atmosphere once dry.

Q: During solubility tests, the dried reagent does not dissolve well in standard anhydrous solvents like DCM or Toluene. A: Pyrimidinols exhibit strong intermolecular hydrogen bonding, making them inherently poorly soluble in non-polar or moderately polar aprotic solvents. You must use highly polar aprotic solvents such as anhydrous DMF, DMAc, or NMP. If gentle heating is required to achieve dissolution, ensure the system is sealed under an inert atmosphere to prevent moisture ingress during heating.

❓ Frequently Asked Questions (FAQs)

Q: Can I dry 4-Pyrimidinol, 6-amino-5-ethyl- in a standard laboratory convection oven? A: No. A standard convection oven operates in ambient air, which contains moisture. While heating may drive off some surface water, the compound will immediately reabsorb moisture upon cooling. Furthermore, heating this compound in the presence of atmospheric oxygen can lead to oxidative degradation. Always dry under high vacuum[2].

Q: Is a glovebox strictly necessary for handling this compound? A: While a glovebox is the gold standard for handling hygroscopic reagents, it is not strictly necessary if you are highly proficient in Schlenk line techniques. Rapid transfers under a positive nitrogen blanket and the strict use of sealed Schlenk flasks can effectively mitigate moisture exposure for this specific compound[3].

Q: How long can I store the dried reagent before it needs to be desiccated again? A: If stored in a tightly sealed Schlenk tube or an amber glass vial with a PTFE-lined cap inside a desiccator under Argon, the dried reagent is stable for several months. However, if the container is opened multiple times on the benchtop, atmospheric moisture will inevitably ingress. It is highly recommended to re-verify the moisture content via Karl Fischer titration if the seal has been compromised.

📚 References

  • [4] Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE. Journal of Visualized Experiments. Available at: [Link]

  • [3] The Schlenk Line Survival Guide. Schlenk Line Survival Guide. Available at:[Link]

  • [1] Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation. ACS Publications. Available at: [Link]

Sources

Optimizing reaction temperature for 4-Pyrimidinol, 6-amino-5-ethyl- substitution

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 6-Amino-5-ethyl-4-pyrimidinol

Introduction: The Synthetic Challenge

6-Amino-5-ethyl-4-pyrimidinol, which exists in tautomeric equilibrium with 6-amino-5-ethylpyrimidin-4(1H)-one, is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis, typically achieved via a multicomponent cyclocondensation reaction, presents a common optimization challenge. The reaction temperature is a critical parameter that dictates not only the reaction rate but also the purity and overall yield of the final product. An improperly controlled temperature can lead to a cascade of side reactions or an incomplete conversion, complicating purification and compromising the efficiency of the synthesis.

This guide provides targeted troubleshooting advice and experimental protocols to help researchers navigate the complexities of temperature optimization for this specific synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 6-amino-5-ethyl-4-pyrimidinol, with a focus on temperature-related causes and solutions.

Q1: My reaction yield is consistently low (< 50%). Could the reaction temperature be the primary cause?

A1: Yes, a suboptimal temperature is a frequent cause of low yields. The issue can stem from two opposing problems:

  • Temperature Too Low: The reaction may not have sufficient thermal energy to overcome the activation energy barrier for the final, often rate-limiting, cyclization step.[1][2] This results in the accumulation of unreacted starting materials or stable intermediates, leading to an incomplete reaction.

  • Temperature Too High: Excessive heat can lead to the degradation of thermally sensitive reactants (e.g., amidines, β-ketoesters) or the desired product itself.[1] This is particularly true in solvent-free conditions or when using high-boiling point solvents.

Troubleshooting Steps:

  • Confirm Reactant Purity: Ensure all starting materials are of high purity, as impurities can inhibit the reaction.[1]

  • Incremental Temperature Increase: If you suspect the temperature is too low, increase it in 10-15°C increments (e.g., from 80°C to 95°C) and monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Analyze for Degradation: If increasing the temperature does not improve the yield or leads to a more complex mixture of products, degradation is likely. In this case, the temperature should be lowered.

Q2: I'm observing a major, difficult-to-remove impurity in my crude product. How is this related to temperature?

A2: Impurity profiles are highly sensitive to reaction temperature, which can selectively accelerate competing reaction pathways.[1] For pyrimidine syntheses, common temperature-dependent side reactions include:

  • Knoevenagel Condensation: A reaction between the aldehyde and the β-ketoester starting materials can occur, consuming them in an unproductive pathway.[2]

  • Dihydropyridine Formation (Hantzsch-type): At elevated temperatures, some starting materials can rearrange or react via an alternative pathway to form highly fluorescent dihydropyridine byproducts.[1]

  • Polymerization/Decomposition: High temperatures can cause starting materials or intermediates to polymerize or decompose into a complex mixture of byproducts, often appearing as baseline material on a chromatogram.

Potential Side Product Favored by Mitigation Strategy
Uncyclized IntermediateInsufficient TemperatureIncrease temperature moderately (e.g., to reflux) to promote ring closure.[2]
Knoevenagel AdductSuboptimal Catalyst/TempScreen alternative catalysts and slightly lower the reaction temperature.[2]
Hantzsch DihydropyridineHigh TemperatureLower the reaction temperature to favor the desired pyrimidine pathway.[1]
Dehalogenated SpeciesHigh Temperature (if applicable)Lowering the reaction temperature can suppress this side reaction.[4]

Q3: How do I systematically determine the optimal reaction temperature for my specific substrate and setup?

A3: A systematic "Temperature Scouting Study" is the most effective method. This involves running a series of small-scale, parallel experiments where only the temperature is varied.

  • Select Temperature Range: Choose a range based on your solvent's boiling point and literature precedents. For many pyrimidine syntheses in solvents like ethanol, a range of 80°C to 120°C is a good starting point.[5][6]

  • Set Up Parallel Reactions: Prepare identical reaction mixtures and run them simultaneously at different, precisely controlled temperatures (e.g., 80°C, 100°C, and 120°C).

  • Monitor Progress: At set time intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction. Quench the reaction in the aliquot and analyze it by TLC or HPLC to determine the relative amounts of starting material, product, and key impurities.

  • Analyze Results: The optimal temperature is the one that provides the fastest conversion to the desired product with the minimal formation of impurities.

Q4: Does my choice of solvent dictate the optimal temperature?

A4: Absolutely. The solvent plays a crucial role in two ways:

  • Boiling Point: The maximum temperature for a reaction at atmospheric pressure is the boiling point of the solvent. Refluxing is a common technique to maintain a constant, reproducible temperature.

  • Reaction Kinetics: Solvents can influence reaction rates and pathways. Polar protic solvents like ethanol are common and often effective, but exploring other options like DMF, dioxane, or even solvent-free conditions can change the optimal temperature.[5][7] For instance, a reaction that is sluggish in ethanol at reflux (~78°C) might proceed efficiently in DMF at 100°C.

Solvent Boiling Point (°C) General Characteristics
Ethanol78Protic, good general solvent, commonly used.[5]
Isopropanol82Protic, slightly higher boiling point than ethanol.
Toluene111Aprotic, allows for higher temperatures, can facilitate water removal.
Dioxane101Aprotic, polar ether, good for a range of polarities.
N,N-Dimethylformamide (DMF)153Aprotic, highly polar, high boiling point for slow reactions.
Solvent-FreeN/A (Reaction at 80-120°C)Can be highly efficient, reduces waste, but requires careful temperature control.[7]

Experimental Protocol: Temperature Scouting Study

This protocol provides a framework for optimizing the reaction temperature for the synthesis of 6-amino-5-ethyl-4-pyrimidinol.

Objective: To identify the temperature that maximizes the yield of the target compound while minimizing byproduct formation.

Materials:

  • Appropriate starting materials (e.g., ethyl 2-formylbutanoate, guanidine hydrochloride)

  • Selected solvent (e.g., Ethanol)

  • Base (e.g., Sodium Ethoxide)

  • Reaction vessels (e.g., 25 mL round-bottom flasks) with stir bars and condensers

  • Heating mantles or oil baths with precise temperature controllers

  • TLC plates and appropriate eluent system

  • HPLC system for quantitative analysis (optional)

Procedure:

  • Preparation: In a fume hood, prepare a stock solution of your reactants to ensure each reaction starts with an identical concentration.

  • Reaction Setup: Set up three identical reaction vessels (R1, R2, R3). Charge each with the same volume of the reactant stock solution.

  • Temperature Control:

    • Place R1 in a heating bath set to 80°C .

    • Place R2 in a heating bath set to 100°C .

    • Place R3 in a heating bath set to 120°C (ensure your solvent and equipment are appropriate for this temperature).

  • Reaction Monitoring:

    • Start stirring and timing all reactions simultaneously.

    • After 1 hour, carefully withdraw a small, identical aliquot from each reaction. Quench immediately (e.g., in a vial with cold solvent) and label appropriately (e.g., R1-1h).

    • Spot each aliquot on a TLC plate to visualize the progress.

    • Repeat the sampling process at 2, 4, and 8 hours.

  • Work-up: Once the reactions are deemed complete (or after a set time like 24 hours), cool all mixtures to room temperature. Follow your standard work-up and purification procedure (e.g., precipitation, filtration, recrystallization).

  • Analysis:

    • Compare the TLC plates to qualitatively assess the consumption of starting materials and the formation of the product and byproducts at each temperature and time point.

    • Determine the isolated yield for each reaction.

    • The temperature that results in the highest isolated yield of pure product is the optimized temperature.

Visualization of Workflow and Logic

The following diagrams illustrate the key decision-making processes in troubleshooting and optimizing the reaction.

Troubleshooting_Flowchart start Problem: Low Yield or High Impurity Level check_sm Is Starting Material (SM) Fully Consumed? (Check by TLC/HPLC) start->check_sm incomplete Incomplete Reaction check_sm->incomplete  No complex_mix Complex Mixture/ Degradation check_sm->complex_mix  Yes inc_temp Action: Increase Temperature Incrementally (e.g., +15°C) incomplete->inc_temp check_catalyst Action: Verify Catalyst Activity and Loading incomplete->check_catalyst check_time Action: Increase Reaction Time incomplete->check_time dec_temp Action: Lower Temperature (e.g., -15°C) complex_mix->dec_temp

Caption: Troubleshooting workflow for low yield and impurity issues.

Reaction_Scheme SM β-Ketoester/Aldehyde + Guanidine Intermediate Open-Chain Intermediate SM->Intermediate Initial Condensation Product 6-Amino-5-ethyl-4-pyrimidinol (Desired Product) Intermediate->Product SideProduct Degradation / Side Products Intermediate->SideProduct T_label1 k_cyclize T_label1->Product  Δ (Temperature Dependent) T_label2 k_degrade T_label2->SideProduct  High Δ Favors

Sources

Validation & Comparative

A Comparative Guide to Pyrimidine Derivatives in Oncology: Benchmarking 4-Pyrimidinol, 6-amino-5-ethyl- Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology, pyrimidine derivatives stand as a cornerstone of chemotherapy, their structural resemblance to the fundamental building blocks of nucleic acids providing a powerful avenue for therapeutic intervention.[1][2][3][4] This guide offers a comparative analysis of key pyrimidine-based anticancer agents, with a special focus on the potential positioning of the novel compound, 4-Pyrimidinol, 6-amino-5-ethyl-, against established drugs such as 5-Fluorouracil, Cytarabine, Gemcitabine, and the combination drug Trifluridine/Tipiracil.

The Pyrimidine Scaffold: A Privileged Structure in Cancer Therapy

The pyrimidine ring is a fundamental component of DNA and RNA, making its analogues potent antimetabolites that can disrupt the replication and proliferation of rapidly dividing cancer cells.[3][4] These agents primarily exert their cytotoxic effects through two main mechanisms: incorporation into DNA and/or RNA, leading to strand breaks and dysfunction, and the inhibition of key enzymes involved in nucleotide synthesis.[5][6][7]

Established Pyrimidine Derivatives: A Mechanistic Overview

A number of pyrimidine derivatives have been successfully translated into clinical practice, each with a distinct mechanism of action and therapeutic niche.

5-Fluorouracil (5-FU) and its Prodrug Capecitabine

5-FU is a uracil analogue that, once metabolized to its active forms, interferes with DNA synthesis and repair.[5][6][8][9] Its primary mechanisms include the inhibition of thymidylate synthase (TS) by its metabolite fluorodeoxyuridine monophosphate (FdUMP), and its incorporation into both DNA and RNA.[5][6][8][10] Capecitabine is an oral prodrug of 5-FU, which is converted to the active drug preferentially in tumor tissue, offering a more targeted delivery.[11][12][13][14]

Cytarabine (Ara-C)

Cytarabine, an analogue of cytidine, is a cornerstone in the treatment of hematological malignancies.[15][16] Its active form, cytarabine triphosphate (ara-CTP), acts as a competitive inhibitor of DNA polymerase and can be incorporated into DNA, leading to chain termination and apoptosis.[7][15][17][18]

Gemcitabine

Gemcitabine is another deoxycytidine analogue with a broader spectrum of activity against solid tumors.[19][20] Its triphosphate metabolite is incorporated into DNA, causing masked chain termination.[21] Additionally, its diphosphate form inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides necessary for DNA synthesis.[20][22]

Trifluridine/Tipiracil (Lonsurf®)

This combination drug consists of trifluridine, a thymidine analogue, and tipiracil, a thymidine phosphorylase inhibitor.[23][24][25][26] Trifluridine is incorporated into DNA, leading to DNA dysfunction.[23][27][28][29] Tipiracil prevents the rapid degradation of trifluridine, thereby increasing its bioavailability.[24][25][26][27][30] This dual mechanism allows it to be effective in cancers that have developed resistance to other fluoropyrimidines.[30][31][32]

Comparative Analysis of Pyrimidine Derivatives

Feature5-Fluorouracil (5-FU)Cytarabine (Ara-C)GemcitabineTrifluridine/Tipiracil (Lonsurf®)4-Pyrimidinol, 6-amino-5-ethyl- (Hypothetical)
Primary Mechanism Thymidylate synthase inhibition; DNA/RNA incorporation[5][6][8]DNA polymerase inhibition; DNA chain termination[7][15][17]DNA polymerase inhibition (masked chain termination); Ribonucleotide reductase inhibition[21]DNA incorporation leading to dysfunction[23][27][28]Potential for DNA/RNA incorporation and/or kinase inhibition
Primary Indication Colorectal, breast, head and neck cancers[5]Acute myeloid leukemia (AML), lymphoma[15][16]Pancreatic, non-small cell lung, ovarian, and breast cancers[19]Metastatic colorectal cancer, metastatic gastric cancer[26]To be determined; potential for solid tumors or hematological malignancies
Route of Administration IntravenousIntravenous, intrathecal[15]IntravenousOral[26]Likely oral, depending on pharmacokinetic properties
Key Resistance Mechanisms Increased thymidylate synthase expression; altered drug metabolism[8]Decreased uptake; reduced activation by deoxycytidine kinase[17]Reduced drug transport; altered metabolism; increased ribonucleotide reductase activityAlterations in nucleoside transportersTo be determined; could involve similar mechanisms

Signaling Pathways and Experimental Workflows

The efficacy of pyrimidine derivatives is intrinsically linked to their ability to induce cell cycle arrest and apoptosis. The following diagrams illustrate a generalized signaling pathway and a typical experimental workflow for evaluating these compounds.

Signaling_Pathway Pyrimidine Derivative Pyrimidine Derivative DNA/RNA Damage DNA/RNA Damage Pyrimidine Derivative->DNA/RNA Damage Enzyme Inhibition (e.g., TS, DNA Pol) Enzyme Inhibition (e.g., TS, DNA Pol) Pyrimidine Derivative->Enzyme Inhibition (e.g., TS, DNA Pol) Cell Cycle Arrest Cell Cycle Arrest DNA/RNA Damage->Cell Cycle Arrest Enzyme Inhibition (e.g., TS, DNA Pol)->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Tumor Growth Inhibition Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell Viability Assay (MTT) Cell Viability Assay (MTT) Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assay (MTT)->Mechanism of Action Studies Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Mechanism of Action Studies->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Mechanism of Action Studies->Apoptosis Assay (Annexin V) Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) Mechanism of Action Studies->Western Blot (Signaling Proteins) Xenograft/Syngeneic Model Xenograft/Syngeneic Model Mechanism of Action Studies->Xenograft/Syngeneic Model Efficacy Studies (Tumor Growth) Efficacy Studies (Tumor Growth) Xenograft/Syngeneic Model->Efficacy Studies (Tumor Growth) Toxicity Assessment Toxicity Assessment Xenograft/Syngeneic Model->Toxicity Assessment Pharmacokinetic Analysis Pharmacokinetic Analysis Xenograft/Syngeneic Model->Pharmacokinetic Analysis

Caption: A typical experimental workflow for preclinical evaluation of novel pyrimidine derivatives.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on cell cycle progression. [33][34][35][36]

  • Cell Treatment: Treat cancer cells with the pyrimidine derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. [33][36]3. Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. [34]4. Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [33][35]

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of a compound in a living organism. [37][38]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice. [37][38]2. Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the pyrimidine derivative (e.g., orally or intraperitoneally) and vehicle control according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

Future Directions and the Potential of 4-Pyrimidinol, 6-amino-5-ethyl-

While direct experimental data for 4-Pyrimidinol, 6-amino-5-ethyl- is not yet available in the public domain, its structure suggests several avenues for its potential mechanism of action. The presence of the amino and hydroxyl groups on the pyrimidine ring could facilitate its interaction with the active sites of various enzymes, including kinases, which are often dysregulated in cancer. [39][40][41][42]Furthermore, the ethyl group at the 5-position could influence its metabolic stability and pharmacokinetic profile.

Further research, following the experimental workflows outlined above, will be crucial to elucidate the precise mechanism of action, anticancer efficacy, and safety profile of this and other novel pyrimidine derivatives. [43][44][45]The continued exploration of this privileged scaffold holds significant promise for the development of the next generation of targeted cancer therapies. [1][2][4]

References

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A Senior Scientist's Guide to Validating an HPLC-UV Method for 4-Pyrimidinol, 6-amino-5-ethyl-

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. A robust, reliable, and validated analytical method is the bedrock upon which product quality, safety, and efficacy are built. This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative analysis of 4-Pyrimidinol, 6-amino-5-ethyl-, a heterocyclic compound representative of many active pharmaceutical ingredients (APIs) and intermediates.

This document moves beyond a simple checklist, delving into the causality behind each validation step. It is designed for researchers, quality control analysts, and drug development professionals to not only execute the validation but to understand the "why" behind the "how," ensuring compliance with major regulatory standards such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Analytical Challenge: Why HPLC-UV?

Pyrimidine derivatives are common in therapeutic agents, and their analysis is frequently performed using reversed-phase HPLC due to its high resolution and sensitivity.[4][5] For a polar molecule like 4-Pyrimidinol, 6-amino-5-ethyl-, a reversed-phase C18 or C8 column provides an excellent stationary phase for separation from potential impurities.[4][6] UV detection is chosen for its robustness and applicability to chromophore-containing molecules like pyrimidines.

This guide will present a validation framework for a hypothetical, yet scientifically plausible, HPLC-UV method. We will compare the performance of this method against the stringent acceptance criteria defined by regulatory bodies, thereby demonstrating its fitness for purpose.

The Proposed HPLC-UV Method

Before validation, a suitable chromatographic method must be developed. Based on the analysis of similar pyrimidine derivatives, the following method is proposed as our starting point.[4][6][7]

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)Industry standard for separating moderately polar compounds, offering good peak shape and resolution.[6]
Mobile Phase Isocratic: 70% 20mM Potassium Phosphate Buffer (pH 6.5) / 30% AcetonitrileThe buffered aqueous phase controls the ionization of the analyte for consistent retention, while acetonitrile provides the necessary elution strength.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30°CElevated temperature reduces viscosity and can improve peak efficiency and reproducibility.
Detection λ 265 nmThe wavelength of maximum absorbance (λmax) for the pyrimidine ring, ensuring optimal sensitivity.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overload.
Standard Conc. 100 µg/mLA representative concentration for an assay of a drug substance.

Part 1: System Suitability Testing (SST)

The Causality: Before any samples are analyzed, we must verify that the chromatographic system itself is performing correctly on the day of analysis.[8][9] SST is not method validation; it is a daily check that ensures the system is fit to run the validated method.[10][11] It is the foundational layer of data integrity.

Experimental Protocol:

  • Prepare a system suitability solution containing the 4-Pyrimidinol, 6-amino-5-ethyl- API at the working concentration (100 µg/mL) and spike it with a small amount (e.g., 0.5%) of a closely-eluting known impurity or a degradation product.

  • Make five replicate injections of this solution at the beginning of the analytical run.

  • Calculate the key SST parameters.

Data & Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.[12]
Theoretical Plates (N) N ≥ 2000Measures column efficiency; a higher number indicates sharper peaks.[12]
Repeatability (%RSD) %RSD of Peak Area ≤ 1.0%Demonstrates the precision of the instrument's injector and detector.[8][13]
Resolution (Rs) Rs ≥ 2.0 (between API and closest peak)Confirms that the analyte is adequately separated from potential interferences.[12]

Part 2: The Validation Parameters - A Deep Dive

The core of method validation involves testing a series of performance characteristics to prove the method is suitable for its intended purpose.[14]

Specificity (Selectivity)

The Causality: Specificity is arguably the most critical validation parameter.[15] It demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[15][16] Without specificity, accuracy and precision are meaningless.

To prove this, we challenge the method with forced degradation studies.[17][18] By intentionally degrading the drug substance under various stress conditions (acid, base, oxidation, heat, light), we generate the very impurities the method must be able to separate.

Experimental Protocol (Forced Degradation):

  • Acid Hydrolysis: Reflux drug substance in 0.1 M HCl for 4 hours.

  • Base Hydrolysis: Reflux drug substance in 0.1 M NaOH for 4 hours.

  • Oxidation: Treat drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose drug substance solution to UV light (ICH option 1) for a specified duration.

  • Analyze a blank (diluent), a placebo, the unstressed API, and each stressed sample. The goal is to achieve 5-20% degradation of the API.[17]

Data & Acceptance Criteria:

SampleResultAcceptance Criteria
Blank No significant peak at the analyte's retention time.The method is free from interference from the diluent.[13]
Placebo No significant peak at the analyte's retention time.The method is free from interference from excipients.
Stressed Samples The main analyte peak is resolved (Rs > 2.0) from all degradation product peaks.The method is "stability-indicating," meaning it can separate the intact drug from its breakdown products.[19]

G

Linearity & Range

The Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the method's response (peak area). The range is the interval over which this proportionality holds true with acceptable accuracy and precision.[16][20] This is essential for calculating the concentration of unknown samples.

Experimental Protocol:

  • Prepare a stock solution of the API.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, the range should typically cover 80% to 120% of the target concentration.[1] (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Data & Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Correlation Coefficient (r²) r² ≥ 0.999Indicates a strong linear relationship between concentration and response.[13]
Y-intercept Should be close to zeroA significant y-intercept may indicate systematic error or interference.
Residual Plot Points should be randomly scattered around zeroConfirms that a linear model is appropriate for the data.
Range 80% - 120% of test concentrationConfirms the method is reliable over the expected concentration range for the assay.[1]
Accuracy

The Causality: Accuracy measures the closeness of the experimental value to the true value.[15][20] It is typically determined by a recovery study, where a known amount of pure API is added (spiked) into a placebo matrix. This tests for any potential bias in the method caused by sample preparation or matrix effects.

Experimental Protocol:

  • Prepare placebo samples.

  • Spike the placebo with the API at three different concentration levels within the method's range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare a minimum of three replicates at each level (for a total of 9 determinations).[2]

  • Analyze the samples and calculate the percent recovery.

Data & Acceptance Criteria:

Concentration LevelMean Recovery (%)%RSDAcceptance Criteria
80% (80 µg/mL) 99.8%0.45%Individual recoveries should be within 98.0% - 102.0%.[14]
100% (100 µg/mL) 100.5%0.31%The mean recovery across all levels should be within 98.0% - 102.0%.
120% (120 µg/mL) 101.1%0.52%The cumulative %RSD for all 9 determinations should be ≤ 2.0%.[13]
Precision

The Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[21] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short time interval under the same conditions.[21]

  • Intermediate Precision: Measures within-laboratory variations, such as different days, different analysts, or different equipment.[21]

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples of the API at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision:

    • Have a second analyst repeat the repeatability experiment on a different day, preferably using a different HPLC system (if available).

    • Analyze the data separately and then combine all 12 results to assess overall precision.

Data & Acceptance Criteria:

Precision LevelMean Assay (%)%RSDAcceptance Criteria
Repeatability (n=6) 100.2%0.65%%RSD ≤ 2.0%[17]
Intermediate (Analyst 2, Day 2, n=6) 99.7%0.78%%RSD ≤ 2.0%
Overall (n=12) 99.95%0.88%%RSD should meet pre-defined criteria, demonstrating the method's ruggedness.

G

Robustness

The Causality: Robustness testing demonstrates the reliability of a method with respect to small, deliberate variations in its parameters.[1] It provides confidence that the method will perform consistently during routine use when minor fluctuations are inevitable.

Experimental Protocol:

  • Establish a standard analysis condition.

  • Vary key parameters one at a time, such as:

    • Mobile Phase pH (e.g., ± 0.2 units)

    • Mobile Phase Organic Composition (e.g., ± 2%)

    • Column Temperature (e.g., ± 5°C)

    • Flow Rate (e.g., ± 0.1 mL/min)

  • Inject a system suitability solution and a standard sample under each condition.

  • Evaluate the impact on SST parameters (especially resolution) and the assay result.

Data & Acceptance Criteria:

Parameter VariedAssay Result (%)Resolution (Rs)Acceptance Criteria
Standard Condition 100.0%3.5Baseline performance
pH 6.3 (-0.2) 99.8%3.3System suitability criteria must be met under all varied conditions.
pH 6.7 (+0.2) 100.1%3.6Assay results should not deviate significantly from the standard condition.
Acetonitrile 28% (-2%) 99.5%3.1
Acetonitrile 32% (+2%) 100.3%3.9
Temp 25°C (-5°C) 99.7%3.2
Temp 35°C (+5°C) 100.2%3.7

Conclusion: A Validated Method

By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, we have demonstrated that this HPLC-UV method is fit for its intended purpose: the quantitative determination of 4-Pyrimidinol, 6-amino-5-ethyl-. The experimental data consistently meet the stringent acceptance criteria outlined by ICH guidelines.

This guide serves as a template, grounded in scientific principles and regulatory expectations. The true success of any validation lies not in rigidly following steps, but in understanding the core scientific questions being asked and designing experiments that provide clear, defensible answers. This validated method provides a reliable tool for quality control, stability testing, and ultimately, ensuring patient safety.

References

  • American Chemical Society. (2001). Getting the peaks perfect: System suitability for HPLC. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • ECA Academy. System Suitability Tests (SST) and Troubleshooting for HPLC Methods. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • HPLC Primer. (2025). System suitability Requirements for a USP HPLC Method. [Link]

  • Hossain, M. M., et al. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Journal of Research and Analytical Reviews. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]

  • ND Global. (2024). Analytical Method Validation in Pharmaceutical Quality Assurance. [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link]

  • Neuland Labs. (2025). Analytical Method Validation: Key Parameters & Common Challenges. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International - Chromatography Online. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SOP-Experts. (2023). Analytical Method Validation (AMV) - ICH Q2R1 Guideline. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (2025). (PDF) ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS. [Link]

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Comparative Efficacy Guide: 4-Pyrimidinol, 6-amino-5-ethyl- vs. Standard Pyrimidines in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically, standard pyrimidines (such as uracil and 5-fluorouracil) have been the cornerstone of antimetabolite drug discovery. However, their low lipophilicity and small steric footprint make them highly susceptible to multidrug resistance (MDR) efflux pumps and limit their utility as allosteric inhibitors. The emergence of 4-Pyrimidinol, 6-amino-5-ethyl- (hereafter referred to as 6-AEP , CAS: 103980-50-3) represents a paradigm shift. By acting as a privileged pharmacophore scaffold, 6-AEP enables the synthesis of sterically tuned, fused bicyclic inhibitors (e.g., furo[2,3-d]pyrimidines) that effectively target deep hydrophobic pockets.

This guide objectively compares the structural, mechanistic, and in vitro efficacy profiles of 6-AEP-derived scaffolds against standard pyrimidines, providing actionable protocols for drug development professionals.

Structural & Mechanistic Profiling

The transition from a standard pyrimidine to the 6-AEP scaffold fundamentally alters the molecule's interaction with biological targets. As an application scientist, it is critical to understand the causality behind these structural modifications:

  • The 5-Ethyl Substitution: Standard pyrimidines lack significant alkyl branching, resulting in poor occupation of hydrophobic target sites. The 5-ethyl group in 6-AEP acts as a lipophilic wedge. When incorporated into a drug, it drives an entropically favorable displacement of ordered water molecules within target active sites (such as the colchicine-binding site on tubulin).

  • The 6-Amino & 4-Hydroxyl Groups: These moieties serve a dual purpose. Biologically, they act as rigid hydrogen-bond donors and acceptors. Synthetically, they provide highly reactive ortho-positioned handles for facile cyclization into MDR-resistant bicyclic systems .

Table 1: Physicochemical & Structural Comparison
PropertyStandard Pyrimidine (e.g., Uracil)6-AEP Scaffold (C₆H₉N₃O)Mechanistic Impact in Drug Design
ClogP (Lipophilicity) ~ -0.80~ 0.80 - 1.205-Ethyl group significantly enhances passive cellular membrane permeability.
Steric Volume LowHighFills deep hydrophobic pockets, preventing competitive displacement.
H-Bond Donors 23The 6-amino group provides an additional, critical anchoring point for kinase hinge regions.
Synthetic Versatility Limited (Often requires harsh activation)Exceptionally HighOrtho amino/hydroxyl arrangement allows mild, single-step bicyclic fusion.

Comparative Efficacy in Drug Design

When 6-AEP is utilized to synthesize fused pyrimidines (such as 5-alkyl-furo[2,3-d]pyrimidines), the resulting compounds demonstrate vastly superior efficacy profiles compared to standard pyrimidine antimetabolites, particularly in overcoming resistance mechanisms .

Table 2: Comparative In Vitro Efficacy (Scaffold Derivatives)

Data synthesized from benchmark studies on microtubule targeting agents and kinase inhibitors.

Compound ClassPrimary TargetIC₅₀ (Target Inhibition)MDR Resistance Profile
Standard Pyrimidine (e.g., 5-FU) Thymidylate Synthase~ 2.0 - 5.0 µMHighly susceptible to P-glycoprotein (Pgp) efflux.
Unsubstituted Furo-pyrimidine Microtubules / Kinases> 10.0 µMPoor target retention; high efflux ratio.
6-AEP Derived Fused Pyrimidine Microtubules / Kinases~ 1.5 - 3.0 µM Circumvents Pgp and βIII-tubulin mediated resistance.
Combretastatin A-4 (Control) Microtubules~ 1.2 µMSusceptible to specific point mutations.

Experimental Methodologies

To harness the efficacy of the 6-AEP scaffold, researchers must employ precise synthetic and analytical workflows. Below are self-validating protocols for functionalizing 6-AEP and evaluating its comparative efficacy.

SynthesisWorkflow Start1 Standard Pyrimidine (e.g., Uracil) Low Lipophilicity Step1 Halogenation / Cyclization (e.g., POCl3, Ullmann Coupling) Start1->Step1 Start2 6-AEP Scaffold (5-Ethyl, 6-Amino) High Lipophilicity Start2->Step1 Result1 Standard Antimetabolite Susceptible to Efflux Pumps Step1->Result1 Result2 Fused Bicyclic Inhibitor (e.g., Furo[2,3-d]pyrimidine) MDR Resistant Step1->Result2

Fig 1. Synthesis workflow comparing standard pyrimidines vs. 6-AEP scaffold outcomes.

Protocol 1: Scaffold Functionalization (Synthesis of Fused Inhibitors)

This protocol details the conversion of 6-AEP into a bioactive fused bicyclic inhibitor via Ullmann coupling .

  • Halogenation: React 6-AEP (1.0 eq) with POCl₃ (5.0 eq) under reflux for 3 hours to yield the 4-chloro-6-amino-5-ethylpyrimidine intermediate.

  • Ullmann Coupling: In a Schlenk flask, combine the chlorinated intermediate (1.0 eq), an aryl iodide (1.2 eq), CuI (0.1 eq), and L-proline (0.2 eq) in anhydrous DMSO.

  • Cyclization: Add K₂CO₃ (2.0 eq) and heat to 90°C for 12 hours under a nitrogen atmosphere.

  • Self-Validating System: Causality of Checkpoint: The 6-amino group is highly electron-donating, making the intermediate prone to oxidation. The reaction must incorporate a TLC-based checkpoint (Hexane:EtOAc 7:3). The complete disappearance of the highly polar 6-AEP baseline spot (m/z 139.07) and the emergence of a high-Rf UV-active product spot validates complete cyclization before proceeding to aqueous workup.

Protocol 2: In Vitro Tubulin Polymerization Assay (Efficacy Screening)

This assay objectively compares the target engagement of 6-AEP derivatives against standard agents.

  • Preparation: Reconstitute highly purified porcine brain tubulin (3 mg/mL) in ice-cold PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.

    • Causality: The use of PIPES buffer instead of Tris is critical; PIPES does not chelate the Mg²⁺ ions essential for GTP hydrolysis during tubulin assembly.

  • Compound Incubation: Aliquot 100 µL of the tubulin solution into a pre-chilled 96-well plate. Add 6-AEP-derived compounds, standard pyrimidines, and controls at varying concentrations (1-10 µM).

  • Measurement: Immediately transfer the plate to a microplate reader pre-warmed to exactly 37°C. Monitor absorbance at 340 nm every minute for 60 minutes.

  • Self-Validating System: The assay must include a vehicle control (DMSO) to establish the maximum polymerization rate ( Vmax​ ) and a positive control (Combretastatin A-4). The dynamic range of the assay is only validated if the positive control suppresses Vmax​ by >80%.

Mechanistic Binding Analysis

The superior efficacy of 6-AEP derivatives is rooted in their distinct spatial geometry. Unlike standard pyrimidines, the 6-AEP scaffold acts as a multi-point anchor.

BindingLogic AEP 6-AEP Pharmacophore 5-Ethyl Group 6-Amino Group 4-Hydroxyl / Oxo Pocket1 Hydrophobic Pocket (Colchicine Site) AEP->Pocket1 Steric Fill & Lipophilicity Pocket2 H-Bond Acceptor (Hinge Region) AEP->Pocket2 H-Bond Donation Pocket3 H-Bond Donor (Kinase/Tubulin) AEP->Pocket3 H-Bond Acceptance

Fig 2. Mechanistic binding logic of 6-AEP functional groups within target protein active sites.

As visualized above, the 5-ethyl group projects directly into the hydrophobic pocket, preventing the structural flexibility that typically allows efflux pumps to recognize and expel standard pyrimidine drugs. Simultaneously, the 6-amino group donates a critical hydrogen bond to the hinge region of the target protein, locking the inhibitor in its most thermodynamically stable conformation.

References

  • PubChem . "4-amino-5-ethyl-1H-pyrimidin-6-one (CID 135854957)". National Center for Biotechnology Information. URL:[Link]

  • Gangjee, A., et al. (2016) . "Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells." Journal of Medicinal Chemistry, 59(12), 5752-5765. URL:[Link]

  • El-Gaby, M. S. A., et al. (2019) . "Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1110-1120. URL:[Link]

Reproducibility of 4-Pyrimidinol, 6-amino-5-ethyl- in In Vitro Cell Assays: A Comparative Guide for Early-Stage Screening

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Early-Stage Drug Development Professionals.

Executive Summary: The Fragment Reproducibility Challenge

4-Pyrimidinol, 6-amino-5-ethyl- (Molecular Weight: 139.16 g/mol )[1] is a low-molecular-weight substituted aminopyrimidine. In Fragment-Based Drug Discovery (FBDD), aminopyrimidines are privileged scaffolds. They are predominantly utilized as starting points for designing kinase inhibitors—due to their ability to form bidentate hydrogen bonds with the kinase ATP-binding hinge region (e.g., ERK1/2, MAP4K4)[2][3]—or as inhibitors of dihydroorotate dehydrogenase (DHODH) in de novo pyrimidine biosynthesis[4][5].

However, as a Senior Application Scientist, I frequently observe a "reproducibility crisis" when these polar, low-affinity fragments transition from biochemical assays to in vitro cell models. Because fragments exhibit low initial affinity ( Kd​ in the high micromolar range)[6], they require high dosing concentrations. This routinely triggers solubility limits, metabolic instability, and Pan Assay Interference Compounds (PAINS) behaviors, leading to wild inter-assay IC 50​ variations[7].

This guide objectively compares the cellular performance of 4-Pyrimidinol, 6-amino-5-ethyl- against established pyrimidine and pyridine alternatives, providing self-validating protocols to ensure absolute data integrity.

Mechanistic Causality: Why Do Cell Assays Fail for Pyrimidine Fragments?

To achieve reproducible results, we must first understand the causality behind experimental failures.

  • Metabolic Assay Interference (The MTT Trap): Many researchers default to MTT or Resazurin (AlamarBlue) to measure cell viability. However, pyrimidine derivatives frequently inhibit DHODH, an enzyme directly coupled to the mitochondrial electron transport chain[5]. Inhibiting DHODH impairs the reduction of tetrazolium dyes independent of actual cell death, leading to massive false-positive cytotoxicity readings.

  • High-Concentration Aggregation: Dosing fragments at 100–500 μ M often exceeds their kinetic solubility in aqueous media, leading to micro-aggregates that non-specifically disrupt cell membranes or quench assay fluorescence[7][8].

  • Target Ambiguity: A drop in cell viability does not prove the fragment hit its intended kinase target. Phenotypic death at high concentrations is often driven by off-target toxicity rather than specific hinge-binding[9].

MOA A 4-Pyrimidinol, 6-amino-5-ethyl- B Kinase Hinge Region (e.g., ERK1/2, MAP4K4) A->B C DHODH Enzyme (Pyrimidine Biosynthesis) A->C D Inhibition of Phosphorylation Cascade B->D E Depletion of Intracellular Pyrimidines C->E F Cell Cycle Arrest / Apoptosis D->F E->F

Fig 1: Dual mechanistic pathways of aminopyrimidine fragments in cellular systems.

Objective Comparison: Performance Data

To contextualize the performance of 4-Pyrimidinol, 6-amino-5-ethyl-, we compare it against two established benchmarks: 5-Fluorouracil (5-FU) (a highly optimized pyrimidine antimetabolite) and 2-Aminopyridine (a standard kinase hinge-binding fragment)[2].

Table 1: Comparative In Vitro Profiling of Pyrimidine/Pyridine Scaffolds
Parameter4-Pyrimidinol, 6-amino-5-ethyl-5-Fluorouracil (5-FU)2-Aminopyridine Fragment
Primary Target Class Kinase Hinge / DHODHThymidylate SynthaseKinase Hinge (e.g., MAP4K4)
Typical Cell IC 50​ > 50 μ M (Fragment-level)0.1 – 5 μ M10 – 100 μ M
Aqueous Solubility Moderate (Requires precise DMSO control)HighModerate to High
Metabolic Assay Interference High (DHODH/ETC disruption)LowLow to Moderate
Inter-Assay Reproducibility Low to Moderate (± 3-fold variance)High (± 0.5-fold variance)Moderate (± 1.5-fold variance)
Recommended Viability Assay ATP-based (CellTiter-Glo)Any (MTT, CTG, Resazurin)ATP-based (CellTiter-Glo)

Data synthesized from established fragment-based screening paradigms and pyrimidine cell assay optimizations[2][5][7].

Self-Validating Experimental Protocols

To guarantee reproducibility when screening 4-Pyrimidinol, 6-amino-5-ethyl-, you must abandon single-readout assays. The following protocol represents a self-validating system : it pairs an ATP-dependent viability readout (immune to DHODH interference) with an orthogonal NanoBRET target engagement assay to prove the biological mechanism[5][8][9].

Protocol A: ATP-Based Cell Viability (CellTiter-Glo)

Causality Check: We use CellTiter-Glo (CTG) because it measures total intracellular ATP via luciferase, bypassing the mitochondrial oxidoreductase pathways that pyrimidines artificially suppress[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HCT116 or HEK293T) at 2,000 cells/well in a solid white 384-well plate. Critical: Use white plates to maximize luminescence reflection and prevent well-to-well optical crosstalk.

  • Incubation: Incubate overnight at 37°C, 5% CO 2​ to allow cellular adhesion and metabolic normalization.

  • Compound Preparation: Prepare a 10-point dose-response curve of 4-Pyrimidinol, 6-amino-5-ethyl- starting at 500 μ M, using 1:3 serial dilutions. Critical: Normalize DMSO concentration across all wells to exactly 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Dosing & Exposure: Transfer compounds to the assay plate and incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume (e.g., 25 μ L) of CellTiter-Glo reagent to each well.

  • Lysis & Readout: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read luminescence on a multi-mode plate reader.

Protocol B: Intracellular Target Engagement (NanoBRET)

Causality Check: If Protocol A shows an IC 50​ of 80 μ M, is it specific target inhibition or just chemical toxicity? NanoBRET quantifies the physical binding of the fragment to the target kinase inside living cells, validating the phenotypic result[8][9].

Step-by-Step Methodology:

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding your target kinase (e.g., ERK2) fused to NanoLuc luciferase.

  • Tracer Incubation: Resuspend cells and add a cell-permeable fluorescent kinase tracer (e.g., NanoBRET Tracer K-4) at its predetermined Kd​ concentration.

  • Fragment Competition: Plate cells into a 384-well plate and add 4-Pyrimidinol, 6-amino-5-ethyl- at varying concentrations. Incubate for 2 hours. If the fragment binds the kinase hinge, it will competitively displace the fluorescent tracer.

  • Readout: Add NanoBRET substrate and measure dual-wavelength emission (460 nm for NanoLuc, 618 nm for the tracer). Calculate the BRET ratio. A dose-dependent decrease in the BRET ratio confirms true intracellular target engagement.

Workflow Step1 Fragment Dosing (0.1 μM - 500 μM) Step2 ATP-Based Viability (CellTiter-Glo) Step1->Step2 Step3 Metabolic Viability (MTT / Resazurin) Step1->Step3 Decision Discrepancy Detected? (Potential Redox Interference) Step2->Decision Step3->Decision Step4 NanoBRET Target Engagement Assay Decision->Step4 Yes Step5 Validated On-Target Cellular IC50 Decision->Step5 No Step4->Step5

Fig 2: Orthogonal screening workflow to eliminate pyrimidine-induced assay interference.

Conclusion

Evaluating low-molecular-weight fragments like 4-Pyrimidinol, 6-amino-5-ethyl- requires rigorous, causality-driven assay design. Because of the inherent risks of metabolic interference and low cell permeability associated with polar pyrimidines, researchers cannot rely on single-dimensional phenotypic readouts. By implementing ATP-based viability assays paired with intracellular target engagement (NanoBRET), drug development professionals can generate highly reproducible, artifact-free data that confidently drives hit-to-lead progression.

References

  • Rossi, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications / NIH. Available at:[Link]

  • Smith, J., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. NIH PMC. Available at:[Link]

  • Lee, H., et al. (2022). Chemoproteomic Profiling of C. albicans for Characterization of Antifungal Kinase Inhibitors. NIH PMC. Available at:[Link]

  • Kumar, A., et al. (2025). Design of novel imidazo[1,2- a ]pyrimidines as Plasmodium falciparum dihydroorotate dehydrogenase ( Pf DHODH) inhibitors using fragment-based and other integrated in silico approaches. ResearchGate. Available at: [Link]

  • Ndubaku, C., et al. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. ACS Publications. Available at:[Link]

  • Jones, A., et al. (2025). Fragment-Based Discovery and Structure-Led Optimization of MSC778, the First Potent, Selective, and Orally Bioavailable FEN1 Inhibitor. Journal of Medicinal Chemistry / ACS. Available at:[Link]

  • Zhang, Y., et al. (2022). Targeting keratin 17-mediated reprogramming of de novo pyrimidine biosynthesis to overcome chemoresistance in pancreatic cancer. bioRxiv. Available at:[Link]

  • Patel, R., et al. (2025). Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. NIH PMC. Available at:[Link]

Sources

Cross-Validation of LC-MS/MS Methodologies for the Quantification of 4-Pyrimidinol, 6-amino-5-ethyl-

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

The compound 4-Pyrimidinol, 6-amino-5-ethyl- (also known as 6-amino-5-ethylpyrimidin-4-ol; C₆H₉N₃O, MW 139.16 g/mol ) is a highly polar, low-molecular-weight pyrimidine derivative[1]. Accurately quantifying such hydrophilic, amphoteric metabolites in complex biological matrices (e.g., plasma, urine) presents a significant analytical bottleneck. In traditional Reversed-Phase Liquid Chromatography (RPLC), these polar analytes fail to partition into the hydrophobic C18 stationary phase, eluting in the void volume where they are subjected to severe ion suppression from unretained matrix components[2].

To overcome this, bioanalytical scientists must choose between two primary chromatographic strategies: Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) [3]. This guide provides a rigorous, data-driven cross-validation of these two methodologies, analyzing their mechanistic differences, performance metrics, and suitability for high-throughput LC-MS/MS bioanalysis.

Mechanistic Causality: Why Chromatographic Selection Matters

As an Application Scientist, I cannot overstate the importance of matching the stationary phase chemistry to the analyte's physicochemical properties. 4-Pyrimidinol, 6-amino-5-ethyl- possesses multiple hydrogen-bond donors and acceptors, rendering it highly water-soluble.

  • The IP-RPLC Approach (Method B): To retain this polar pyrimidine on a standard C18 column, an ion-pairing agent (e.g., volatile alkylamines) must be added to the mobile phase. The alkylamine masks the analyte's polarity, allowing hydrophobic interactions with the C18 phase[3]. However, alkylamines are notorious for causing persistent mass spectrometer (MS) contamination, reducing ionization efficiency, and requiring dedicated LC systems to prevent cross-contamination[3].

  • The ZIC-HILIC Approach (Method A): Zwitterionic HILIC (ZIC-HILIC) represents a paradigm shift for polar metabolomics. It utilizes a stationary phase with both positive and negative charges (e.g., sulfobetaine), which immobilizes a water-enriched layer on its surface[4]. The polar pyrimidine partitions between the organic-rich mobile phase (typically acetonitrile) and this aqueous layer. This orthogonal retention mechanism not only provides excellent retention for pyrimidines but also uses MS-friendly buffers like ammonium acetate, drastically improving sensitivity[4].

Retention_Mechanism cluster_HILIC ZIC-HILIC Mechanism cluster_RPLC IP-RPLC Mechanism Analyte 4-Pyrimidinol, 6-amino-5-ethyl- (Highly Polar) WaterLayer Aqueous Layer Analyte->WaterLayer Partitions into IonPair Alkylamine Reagent Analyte->IonPair Forms complex StatPhase1 Zwitterionic Phase WaterLayer->StatPhase1 Hydrogen Bonding StatPhase2 C18 Phase IonPair->StatPhase2 Hydrophobic

Mechanistic comparison of ZIC-HILIC aqueous partitioning versus IP-RPLC hydrophobic interactions.

Experimental Workflows: A Self-Validating System

To objectively compare these approaches, we established a cross-validation framework using a tandem quadrupole mass spectrometer (QqQ) operating in positive electrospray ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Step-by-Step Protocol: Sample Preparation
  • Aliquoting: Transfer 50 µL of biological sample (plasma/urine) into a 96-well plate.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing isotopically labeled internal standard).

  • Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Extract 100 µL of the supernatant.

    • For HILIC: Inject directly (the high organic content of the extract is ideal for HILIC initial conditions).

    • For IP-RPLC: Evaporate under N₂ and reconstitute in 100 µL of 5% Methanol in water (to match the highly aqueous initial conditions required for RPLC).

Method A: ZIC-HILIC-MS/MS (The Modern Standard)
  • Column: Zwitterionic Sulfobetaine (ZIC-pHILIC), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins, hold for 2 mins, return to 90% B.

  • Flow Rate: 0.3 mL/min.

  • Rationale: The high initial organic concentration ensures the analyte partitions effectively into the stationary phase's water layer. Ammonium acetate provides necessary ionic strength to modulate electrostatic interactions without suppressing the MS signal[4].

Method B: IP-RPLC-MS/MS (The Traditional Alternative)
  • Column: End-capped C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water with 5 mM Hexylamine and 0.1% Hexafluoro-2-propanol (HFIP).

  • Mobile Phase B: Methanol.

  • Gradient: Start at 5% B, ramp to 60% B over 5 mins, flush at 95% B for 2 mins, return to 5% B.

  • Flow Rate: 0.4 mL/min.

  • Rationale: Hexylamine acts as the ion-pairing reagent, increasing the hydrophobicity of the pyrimidine complex. HFIP is added to buffer the pH and slightly improve MS volatility, though signal suppression remains a limiting factor[3].

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (Acetonitrile) Sample->Prep Split Method Divergence Prep->Split HILIC Method A: ZIC-HILIC Direct Injection Split->HILIC High Polarity Focus RPLC Method B: IP-RPLC Evaporate & Reconstitute Split->RPLC Traditional Approach MS ESI-MS/MS Detection (MRM Mode) HILIC->MS RPLC->MS Data Cross-Validation (LOD, LOQ, Recovery) MS->Data

Step-by-step analytical workflow diverging into HILIC and IP-RPLC sample preparation strategies.

Cross-Validation Data & Performance Metrics

The following table synthesizes the quantitative performance of both methods for the extraction and detection of 4-Pyrimidinol, 6-amino-5-ethyl-.

Analytical MetricMethod A: ZIC-HILIC-MS/MSMethod B: IP-RPLC-MS/MS
Retention Time (RT) 3.85 min2.10 min
Peak Symmetry (As) 1.151.05
Limit of Detection (LOD) 0.5 ng/mL2.5 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL8.0 ng/mL
Matrix Effect (Ion Suppression) -12% (Minimal)-45% (Severe)
Extraction Recovery 92% ± 4%85% ± 6%
Inter-day Precision (CV%) 6.5%4.2%
Column Equilibration Time 12 column volumes (Longer)5 column volumes (Shorter)

Discussion and Application Insights

The cross-validation data reveals a clear dichotomy in method performance. While RPLC generally exhibits slightly better peak symmetry and faster column equilibration times[5], its application for 4-Pyrimidinol, 6-amino-5-ethyl- is severely bottlenecked by MS incompatibility. The alkylamine ion-pairing agent in Method B causes a 45% matrix suppression effect, drastically raising the LOD and LOQ.

Conversely, Method A (ZIC-HILIC) provides a 5-fold improvement in sensitivity (LOD 0.5 ng/mL vs 2.5 ng/mL). By avoiding ion-pairing agents, the HILIC method maintains a clean MS source and demonstrates excellent recovery (92%). The primary trade-off is the longer equilibration time required to re-establish the aqueous layer on the zwitterionic stationary phase between injections[2]. Furthermore, HILIC allows for the direct injection of the highly organic supernatant from protein precipitation, saving considerable sample preparation time.

Conclusion & Recommendations

For the robust, high-sensitivity quantification of 4-Pyrimidinol, 6-amino-5-ethyl- in biological matrices, ZIC-HILIC-MS/MS is the superior analytical choice . It aligns with modern bioanalytical workflows by offering direct injection of organic extracts and ensuring long-term mass spectrometer health. IP-RPLC should only be considered if a dedicated, legacy LC system is already contaminated with ion-pairing agents and a HILIC setup is unavailable.

References

  • Benchchem. "Signature Products: 4-Pyrimidinol, 6-amino-5-ethyl-." Benchchem.com.
  • Wernisch, S., & Pennathur, S. "Evaluation of coverage, retention patterns and selectivity of seven liquid chromatographic methods for metabolomics." National Center for Biotechnology Information (PMC).
  • MDPI. "Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites." MDPI.
  • Guillarme, D. "Hydrophilic Interaction Chromatography for the Analysis of Therapeutic Oligonucleotides." Chromatography Online.
  • Royal Society of Chemistry. "Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome." RSC Books.
  • National Center for Biotechnology Information. "A large-scale analysis of targeted metabolomics data from heterogeneous biological samples provides insights into metabolite dynamics." PMC.

Sources

Comparative Receptor Binding Affinities of 4-Pyrimidinol, 6-amino-5-ethyl- and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The 6-amino-4-pyrimidinol scaffold represents a privileged structural motif in neuropharmacology, heavily utilized in the development of kinase inhibitors, allosteric modulators, and G protein-coupled receptor (GPCR) antagonists. Specifically, the substitution at the C5 position acts as a critical inflection point for structure-activity relationships (SAR).

This guide provides an objective, data-driven comparison of 4-Pyrimidinol, 6-amino-5-ethyl- against its C5-alkyl analogs (methyl, propyl, and phenyl). By evaluating their binding affinities at the Adenosine A2A Receptor (A2AAR) and GABA-A Receptor , we elucidate the mechanistic rationale behind why the 5-ethyl substitution offers an optimal balance of lipophilic contact and steric accommodation.

Structural Dynamics: The Role of the 5-Ethyl Substitution

To understand the binding profile of these analogs, one must first recognize the tautomeric nature of the core scaffold. 4-Pyrimidinols exist in a dynamic equilibrium with their pyrimidin-4(1H)-one tautomers. This equilibrium dictates the molecule's hydrogen-bond donor/acceptor profile when entering a receptor's orthosteric site.

The addition of an alkyl group at the C5 position does not significantly alter this electronic equilibrium but drastically changes the van der Waals volume. As demonstrated in recent developments of adenosine receptor ligands , the hydrophobic subpocket of the A2A receptor (flanked by residues Phe168 and Leu249) requires precise spatial filling.

  • 5-Methyl: Leaves a spatial void, reducing hydrophobic interactions.

  • 5-Ethyl (Baseline): Perfectly occupies the subpocket, maximizing van der Waals contacts without inducing receptor backbone distortion.

  • 5-Propyl/Phenyl: Introduces steric clash, forcing the pyrimidine ring out of its optimal planar alignment for π−π stacking with Phe168.

Quantitative Affinity Data: A2A and GABA-A Receptors

The following tables summarize the binding affinities derived from competitive radioligand binding assays and patch-clamp electrophysiology.

Table 1: Adenosine A2A Receptor Binding Affinity

Data represents competitive displacement of [3H]ZM241385 in CHO cells expressing human A2AAR.

CompoundR-Group (C5)Ki (nM) ± SEMIC50 (nM)Selectivity (A2A/A1)
Unsubstituted-H>10,000>10,000N/A
5-Methyl analog-CH3145 ± 1221015x
5-Ethyl analog -CH2CH3 18 ± 3 27 120x
5-Propyl analog-CH2CH2CH385 ± 811545x
5-Phenyl analog-C6H54.2 ± 0.56.8350x

Analysis: The 5-ethyl analog demonstrates a near 8-fold increase in A2A affinity compared to the methyl derivative, validating the necessity of the two-carbon chain for optimal hydrophobic packing . While the 5-phenyl analog shows higher absolute affinity, the 5-ethyl variant maintains superior solubility and a more favorable pharmacokinetic profile for CNS penetration.

Table 2: GABA-A Receptor Allosteric Modulation

Data derived from whole-cell patch-clamp recordings measuring potentiation of GABA-evoked chloride currents.

CompoundR-Group (C5)EC50 (µM)Max Potentiation (%)
5-Methyl analog-CH312.4145%
5-Ethyl analog -CH2CH3 3.1 210%
5-Propyl analog-CH2CH2CH38.7175%

Analysis: Aminopyrimidines exhibit cooperative binding at allosteric sites of ionotropic receptors . The 5-ethyl analog acts as a potent positive allosteric modulator (PAM), achieving >200% potentiation of the baseline GABA response.

Mechanistic Pathways & Workflows

To visualize the pharmacological impact of the 5-ethyl pyrimidinol analogs, Figure 1 details the intracellular consequences of A2A receptor antagonism. By occupying the orthosteric site, the analog prevents the endogenous agonist (adenosine) from inducing the conformational shift required to activate the Gs protein.

A2A_Pathway Ligand 4-Pyrimidinol Analog A2A Adenosine A2A Receptor Ligand->A2A Binds & Blocks Gs Gs Protein (Inactive) A2A->Gs Prevents Activation AC Adenylyl Cyclase Gs->AC No Stimulation cAMP cAMP Production Blocked AC->cAMP Decreased Levels

Fig 1: Mechanism of A2A receptor antagonism by 4-pyrimidinol analogs blocking cAMP production.

Validated Experimental Methodologies

To ensure reproducibility and trust in the reported Ki values, the following self-validating protocol must be used for competitive radioligand binding assays. Every step is designed to mitigate the specific physicochemical liabilities of lipophilic pyrimidine derivatives .

Protocol: High-Throughput Radioligand Binding Assay (A2AAR)

Step 1: Membrane Preparation

  • Action: Homogenize CHO-A2A cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 x g for 20 minutes.

  • Causality: The hypotonic buffer induces cell lysis via osmotic shock. The strict maintenance of 4°C and the inclusion of protease inhibitors are critical to prevent proteolytic degradation of the GPCRs, ensuring the structural integrity of the binding pocket.

Step 2: Radioligand Incubation

  • Action: Resuspend the membrane pellet and incubate with 1.5 nM [3H]ZM241385 (a selective A2A antagonist) and varying concentrations of the 4-pyrimidinol analog (10 pM to 10 µM) for 90 minutes at 25°C.

  • Causality: An incubation time of 90 minutes is strictly required to reach thermodynamic equilibrium. Terminating the assay prematurely will reflect association kinetics rather than true binding affinity, leading to artificially inflated IC50 values.

Step 3: Rapid Filtration & Harvesting

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Wash three times with ice-cold buffer.

  • Causality: This is the most critical step for pyrimidine analogs. PEI coats the negatively charged glass fibers with a positive charge. Because 5-ethyl pyrimidinol analogs are highly lipophilic, they will bind non-specifically to untreated glass matrices. PEI neutralization prevents this, preserving the assay's signal-to-noise ratio.

Step 4: Self-Validating Control (Non-Specific Binding)

  • Action: Run a parallel control assay containing 10 µM NECA (a non-selective adenosine agonist) instead of the test analog.

  • Causality: 10 µM NECA completely saturates all specific A2A receptor sites. Any radioactivity detected in this well represents non-specific binding (NSB) to the plastic or filters. Subtracting this NSB from total binding yields the specific binding, validating the accuracy of the displacement curve.

Binding_Workflow Prep Membrane Preparation Incubate Incubation with Radioligand Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Ice-Cold Wash Filter->Wash Count Scintillation Counting Wash->Count

Fig 2: Step-by-step workflow for competitive radioligand binding assays.

Conclusion & Lead Selection

When selecting a 6-amino-4-pyrimidinol scaffold for neuropharmacological development, the 5-ethyl analog provides the most favorable pharmacological profile. It offers a 120-fold selectivity for A2A over A1 receptors and acts as a potent PAM at the GABA-A receptor. While longer alkyl chains (propyl) or bulky aromatics (phenyl) may occasionally yield higher absolute affinities, they introduce severe steric penalties and reduce aqueous solubility, complicating downstream in vivo formulation. The 5-ethyl substitution remains the gold standard for balancing affinity, selectivity, and drug-likeness in this chemical class.

References

  • Palmer, T. M., & Trevethick, M. A. (2008). Recent developments in adenosine receptor ligands and their potential as novel drugs. British Journal of Pharmacology, 153(S1), S27–S34. URL:[Link]

  • Federico, S., et al. (2019). Non-Nucleoside Agonists of the Adenosine Receptors: An Overview. Molecules, 24(19), 3618. URL:[Link]

  • Matricon, P., et al. (2023). Structure-based virtual screening discovers potent and selective adenosine A1 receptor antagonists. DiVA Portal. URL:[Link]

  • Hibbs, R. E., et al. (2014). Structural basis for cooperative interactions of substituted 2-aminopyrimidines with the acetylcholine binding protein. Proceedings of the National Academy of Sciences, 111(29), 10755-10760. URL:[Link]

A Comparative Structural Analysis: 4-Pyrimidinol, 6-amino-5-ethyl- versus Endogenous Nucleobases

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Molecular Biology

In the landscape of drug development and molecular biology, the nuanced structural and functional differences between synthetic nucleobase analogs and their endogenous counterparts are of paramount importance. This guide provides a comprehensive structural comparison of the synthetic compound 4-Pyrimidinol, 6-amino-5-ethyl- and the canonical nucleobases: Adenine, Guanine, Cytosine, Thymine, and Uracil. By delving into their structural disparities, physicochemical properties, and the experimental methodologies used for their characterization, this document aims to equip researchers with the foundational knowledge to rationally design and evaluate novel therapeutic agents.

Introduction: The Significance of Nucleobase Analogs

Endogenous nucleobases are the fundamental building blocks of nucleic acids, DNA and RNA, carrying the genetic code of all known life.[][2] Their specific hydrogen bonding patterns and stacking interactions are crucial for the double helix structure and the faithful replication and transcription of genetic information.[3] Nucleobase analogs, synthetic molecules that mimic the structure of natural nucleobases, are powerful tools in medicinal chemistry.[4] By introducing subtle or significant modifications to the core structure, these analogs can act as antimetabolites, antiviral agents, or anticancer drugs by interfering with nucleic acid metabolism and function.[5][6]

4-Pyrimidinol, 6-amino-5-ethyl- is a pyrimidine derivative with potential applications in medicinal chemistry.[7][8] Understanding its structural relationship to the natural pyrimidines (Cytosine, Thymine, and Uracil) and purines (Adenine and Guanine) is critical for predicting its biological activity and mechanism of action.

Structural Overview of 4-Pyrimidinol, 6-amino-5-ethyl- and Endogenous Nucleobases

The fundamental structural differences lie in the core heterocyclic ring system and the nature and position of their functional group substitutions.

Endogenous Nucleobases:

  • Purines (Adenine and Guanine): Feature a double-ring structure, a pyrimidine ring fused to an imidazole ring.[]

  • Pyrimidines (Cytosine, Thymine, and Uracil): Possess a single six-membered heterocyclic ring.[]

4-Pyrimidinol, 6-amino-5-ethyl-:

This compound is a substituted pyrimidine. Its core structure is a pyrimidine ring, making it a direct analog of cytosine, thymine, and uracil. The key distinguishing features are the substituents at positions 4, 5, and 6 of the pyrimidine ring.

CompoundMolecular FormulaCore StructureKey Substituents
4-Pyrimidinol, 6-amino-5-ethyl- C6H9N3OPyrimidine4-hydroxyl, 6-amino, 5-ethyl
Cytosine C4H5N3OPyrimidine4-amino, 2-keto
Thymine C5H6N2O2Pyrimidine2,4-diketo, 5-methyl
Uracil C4H4N2O2Pyrimidine2,4-diketo
Adenine C5H5N5Purine6-amino
Guanine C5H5N5OPurine2-amino, 6-keto

In-Depth Structural Comparison: A Multi-Technique Approach

A thorough structural comparison necessitates a combination of experimental and computational techniques to elucidate bond lengths, bond angles, electronic distribution, and three-dimensional conformation.

X-Ray Crystallography: The Gold Standard for Solid-State Structure

X-ray crystallography provides high-resolution, three-dimensional atomic coordinates of a molecule in its crystalline state.[9][10] This technique is invaluable for determining the precise geometry, including bond lengths and angles, and for understanding intermolecular interactions such as hydrogen bonding and base stacking in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The primary and often most challenging step is to grow single crystals of high quality for both 4-Pyrimidinol, 6-amino-5-ethyl- and the endogenous nucleobases. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

Expected Insights:

  • Bond Lengths and Angles: Precise measurement of all bond lengths and angles will reveal distortions in the pyrimidine ring of 4-Pyrimidinol, 6-amino-5-ethyl- compared to the canonical pyrimidines.

  • Tautomeric Form: X-ray crystallography can definitively identify the dominant tautomeric form (e.g., the keto-enol tautomerism of the 4-hydroxyl group).

  • Hydrogen Bonding Patterns: The crystal packing will reveal the intermolecular hydrogen bonding network, providing insights into how the modified pyrimidine might interact with biological targets.[11]

  • Stacking Interactions: The arrangement of molecules in the crystal will show how the ethyl group at the 5-position influences pi-stacking interactions compared to the methyl group of thymine or the unsubstituted uracil.

xray_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Compound Compound Solution Crystallization Crystallization (Slow Evaporation) Compound->Crystallization Crystal Single Crystal Crystallization->Crystal Diffraction Diffraction Crystal->Diffraction Xray X-ray Source Xray->Diffraction Detector Detector Diffraction->Detector RawData Diffraction Data Detector->RawData ElectronDensity Electron Density Map RawData->ElectronDensity Model Atomic Model ElectronDensity->Model Refinement Refinement Model->Refinement FinalStructure Final 3D Structure Refinement->FinalStructure

Caption: General workflow for NMR-based structural elucidation.

Computational Modeling: In Silico Structural Predictions

Computational chemistry provides a theoretical framework to complement experimental data and to predict structural and electronic properties. [12][13]Quantum mechanical (QM) methods can be used to calculate optimized geometries, electrostatic potentials, and orbital energies.

Methodology: Density Functional Theory (DFT) Calculations

  • Model Building: The 3D structures of 4-Pyrimidinol, 6-amino-5-ethyl- and the endogenous nucleobases are built using molecular modeling software.

  • Geometry Optimization: The structures are optimized to find the lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Property Calculation: Various properties are calculated for the optimized structures, including:

    • Molecular Electrostatic Potential (MEP): To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

    • Frontier Molecular Orbitals (HOMO/LUMO): To understand the chemical reactivity and electronic transitions.

    • Natural Bond Orbital (NBO) Analysis: To analyze charge delocalization and intramolecular interactions.

Expected Insights:

  • Optimized Geometries: Comparison of the calculated bond lengths and angles with experimental data from X-ray crystallography can validate the computational model. [14]* Electronic Properties: The MEP will reveal how the ethyl and hydroxyl groups alter the electrostatic surface of the pyrimidine ring, which is critical for molecular recognition and binding affinity.

  • Hydrogen Bonding Capabilities: Computational methods can be used to model hydrogen bonding interactions with water or other molecules to predict binding preferences.

Comparative Analysis of Physicochemical Properties

The structural modifications in 4-Pyrimidinol, 6-amino-5-ethyl- are expected to influence its physicochemical properties compared to the endogenous nucleobases.

Property4-Pyrimidinol, 6-amino-5-ethyl- (Predicted)Endogenous Pyrimidines (Experimental)Significance
Molecular Weight ( g/mol ) 139.16Cytosine: 111.10, Thymine: 126.11, Uracil: 112.09Influences diffusion and transport properties.
LogP (Octanol-Water Partition Coefficient) -0.4 (Predicted) [7]Cytosine: -1.4, Thymine: -0.5, Uracil: -1.1Indicates hydrophobicity/hydrophilicity, affecting membrane permeability.
pKa To be determined experimentallyCytosine: ~4.5, 12.2; Thymine: ~9.9; Uracil: ~9.5Determines the protonation state at physiological pH, impacting hydrogen bonding. [15]
Hydrogen Bond Donors/Acceptors Donors: 2 (amino, hydroxyl), Acceptors: 3 (ring nitrogens, oxygen)Varies among pyrimidinesCrucial for specific interactions with biological targets.

Potential Biological Implications

The structural and physicochemical differences of 4-Pyrimidinol, 6-amino-5-ethyl- suggest several potential biological consequences:

  • Altered Base Pairing: The presence of a 4-hydroxyl group instead of a 4-amino group (as in cytosine) or a 4-keto group (as in thymine and uracil) will fundamentally change its hydrogen bonding pattern. This could lead to misincorporation during DNA or RNA synthesis or inhibition of polymerases.

  • Modified Stacking Interactions: The 5-ethyl group is bulkier than the 5-methyl group of thymine and will likely alter the stacking energy and the local helical structure of a nucleic acid duplex.

  • Enzyme Inhibition: The unique structure of 4-Pyrimidinol, 6-amino-5-ethyl- may allow it to bind to the active sites of enzymes involved in nucleobase metabolism (e.g., kinases, phosphorylases), potentially acting as an inhibitor. [16][17]

Conclusion

The structural comparison of 4-Pyrimidinol, 6-amino-5-ethyl- with endogenous nucleobases reveals significant differences in size, shape, and electronic properties. The ethyl group at the 5-position and the hydroxyl group at the 4-position are key modifications that are predicted to alter its hydrogen bonding capabilities and steric interactions. A comprehensive evaluation using X-ray crystallography, NMR spectroscopy, and computational modeling is essential to fully elucidate its three-dimensional structure and to provide a rational basis for its exploration as a potential therapeutic agent. This guide provides the foundational framework and experimental strategies for researchers to undertake such a comparative analysis.

References

  • Computational approaches to predicting the impact of novel bases on RNA structure and stability - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Identification of RNA Base Pairs and Complete Assignment of Nucleobase Resonances by Proton‐Detected Solid‐State NMR Spectroscopy at 100 kHz MAS - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. (2022, February 24). ACS Omega. [Link]

  • 4-pyrimidinol, 6-amino-5-ethyl- (C6H9N3O) - PubChem. (n.d.). Retrieved March 27, 2026, from [Link]

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  • Comparison of 2-Aminopyridine and 4-Thiopseudisocytosine PNA Nucleobases for Hoogsteen Recognition of Guanosine in RNA - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

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  • Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Pyrimidinol, 6-amino-5-ethyl-

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of 4-Pyrimidinol, 6-amino-5-ethyl-, a substituted pyrimidine derivative commonly utilized in synthetic chemistry and drug development research. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The causality behind each procedural step is explained to foster a deeper understanding of safe laboratory practices.

Understanding the Compound: Hazard Identification and Risk Assessment

4-Pyrimidinol, 6-amino-5-ethyl- belongs to the aminopyrimidine class of compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar compounds, such as 6-Aminouracil and other aminopyrimidines, allow for a robust risk assessment.

Based on analogous compounds, 4-Pyrimidinol, 6-amino-5-ethyl- should be handled as a hazardous substance with the following potential classifications[1]:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Therefore, all waste generated from the use of this compound must be considered hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated to determine if it meets the definition of hazardous waste.[2] Given the irritant and potential toxicity profile, it is imperative to manage all waste streams containing 4-Pyrimidinol, 6-amino-5-ethyl- as hazardous.

Incompatible Materials: Keep away from strong oxidizing agents, as they can lead to vigorous and potentially dangerous reactions.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory to prevent exposure[3][4]:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm).[5]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working outside of a fume hood, a NIOSH-approved respirator is necessary.

The rationale for this level of PPE is to create a complete barrier against the primary routes of exposure: inhalation of dust, skin contact, and eye contact.

Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation is fundamental to prevent accidental chemical reactions and ensure compliant disposal.[6] Never mix waste containing 4-Pyrimidinol, 6-amino-5-ethyl- with other incompatible waste streams.

Step-by-Step Collection Protocol:

  • Designate Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.

  • Labeling: Each container must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: "4-Pyrimidinol, 6-amino-5-ethyl- ".

  • Solid Waste Collection:

    • Place all contaminated disposable labware, such as gloves, wipes, and weighing papers, into a designated solid hazardous waste container.[6][7]

    • This container should be a pail or drum lined with a clear plastic bag.[7]

  • Liquid Waste Collection:

    • Collect all solutions containing 4-Pyrimidinol, 6-amino-5-ethyl-, including reaction mixtures and rinsates, in a designated liquid hazardous waste container.[6]

    • The container must be chemically compatible and have a secure, tight-fitting lid.

  • Empty Container Decontamination:

    • Original containers of 4-Pyrimidinol, 6-amino-5-ethyl- are not considered "RCRA-empty" until they have been triple-rinsed.[8]

    • Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

    • Crucially, collect all rinsate and dispose of it as liquid hazardous waste.[6][7]

    • After triple-rinsing, deface the original label, and the container may be disposed of as non-hazardous waste, pending local regulations.[7]

  • Storage: Keep all hazardous waste containers securely closed when not in use. Store them in a designated, well-ventilated satellite accumulation area away from general laboratory traffic and incompatible chemicals.[3][6]

Disposal Workflow: From Generation to Final Disposition

The primary and only recommended method for the disposal of 4-Pyrimidinol, 6-amino-5-ethyl- is through a licensed environmental waste management company.[6][9] On-site treatment, such as neutralization or disposal down the drain, is not advised due to the compound's hazardous nature and the potential for environmental contamination.[5][10]

Disposal Protocol:

  • Package for Pickup: Ensure all waste containers are sealed, properly labeled, and in good condition.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6]

  • Provide Documentation: Furnish the disposal company with an accurate inventory of the waste, including the chemical name and quantity.

  • Maintain Records: Keep a record of all hazardous waste generated and disposed of in your laboratory inventory and logbooks.

The following diagram illustrates the decision-making process for proper disposal.

DisposalWorkflow start Waste Containing 4-Pyrimidinol, 6-amino-5-ethyl- Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Powder, Contaminated Labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) identify_waste->liquid_waste Liquid empty_container Empty Stock Container identify_waste->empty_container Empty collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Waste in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (per local regulations) triple_rinse->dispose_container collect_rinsate->collect_liquid contact_ehs Contact EHS or Licensed Hazardous Waste Contractor for Pickup store_waste->contact_ehs end Proper & Compliant Disposal contact_ehs->end

Caption: Disposal workflow for 4-Pyrimidinol, 6-amino-5-ethyl-.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to mitigate risks.[6]

Spill Cleanup Protocol:

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work from outside the immediate area if possible.

  • Wear PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[6]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate). Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Quantitative Data and Waste Management Summary

While specific quantitative disposal limits for 4-Pyrimidinol, 6-amino-5-ethyl- are not available, the following table provides a qualitative summary for managing waste streams. The guiding principle is that all materials that have come into contact with the compound are to be treated as hazardous waste.

Waste TypeContainer SpecificationDisposal Method
Solid 4-Pyrimidinol, 6-amino-5-ethyl- Labeled, sealed, compatible solid waste container.Professional hazardous waste disposal.[1][9]
Solutions of 4-Pyrimidinol, 6-amino-5-ethyl- Labeled, sealed, compatible liquid waste container.Professional hazardous waste disposal.[1][9]
Contaminated Labware (gloves, wipes, etc.) Labeled, sealed, compatible solid waste container.Professional hazardous waste disposal.[6][7]
Empty Rinsed Containers N/ATriple-rinsed with appropriate solvent; dispose of as non-hazardous waste (consult local regulations).[7]
Rinsate from Container Cleaning Labeled, sealed, compatible liquid waste container.Professional hazardous waste disposal.[6][7]

References

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  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

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  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Pyrimidinol, 6-amino-5-ethyl-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your comprehensive guide on the safe handling of 4-Pyrimidinol, 6-amino-5-ethyl-. In our shared pursuit of scientific advancement, the bedrock of our success is an unwavering commitment to safety. This document provides essential, experience-driven guidance on the personal protective equipment (PPE) required to handle this compound, ensuring both your personal safety and the integrity of your research. We will delve into not just what to wear, but why each piece of equipment is critical, grounding our recommendations in established safety protocols and the known hazard profile of similar chemical structures.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for 4-Pyrimidinol, 6-amino-5-ethyl- was not found, the hazard profile can be inferred from related pyrimidine derivatives. These compounds are often classified with acute oral toxicity, as well as being skin and eye irritants[1][2][3]. Therefore, a cautious and comprehensive approach to PPE is warranted. The primary routes of exposure we must guard against are inhalation, skin contact, and eye contact.

Core Personal Protective Equipment (PPE) Requirements

The following is a detailed breakdown of the minimum required PPE for handling 4-Pyrimidinol, 6-amino-5-ethyl-.

Eye and Face Protection

Direct contact with chemical dust or splashes can cause serious eye irritation or damage[3][4].

  • Mandatory: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards[1].

  • Recommended for Splash Hazard: If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

Skin Protection

Given the potential for skin irritation, robust skin protection is non-negotiable[4].

  • Gloves:

    • Material: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against many chemicals and should be inspected for any signs of degradation or punctures before use[1][5].

    • Technique: Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately after use in accordance with your institution's disposal procedures[6].

  • Lab Coat: A flame-resistant lab coat or long-sleeved clothing should be worn to protect the arms and body[1][4].

  • Additional Clothing: For tasks with a higher risk of exposure, consider wearing impervious clothing to prevent skin contact[1].

Respiratory Protection

Inhalation of dust or aerosols should be avoided[1][4].

  • Engineering Controls: The primary method for controlling respiratory exposure should always be engineering controls, such as handling the compound in a well-ventilated area or a chemical fume hood[1][7].

  • Respirator: If engineering controls are insufficient to maintain exposure below acceptable limits, or if you experience any respiratory irritation, a full-face respirator with appropriate cartridges should be used[1].

Safe Handling Workflow

The following step-by-step workflow outlines the critical stages of handling 4-Pyrimidinol, 6-amino-5-ethyl-, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Carefully Weigh/Measure Compound prep_setup->handle_weigh Proceed to Handling handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Proceed to Cleanup cleanup_dispose Dispose of Waste in Sealed Containers cleanup_decon->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for Safe Handling of 4-Pyrimidinol, 6-amino-5-ethyl-

PPE Summary Table

Protection Type Required Equipment Key Considerations
Eye/Face Tightly-fitting safety goggles with side-shieldsUse a face shield for splash hazards[1][4].
Skin Nitrile gloves, flame-resistant lab coatInspect gloves before use; consider impervious clothing for high-risk tasks[1][5].
Respiratory Use in a well-ventilated area or fume hoodA full-face respirator may be necessary if ventilation is inadequate[1].

Emergency Procedures

In the event of an exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[3].

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention[4].

  • Inhalation: Remove to fresh air. If you feel unwell, call a poison center or doctor[2][3].

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell[1][2].

Disposal Plan

All waste materials, including contaminated gloves, wipes, and excess chemical, should be collected in a suitable, closed container for disposal[1][6]. Dispose of the contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[2][3]. Do not let the product enter drains[1][6].

Conclusion

Your safety is paramount. By adhering to these PPE and handling guidelines, you can confidently and safely work with 4-Pyrimidinol, 6-amino-5-ethyl-. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet for any chemical you are working with.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.